Product packaging for 2-Cyclopentylacetamide(Cat. No.:CAS No. 933-04-0)

2-Cyclopentylacetamide

Cat. No.: B1356887
CAS No.: 933-04-0
M. Wt: 127.18 g/mol
InChI Key: OXRCIXHTUHZNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Cyclopentylacetamide is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B1356887 2-Cyclopentylacetamide CAS No. 933-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRCIXHTUHZNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593661
Record name 2-Cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933-04-0
Record name 2-Cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopentylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Cyclopentylacetamide

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 933-04-0), a valuable chemical intermediate in organic synthesis and pharmaceutical research. The document details its physicochemical properties, outlines a robust laboratory-scale synthesis protocol from cyclopentylacetic acid, discusses its potential applications, and provides standardized methods for its analytical characterization. Furthermore, critical safety, handling, and storage procedures are presented to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking detailed, actionable information on this compound.

This compound is a primary amide featuring a cyclopentyl group attached to an acetamide moiety. This structure provides a combination of a non-polar cyclic alkyl group and a polar amide functional group, influencing its solubility and reactivity.

CAS Number: 933-04-0[1][2]

IUPAC Name: this compound[2]

Molecular Formula: C₇H₁₃NO[1][2]

Synonyms: Cyclopentaneacetamide, Carbamoylmethylcyclopentane[2][3]

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below. These parameters are essential for designing experimental conditions, including reaction setups, purification strategies, and formulation studies.

PropertyValueSource(s)
Molecular Weight 127.18 g/mol [1][2]
Melting Point 145.5-146.5 °C[3]
Boiling Point (Predicted) 286.8 ± 9.0 °C[3]
Density (Predicted) 1.000 ± 0.06 g/cm³[3]
pKa (Predicted) 16.73 ± 0.40[3]
Topological Polar Surface Area 43.1 Ų[2][4]
XLogP3 1.3[2][4]

Synthesis and Purification

The most direct and common laboratory synthesis of this compound involves the amidation of its corresponding carboxylic acid precursor, cyclopentylacetic acid (CAS No. 1123-00-8).[5][6][7] The conversion of a carboxylic acid to a primary amide requires the activation of the carboxyl group to facilitate nucleophilic attack by an ammonia source. A standard and reliable method involves conversion to an acyl chloride followed by ammonolysis.

Synthesis Workflow: From Carboxylic Acid to Primary Amide

The following diagram illustrates the two-step synthesis pathway. The first step is the activation of the carboxylic acid using thionyl chloride (SOCl₂), a common and effective reagent for this transformation. The second step is the reaction of the resulting acyl chloride with an excess of aqueous ammonia.

synthesis_workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start Cyclopentylacetic Acid (C₇H₁₂O₂) intermed 2-Cyclopentylacetyl Chloride (C₇H₁₁ClO) start->intermed  Step 1: Acid Activation  Reagent: Thionyl Chloride (SOCl₂)  Solvent: Anhydrous DCM or Toluene product This compound (C₇H₁₃NO) intermed->product  Step 2: Ammonolysis  Reagent: Conc. Ammonium Hydroxide (NH₄OH)  Condition: 0-5 °C safety_workflow cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls cluster_practice Safe Work Practices gloves Nitrile Gloves (check for compatibility) goggles Safety Goggles (with side shields) coat Lab Coat fume_hood Chemical Fume Hood (for handling powder and reactions) eyewash Emergency Eyewash Station & Safety Shower avoid_inhalation Avoid inhaling dust avoid_contact Avoid contact with skin and eyes hygiene Wash hands thoroughly after handling start Handling this compound start->gloves Always wear start->goggles Always wear start->coat Always wear start->fume_hood Always work in start->avoid_inhalation start->avoid_contact start->hygiene

References

An In-Depth Technical Guide to 2-Cyclopentylacetamide: Molecular Structure, Properties, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Cyclopentylacetamide, a molecule of interest in synthetic and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, spectroscopic signature, and potential synthetic routes, offering insights grounded in established chemical principles. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing a solid foundation for further investigation and application of this compound.

Molecular Identity and Physicochemical Properties

This compound is a primary amide characterized by a cyclopentyl group attached to the alpha-carbon of an acetamide moiety. This combination of a flexible aliphatic ring and a polar amide group imparts a unique set of properties to the molecule.

Molecular Structure and Weight

The fundamental identity of this compound is defined by its molecular structure and resulting molecular weight.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₁₃NO[1][2]

  • CAS Number: 933-04-0[1][2]

The structure consists of a five-membered cyclopentane ring bonded to a methylene carbon, which is in turn attached to the carbonyl carbon of an acetamide group.

digraph "2_Cyclopentylacetamide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="CH"]; C7 [label="C", pos="2.5,0!"]; O8 [label="O", pos="3.5,0.5!"]; N9 [label="NH2", pos="2.5,-1!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C1 -- C6;

C6 -- C7 [label=""];

C7 -- O8 [label="="]; C7 -- N9; }

Figure 1: 2D Molecular Structure of this compound.

The molecular weight of this compound has been calculated based on its atomic composition.

PropertyValueSource
Molecular Weight 127.18 g/mol [1][2]
Monoisotopic Mass 127.099714038 Da[1]
Physicochemical Characteristics

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. For this compound, these properties are influenced by both the nonpolar cyclopentyl ring and the polar amide group.

PropertyValueSource
XLogP3-AA 1.3[1]
Topological Polar Surface Area 43.1 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2

The XLogP3-AA value suggests a moderate lipophilicity, which is a crucial parameter for predicting the pharmacokinetic properties of a potential drug candidate, such as absorption and distribution. The presence of both a hydrogen bond donor (the -NH₂ group) and an acceptor (the carbonyl oxygen) indicates that the molecule can participate in hydrogen bonding, influencing its solubility and interactions with biological targets.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclopentyl ring and the acetamide moiety.

  • -NH₂ protons: A broad singlet, typically in the range of 5.0-7.0 ppm, due to the two amide protons. The chemical shift and peak shape can be influenced by solvent and concentration.

  • α-CH₂ protons: A doublet adjacent to the cyclopentyl group, likely appearing in the range of 2.0-2.5 ppm.

  • Cyclopentyl protons: A series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm, corresponding to the ten protons of the cyclopentyl ring. The complexity of these signals arises from the various diastereotopic environments of the protons on the ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

  • Carbonyl carbon (C=O): A signal in the downfield region, typically around 170-180 ppm.[3]

  • α-Carbon (-CH₂-CO): A signal in the range of 40-50 ppm.

  • Cyclopentyl carbons: Multiple signals in the aliphatic region, generally between 20-40 ppm, corresponding to the five carbons of the cyclopentyl ring.[3] Due to symmetry, some of these carbons may be chemically equivalent, leading to fewer than five distinct signals.

IR Spectroscopy (Predicted)

The infrared spectrum is useful for identifying the key functional groups present in this compound.

  • N-H stretching: Two medium to strong bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.

  • C=O stretching (Amide I band): A strong, sharp absorption band typically found between 1630 and 1695 cm⁻¹.[4]

  • N-H bending (Amide II band): A medium to strong band in the region of 1550-1650 cm⁻¹.

  • C-H stretching: Multiple bands below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclopentyl and methylene groups.

Synthesis of this compound

There are several plausible synthetic routes to this compound, primarily starting from readily available cyclopentyl-containing precursors. The choice of method will depend on factors such as starting material availability, desired scale, and reaction conditions.

From Cyclopentylacetic Acid

A common and straightforward method for the synthesis of primary amides is the conversion of a carboxylic acid. This can be achieved through a two-step process involving the activation of the carboxylic acid followed by amination.

digraph "Synthesis_from_Carboxylic_Acid" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

reactant [label="Cyclopentylacetic Acid"]; intermediate [label="Activated Intermediate\n(e.g., Acyl Chloride)"]; product [label="this compound"];

reactant -> intermediate [label="Activating Agent\n(e.g., SOCl₂, DCC)"]; intermediate -> product [label="Ammonia Source\n(e.g., NH₃, NH₄OH)"]; }

Figure 2: General synthetic scheme for this compound from Cyclopentylacetic Acid.

Experimental Protocol (Illustrative):

  • Activation of Cyclopentylacetic Acid:

    • To a solution of cyclopentylacetic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add a suitable activating agent such as thionyl chloride (SOCl₂) or a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[5][6]

    • If using thionyl chloride, the reaction is typically performed at room temperature or with gentle heating, and the progress can be monitored by the evolution of HCl and SO₂ gas.

    • If using DCC, the reaction is usually carried out at 0°C to room temperature.

  • Amination:

    • The resulting activated intermediate (e.g., cyclopentylacetyl chloride) is then reacted with a source of ammonia, such as aqueous ammonia or ammonia gas bubbled through the solution.

    • This reaction is typically exothermic and should be performed with cooling.

  • Work-up and Purification:

    • After the reaction is complete, the mixture is worked up by washing with water and brine to remove any unreacted starting materials and byproducts.

    • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial during the activation step to prevent the hydrolysis of the highly reactive acyl chloride or other activated intermediates back to the carboxylic acid.

  • Excess Ammonia: Using an excess of the ammonia source helps to drive the amination reaction to completion and also neutralizes any acidic byproducts, such as HCl formed when using thionyl chloride.

  • Temperature Control: Cooling during the amination step is important to manage the exothermic nature of the reaction and prevent potential side reactions.

From Cyclopentylacetonitrile

An alternative synthetic route involves the hydrolysis of cyclopentylacetonitrile. This method can be performed under either acidic or basic conditions.

digraph "Synthesis_from_Nitrile" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

reactant [label="Cyclopentylacetonitrile"]; product [label="this compound"];

reactant -> product [label="Hydrolysis\n(Acid or Base Catalyzed)"]; }

Figure 3: General synthetic scheme for this compound from Cyclopentylacetonitrile.

Experimental Protocol (Illustrative - Basic Hydrolysis):

  • Reaction Setup:

    • A mixture of cyclopentylacetonitrile and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is heated under reflux.[7]

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting nitrile.

  • Work-up and Purification:

    • Once the reaction is complete, the mixture is cooled to room temperature and neutralized with an acid (e.g., HCl).

    • The product is then extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated.

    • The crude this compound can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Controlled Hydrolysis: The key to this synthesis is to control the hydrolysis to stop at the amide stage, as prolonged or harsh conditions can lead to the formation of the corresponding carboxylic acid.[2] The use of milder conditions, such as lower temperatures or specific reagents like urea-hydrogen peroxide, can favor the formation of the amide.[7]

  • Neutralization: Careful neutralization is important to ensure that the product is in its neutral form for efficient extraction into the organic phase.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, the cyclopentyl moiety is a recognized "privileged" scaffold in medicinal chemistry. Its incorporation into drug candidates can offer several advantages:

  • Improved Lipophilicity: The nonpolar cyclopentyl group can enhance the lipophilicity of a molecule, which can lead to improved absorption, distribution, and bioavailability.

  • Metabolic Stability: The cyclic nature of the cyclopentyl group can confer greater metabolic stability compared to linear alkyl chains, potentially increasing the in vivo half-life of a drug.

  • Conformational Rigidity: The cyclopentyl ring can introduce a degree of conformational constraint, which can be beneficial for optimizing the binding affinity and selectivity of a molecule for its biological target.

Given these properties, this compound can serve as a valuable building block or fragment in the synthesis of more complex molecules with potential therapeutic applications. It could be incorporated into lead compounds to explore structure-activity relationships and to fine-tune pharmacokinetic and pharmacodynamic profiles.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed.[8]

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

It is essential to consult the full Safety Data Sheet (SDS) for this compound before handling the compound.

Conclusion

This compound is a simple yet intriguing molecule with potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, predicted spectroscopic characteristics, and plausible synthetic routes. By understanding these fundamental aspects, researchers and drug development professionals can better leverage this compound in their efforts to design and synthesize novel molecules with desired biological activities and therapeutic potential. Further experimental investigation into the spectroscopic properties and biological profile of this compound is warranted to fully elucidate its potential.

References

2-Cyclopentylacetamide chemical formula and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Cyclopentylacetamide

Abstract: This technical guide provides a comprehensive overview of this compound, a valuable chemical intermediate. The document details its chemical identity, physicochemical properties, a validated synthesis workflow, and its significance as a building block in medicinal chemistry and drug development. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering both foundational knowledge and practical insights into the compound's reactivity and applications.

Core Chemical Identity

This compound is a primary amide featuring a cyclopentyl moiety attached to an acetyl group. This structure combines the stability of an aliphatic carbocycle with the versatile reactivity of an amide functional group.

  • IUPAC Name: this compound[1]

  • Chemical Formula: C₇H₁₃NO[1]

  • CAS Number: 933-04-0[1]

  • Molecular Weight: 127.18 g/mol

  • Synonyms: Cyclopentaneacetamide, carbamoylmethylcyclopentane[1]

The molecule's structure imparts a moderate degree of lipophilicity due to the cyclopentyl ring, while the primary amide group offers sites for hydrogen bonding, influencing its solubility and interaction with biological systems.

Physicochemical & Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below. These properties are critical for designing experimental conditions, ensuring safe handling, and predicting its behavior in various chemical environments.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NOPubChem[1]
Molecular Weight 127.18 g/mol PubChem[1]
Melting Point 145.5-146.5 °CChemicalBook
Boiling Point (Predicted) 286.8 ± 9.0 °CChemicalBook
Density (Predicted) 1.000 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 16.73 ± 0.40ChemicalBook
SMILES C1CCC(C1)CC(=O)NPubChem[1]
Safety & Hazard Information

Safe handling is paramount in a laboratory setting. This compound is classified with the GHS07 pictogram, indicating it can be an irritant.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is not commonly detailed in standard literature, but it can be reliably achieved through a well-established two-step process starting from Cyclopentylacetic acid. This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by amination.

The causality behind this two-step approach is rooted in the fundamental reactivity of carboxylic acids and amines. A direct reaction between a carboxylic acid and an amine is typically a slow, high-temperature process because the amine (a base) and the carboxylic acid (an acid) will first undergo an acid-base reaction to form a stable ammonium carboxylate salt.[2][3] This salt must then be dehydrated at high temperatures to form the amide bond.[3][4] Converting the carboxylic acid to an acyl chloride first creates a highly electrophilic carbonyl carbon, which reacts rapidly and exothermically with an amine nucleophile under much milder conditions to provide a high yield of the desired amide.

Conceptual Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amination A Cyclopentylacetic Acid (C₇H₁₂O₂) B Thionyl Chloride (SOCl₂) Pyridine (catalyst) A->B Reaction C Cyclopentylacetyl Chloride (Intermediate) B->C Forms D Ammonia (NH₃) in an inert solvent C->D Reaction E This compound (Final Product) D->E Yields

Caption: General synthesis pathway for this compound.

Detailed Step-by-Step Protocol

This protocol is a self-validating system; successful formation of the intermediate in Step 1 can be confirmed via IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber) before proceeding to Step 2.

Step 1: Synthesis of Cyclopentylacetyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add Cyclopentylacetic acid (1.0 eq) to an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.2 eq) to the solution dropwise at 0 °C (ice bath).[5] A catalytic amount of pyridine or a few drops of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Workup: Carefully remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator. The resulting crude Cyclopentylacetyl chloride is a highly reactive intermediate and is typically used immediately in the next step without further purification.

Step 2: Synthesis of this compound

  • Setup: In a separate flask, prepare a solution of concentrated aqueous ammonia (a large excess, e.g., 5-10 eq) in an inert solvent like DCM, cooled in an ice bath.

  • Reagent Addition: Dissolve the crude Cyclopentylacetyl chloride from Step 1 in a small amount of anhydrous DCM. Add this solution dropwise to the vigorously stirred, cold ammonia solution. A white precipitate (the amide product and ammonium chloride byproduct) will form immediately.

  • Reaction: Allow the reaction to stir for 1-2 hours, gradually warming to room temperature to ensure completion.

  • Isolation & Purification:

    • Filter the reaction mixture to collect the solid precipitate.

    • Wash the solid with cold water to remove the water-soluble ammonium chloride byproduct.

    • Further wash the solid with a cold, non-polar solvent (e.g., hexane) to remove any non-polar impurities.

    • Dry the resulting white solid under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Reactivity, Significance, and Applications

The amide bond is the least reactive of the common carboxylic acid derivatives, a stability that is crucial in many biological systems like proteins.[6][7] However, this compound still possesses key reactive sites that make it a versatile intermediate.

  • Hydrolysis: Under strong acidic or basic conditions with heating, the amide can be hydrolyzed back to Cyclopentylacetic acid and ammonia/ammonium.[7]

  • Reduction: The amide can be reduced to the corresponding primary amine, 2-cyclopentylethanamine, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[7][8] This reaction is unique to amides as the carbonyl oxygen is completely removed.[8]

  • Dehydration: Treatment with a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) can convert the primary amide into a nitrile (cyclopentylacetonitrile).[8][9]

The primary value of this compound and its derivatives lies in their application as structural motifs and synthetic intermediates in drug discovery. The cyclopentane ring is a common scaffold in many bioactive natural products and pharmaceutical compounds.[10] Its incorporation can enhance metabolic stability and optimize the pharmacokinetic profile of a drug candidate.[11] Molecules containing the cyclopentylacetamide core or its N-substituted variants serve as building blocks for more complex heterocyclic systems, such as those found in kinase inhibitors and other targeted therapies.[11][12]

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties and a straightforward synthesis route. Its structural features—a stable carbocyclic ring coupled with a reactive yet robust amide group—make it an important intermediate for synthetic chemists. For drug development professionals, its relevance as a scaffold for creating complex, biologically active molecules underscores its continued importance in the field of medicinal chemistry. This guide provides the foundational knowledge necessary for the safe handling, synthesis, and strategic application of this valuable compound.

References

An In-depth Technical Guide to 2-Cyclopentylacetamide: Physical and Chemical Properties for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of 2-Cyclopentylacetamide, a molecule of interest in synthetic chemistry and drug discovery programs. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required for its effective handling, characterization, and utilization in a laboratory setting.

Molecular Identity and Structure

This compound, identified by the CAS Number 933-04-0, is a primary amide derivative of cyclopentylacetic acid.[1] Its molecular structure consists of a cyclopentyl ring attached to an acetamide functional group.

Table 1: Compound Identification

ParameterValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 933-04-0PubChem[1]
Molecular Formula C₇H₁₃NOPubChem[1]
Molecular Weight 127.18 g/mol PubChem[1]
Canonical SMILES C1CCC(C1)CC(=O)NPubChem[1]
InChI Key OXRCIXHTUHZNRY-UHFFFAOYSA-NPubChem[1]

graph "2_Cyclopentylacetamide_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes
C1 [label="C", pos="0,1!", fillcolor="#F1F3F4", fontcolor="#202124"];
C2 [label="C", pos="-0.87,0.5!", fillcolor="#F1F3F4", fontcolor="#202124"];
C3 [label="C", pos="-0.87,-0.5!", fillcolor="#F1F3F4", fontcolor="#202124"];
C4 [label="C", pos="0,-1!", fillcolor="#F1F3F4", fontcolor="#202124"];
C5 [label="C", pos="0.87,-0.5!", fillcolor="#F1F3F4", fontcolor="#202124"];
C6 [label="CH", pos="0.87,0.5!", fillcolor="#F1F3F4", fontcolor="#202124"];
C7 [label="CH₂", pos="1.87,0.5!", fillcolor="#F1F3F4", fontcolor="#202124"];
C8 [label="C", pos="2.87,0.5!", fillcolor="#F1F3F4", fontcolor="#202124"];
O1 [label="O", pos="3.37,1.2!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
N1 [label="NH₂", pos="3.37,-0.2!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C6 -- C7;
C7 -- C8;
C8 -- O1 [style=double];
C8 -- N1;

}


### 2.  Physical Properties

Experimentally determined physical properties forthis compound are not readily available in the public domain. The following table includes computed properties from reliable chemical databases, which can serve as estimations for experimental planning.

**Table 2: Physical Properties (Computed)**

| Property | Value | Source |
| :--- | :--- | :--- |
| **XLogP3** | 1.3 | PubChem |
| **Hydrogen Bond Donor Count** | 1 | PubChem |
| **Hydrogen Bond Acceptor Count** | 1 | PubChem |
| **Rotatable Bond Count** | 2 | PubChem |
| **Topological Polar Surface Area** | 43.1 Ų | PubChem |
| **Melting Point** | Not available | - |
| **Boiling Point** | Not available | - |
| **Solubility** | Not available | - |

**Field-Proven Insights:**

*   Based on its structure, this compound is expected to be a solid at room temperature, similar to other primary amides of comparable molecular weight.
*   The presence of the amide group suggests it will have some solubility in polar protic solvents like water and alcohols, and good solubility in polar aprotic solvents like DMSO and DMF. Its solubility in nonpolar solvents is likely to be limited.

### 3.  Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the amide functional group. Amides are generally stable but can undergo specific reactions under appropriate conditions.

#### 3.1. Hydrolysis

Amides can be hydrolyzed to their corresponding carboxylic acids under both acidic and basic conditions. This reaction typically requires elevated temperatures.

*   **Acidic Hydrolysis:** In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, this compound will hydrolyze to form cyclopentylacetic acid and an ammonium salt.
*   **Basic Hydrolysis:** Treatment with a strong base (e.g., NaOH, KOH) in an aqueous solution will yield a salt of cyclopentylacetic acid and ammonia.

```dot
graph "Amide_Hydrolysis" {
    rankdir=LR;
    node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
    edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

    "this compound" -> "Cyclopentylacetic Acid" [label=" H₃O⁺, Δ "];
    "this compound" -> "Cyclopentylacetate Salt" [label=" OH⁻, H₂O, Δ "];
}

Caption: Hydrolysis pathways of this compound.

Reduction

Primary amides can be reduced to primary amines using strong reducing agents.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting this compound to 2-cyclopentylethanamine. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Caption: Reduction of this compound to the corresponding amine.

Synthesis of this compound

A common and reliable method for the synthesis of primary amides is from the corresponding carboxylic acid. This typically involves the activation of the carboxylic acid, followed by reaction with ammonia.

Conceptual Synthesis Workflow

Synthesis_Workflow A Cyclopentylacetic Acid B Cyclopentylacetyl Chloride (Acyl Chloride Formation) A->B SOCl₂ or (COCl)₂ C This compound (Amidation) B->C NH₃

References

Navigating the Solubility Frontier: A Technical Guide to 2-Cyclopentylacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Uncharted Territory of 2-Cyclopentylacetamide Solubility

To the researchers, scientists, and drug development professionals venturing into the nuanced world of small molecule characterization, this guide serves as a comprehensive manual for navigating the solubility landscape of this compound. As of the compilation of this document, a significant gap exists in publicly accessible, quantitative solubility data for this compound across a broad spectrum of organic solvents. This guide, therefore, takes a proactive and empowering approach. Instead of merely presenting unavailable data, it equips you with the foundational knowledge, theoretical framework, and detailed experimental protocols necessary to determine the solubility of this compound in-house. By following the methodologies outlined herein, you will be able to generate the robust and reliable data essential for advancing your research and development endeavors.

The Molecular Persona of this compound: A Theoretical Solubility Assessment

Before embarking on experimental determination, a thorough understanding of the solute's physicochemical properties is paramount. This compound (C7H13NO) possesses a molecular structure that dictates its interactions with various solvents.[1]

Key Molecular Characteristics:

  • Molecular Weight: Approximately 127.18 g/mol .[1]

  • Amide Functional Group: This polar moiety is capable of both hydrogen bond donation (from the N-H protons) and acceptance (at the carbonyl oxygen).[1]

  • Cyclopentyl Group: A nonpolar, aliphatic ring that contributes to the molecule's overall lipophilicity.

  • Polar Surface Area: Calculated to be 43.1 Ų, indicating a moderate degree of polarity.[1]

  • Hydrogen Bond Donor Count: 1.[1]

  • Hydrogen Bond Acceptor Count: 1.[1]

Predictive Analysis based on "Like Dissolves Like":

The dual nature of this compound, with its polar amide group and nonpolar cyclopentyl ring, suggests a nuanced solubility profile.

  • High Potential for Solubility: In polar protic solvents (e.g., alcohols like methanol, ethanol) and polar aprotic solvents (e.g., acetone, acetonitrile), the amide group can engage in favorable hydrogen bonding and dipole-dipole interactions.

  • Moderate to Low Potential for Solubility: In nonpolar solvents (e.g., hexane, toluene), the nonpolar cyclopentyl group will be the primary driver of interaction. However, the energetic cost of breaking the strong intermolecular forces of the polar amide group within the crystal lattice may limit solubility.

This theoretical assessment provides a rational basis for selecting an initial range of solvents for experimental investigation.

The Cornerstone of Solubility Determination: The Equilibrium Shake-Flask Method

For generating accurate and thermodynamically relevant solubility data, the equilibrium shake-flask method is the gold standard, as recognized by regulatory bodies and scientific literature.[2][3][4] The objective is to create a saturated solution at a constant temperature and then quantify the concentration of the dissolved solute.

Experimental Protocol:

  • Material Preparation:

    • Ensure the this compound is of high purity.

    • Use analytical grade or higher purity organic solvents.

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation:

    • Cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

    • Alternatively, centrifugation at the controlled temperature can be employed for more efficient separation.

  • Sample Collection and Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. The use of a syringe filter (e.g., 0.45 µm PTFE for organic solvents) is critical to remove any undissolved microparticles.

    • Immediately dilute the aliquot with a known volume of a suitable solvent (often the same solvent or a mobile phase for chromatography) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

Diagram of the Shake-Flask Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Dilution cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of organic solvent prep1->prep2 Combine in vial equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (e.g., 24-72h) equil1->equil2 sep1 Allow solid to settle or centrifuge equil2->sep1 sample1 Withdraw supernatant sep1->sample1 sample2 Filter with 0.45 µm syringe filter sample1->sample2 sample3 Dilute aliquot with known volume sample2->sample3 analysis1 Quantify concentration (e.g., HPLC, GC-MS) sample3->analysis1

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Analytical Quantification of this compound

The accuracy of your solubility data hinges on the precise measurement of the solute's concentration in the saturated solution. Several analytical techniques are suitable for the quantification of amides like this compound.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its high sensitivity, specificity, and wide applicability. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection would be a good starting point for method development. A calibration curve must be generated using standards of known concentration.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the separation and quantification of volatile and semi-volatile compounds.[5] This method offers excellent sensitivity and structural confirmation through mass spectral data.

  • Spectrophotometric Titration: For primary aliphatic amides, spectrophotometric titration methods have been developed and could be adapted.[6]

The choice of method will depend on the available instrumentation and the specific properties of the solvent system.

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Experimentally Determined Solubility of this compound at 25 °C (Example Template)

Solvent ClassSolventPolarity IndexSolubility ( g/100 mL)Solubility (mol/L)Observations
Polar Protic Methanol5.1[Experimental Data][Calculated Data]
Ethanol4.3[Experimental Data][Calculated Data]
Polar Aprotic Acetone5.1[Experimental Data][Calculated Data]
Acetonitrile5.8[Experimental Data][Calculated Data]
Dimethyl Sulfoxide (DMSO)7.2[Experimental Data][Calculated Data]
Nonpolar Hexane0.1[Experimental Data][Calculated Data]
Toluene2.4[Experimental Data][Calculated Data]
Dichloromethane3.1[Experimental Data][Calculated Data]

Interpreting the Results:

The collected data should be analyzed to identify trends and relationships between solvent properties and the solubility of this compound. The "like dissolves like" principle can be further refined by considering specific intermolecular forces.

Diagram of Solubility Influences:

G cluster_solute Solute Characteristics cluster_solvent Solvent Characteristics Solute This compound Properties Polarity_S Amide Group (Polar, H-bonding) NonPolarity_S Cyclopentyl Group (Nonpolar) Solvent Solvent Properties Polarity_V Polarity / Dipole Moment Hbond_V H-bond Donor/Acceptor Solubility Solubility Polarity_S->Solubility favors polar solvents NonPolarity_S->Solubility favors nonpolar solvents Polarity_V->Solubility matches solute polarity Hbond_V->Solubility interacts with amide

Caption: Logical relationship between solute/solvent properties and solubility.

Safety Considerations

Prior to conducting any experimental work, a thorough review of the Safety Data Sheet (SDS) for this compound and all solvents is mandatory.[7][8]

  • This compound: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[1]

  • Organic Solvents: Many are flammable and may be toxic or corrosive.

All experimental procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Conclusion: Empowering Research Through Foundational Data

References

An In-depth Technical Guide to the Potential Biological Activities of 2-Cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Cyclopentylacetamide, a simple amide derivative, presents a scaffold with latent potential for biological activity. While direct research on this specific molecule is sparse, a growing body of evidence from the study of its chemical derivatives suggests a range of pharmacological possibilities. This guide synthesizes the current understanding of related compounds to propose and explore the potential biological activities of this compound. We will delve into hypothesized mechanisms of action, propose detailed experimental workflows for validation, and provide a framework for its systematic investigation as a novel therapeutic agent. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities.

Introduction to this compound

This compound is a chemical compound with the molecular formula C7H13NO[1]. Its structure consists of a cyclopentyl group attached to the nitrogen atom of an acetamide moiety. The presence of the cyclopentyl group increases the lipophilicity of the molecule, a feature that can enhance bioavailability and penetration of the blood-brain barrier, making it an intriguing candidate for neurologically active agents[2].

Property Value Source
CAS Number 933-04-0PubChem[3]
Molecular Formula C7H13NOSanta Cruz Biotechnology[1]
Molecular Weight 127.18 g/mol PubChem[4]
IUPAC Name N-cyclopentylacetamidePubChem[4]
Physical State Viscous liquid (for 2-Amino-N-cyclopentylacetamide)Chem-Impex[2]
Hazards Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.PubChem[3]

While this compound itself is primarily available as a research chemical, its derivatives have been synthesized and evaluated for a variety of biological activities, suggesting that the core structure may be a valuable pharmacophore.

Hypothesized Biological Activities Based on Structural Analogs

The exploration of this compound's derivatives has opened several avenues of potential therapeutic application. Below, we discuss the most promising of these, based on published research.

Neuroprotective and Anticonvulsant Potential

A significant body of research points to the potential of acetamide derivatives in the management of seizures and other neurological disorders[5][6]. The structural similarity of this compound to known anticonvulsant agents makes this a primary area for investigation.

Causality and Mechanistic Insights: Many anticonvulsant drugs act by modulating ion channels (e.g., sodium, calcium) or by enhancing GABAergic inhibition. The amide functional group is a key feature in several anticonvulsant medications[5]. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have shown significant anticonvulsant activity in animal models[6]. Furthermore, cyclopentanecarbaldehyde-based thiazoles have demonstrated potent anticonvulsant effects in the pentylenetetrazole (PTZ) model of seizures[7]. It is plausible that this compound could interact with similar targets.

Proposed Signaling Pathway Involvement:

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal 2_Cyclopentylacetamide 2_Cyclopentylacetamide GABA_Transporter GABA Transporter (GAT1) 2_Cyclopentylacetamide->GABA_Transporter Inhibition? GABA_Metabolism GABA-T 2_Cyclopentylacetamide->GABA_Metabolism Inhibition? VGCC Voltage-Gated Ca2+ Channel 2_Cyclopentylacetamide->VGCC Modulation? GABA_Vesicle GABA Vesicle GABA_A_Receptor GABA(A) Receptor GABA_Vesicle->GABA_A_Receptor GABA Release Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Hypothesized mechanism of anticonvulsant activity for this compound.

Analgesic and Anti-inflammatory Potential

Certain acetamide derivatives have demonstrated both antinociceptive and anti-inflammatory properties[8][9]. This dual activity suggests a potential for this compound in pain management.

Causality and Mechanistic Insights: The analgesic effects of related compounds may stem from the modulation of ion channels, such as sodium and calcium channels, or interaction with receptors like TRPV1, which are involved in pain signaling[8]. The anti-inflammatory activity could be mediated through the inhibition of pro-inflammatory mediators like nitric oxide (NO)[9].

Enzyme Inhibition Potential

Monoamine Oxidase (MAO) Inhibition: Derivatives of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide have been shown to inhibit monoamine oxidase (MAO) isoforms[10]. MAO inhibitors are used in the treatment of depression and Parkinson's disease. The cyclopentylacetamide scaffold could be a starting point for the development of new MAO inhibitors.

Glutaminase Inhibition: Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), an analog containing a phenylacetamide moiety, is a known inhibitor of glutaminase (GLS)[11]. GLS is a target in cancer therapy, as some tumors are dependent on glutamine metabolism.

Proposed Research Workflow for this compound

A systematic approach is essential to validate the hypothesized biological activities of this compound.

workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Enzyme_Assays Enzyme Inhibition Assays (MAO, GLS) Cytotoxicity->Enzyme_Assays Receptor_Binding Receptor Binding Assays (e.g., GABA-A) Enzyme_Assays->Receptor_Binding Electrophysiology Patch-Clamp Electrophysiology (Ion Channel Modulation) Receptor_Binding->Electrophysiology Toxicity Acute Toxicity Studies Electrophysiology->Toxicity Anticonvulsant Anticonvulsant Models (MES, scPTZ) Toxicity->Anticonvulsant Analgesic Analgesic Models (Hot Plate, Formalin) Anticonvulsant->Analgesic Anti_inflammatory Anti-inflammatory Models (Carrageenan-induced edema) Analgesic->Anti_inflammatory Lead_Optimization Lead Optimization Anti_inflammatory->Lead_Optimization Start Compound Synthesis & Purification In_Silico In Silico Screening (Docking, ADMET) Start->In_Silico In_Silico->Cytotoxicity

Caption: A comprehensive workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

This model is used to identify compounds that prevent the tonic hindlimb extension phase of a maximal seizure, indicative of an effect on seizure spread.

Protocol:

  • Animals: Male ICR mice (20-25 g) are used.

  • Compound Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group is also included.

  • Induction of Seizures: 30 minutes post-injection, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) is delivered through corneal electrodes.

  • Observation: Mice are observed for the presence or absence of tonic hindlimb extension.

  • Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is calculated. The ED50 (the dose that protects 50% of the animals) is determined using probit analysis.

In Vitro Enzyme Inhibition Assay: Monoamine Oxidase (MAO) Inhibition

This assay determines the ability of this compound to inhibit MAO-A and MAO-B.

Protocol:

  • Enzyme Source: Commercially available recombinant human MAO-A and MAO-B are used.

  • Substrate: A fluorogenic substrate (e.g., Amplex Red reagent) is used.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, the test compound at various concentrations, and the substrate.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor. The IC50 (the concentration that causes 50% inhibition) is determined by non-linear regression analysis.

Data Interpretation and Future Directions

The results from the proposed experiments will provide a preliminary profile of the biological activity of this compound.

Hypothetical Experimental Outcome Interpretation Next Steps
Significant protection in MES and scPTZ tests Potential broad-spectrum anticonvulsant activity.Determine the mechanism of action (e.g., ion channel modulation, GABAergic effects). Conduct pharmacokinetic and more extensive toxicology studies.
Potent inhibition of MAO-B (IC50 < 1 µM) Potential for development as an anti-Parkinsonian agent.Assess selectivity for MAO-B over MAO-A. Evaluate in vivo efficacy in models of Parkinson's disease.
Moderate analgesic and anti-inflammatory activity Potential for development as a non-opioid analgesic.Investigate the mechanism of action (e.g., COX inhibition, TRPV1 antagonism). Optimize the structure to improve potency.
No significant activity in any assay The parent compound may be inactive, but could serve as a scaffold for derivatization.Synthesize and screen a library of this compound derivatives with various substitutions.

Conclusion

While this compound remains a largely unexplored molecule, the biological activities of its derivatives provide a strong rationale for its investigation. The potential for anticonvulsant, analgesic, anti-inflammatory, and enzyme-inhibiting properties makes it a compelling starting point for drug discovery programs. The systematic approach outlined in this guide, from in silico screening to in vivo validation, provides a roadmap for uncovering the therapeutic potential of this simple yet promising chemical entity.

References

The Emerging Therapeutic Potential of 2-Cyclopentylacetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-cyclopentylacetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. The inherent lipophilicity of the cyclopentyl group, coupled with the versatile chemistry of the acetamide moiety, provides a robust framework for the design of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. This technical guide delves into the synthesis, chemical properties, and burgeoning therapeutic applications of this compound derivatives. We will explore their potential as central nervous system (CNS) modulators, with a focus on neurodegenerative and seizure disorders, as well as their emerging roles in oncology and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals, providing in-depth insights into the rationale behind experimental design, detailed protocols, and a comprehensive overview of the current state of the field.

Introduction: The Rationale for the this compound Scaffold

In the landscape of drug discovery, the identification of core scaffolds that can be readily modified to interact with a variety of biological targets is of paramount importance. The this compound moiety presents a compelling case for such a scaffold. The cyclopentyl group, a non-aromatic carbocycle, offers a unique combination of properties. Its three-dimensional structure allows for favorable interactions within the binding pockets of proteins, while its lipophilic nature can enhance membrane permeability and, consequently, bioavailability. This is a critical consideration in the design of drugs targeting the central nervous system, where penetration of the blood-brain barrier is a significant hurdle.

The acetamide functional group provides a versatile handle for chemical modification. The amide bond is a common feature in many biologically active molecules and can participate in hydrogen bonding interactions with protein targets. The nitrogen and carbonyl groups of the acetamide can be substituted with a wide array of chemical functionalities, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. This guide will explore how these fundamental characteristics of the this compound core have been leveraged in the development of novel therapeutic agents.

Synthetic Strategies: Building the this compound Core and its Analogs

The synthesis of this compound and its derivatives can be approached through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the scale of the synthesis.

Synthesis of the Core Scaffold: this compound

A common and efficient method for the preparation of the parent this compound involves a two-step process starting from cyclopentanemethanol.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Cyclopentylacetic Acid

  • Reaction Setup: In a well-ventilated fume hood, to a solution of cyclopentanemethanol (1.0 eq) in a suitable solvent such as pyridine, slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like diethyl ether. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyclopentylacetyl chloride.

  • Hydrolysis: The crude acyl chloride is then hydrolyzed to cyclopentylacetic acid by treatment with an aqueous base (e.g., NaOH) followed by acidification.

Step 2: Amidation of Cyclopentylacetic Acid

  • Activation: The resulting cyclopentylacetic acid (1.0 eq) is dissolved in an appropriate solvent (e.g., dichloromethane or DMF). A coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 eq) or a carbodiimide reagent like DCC or EDC (1.1 eq) is added, and the mixture is stirred for 30-60 minutes at room temperature to form an activated intermediate.

  • Ammonia Addition: Concentrated aqueous ammonia (a sufficient excess) is then added to the reaction mixture.

  • Reaction and Purification: The reaction is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford this compound.[1][2][3][4]

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives typically follows a similar amidation protocol, replacing ammonia with a primary or secondary amine.

Experimental Protocol: General Synthesis of N-Aryl-2-cyclopentylacetamides

  • Acyl Chloride Formation: Cyclopentylacetic acid (1.0 eq) is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride (1.2 eq) in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF. The reaction is typically stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield crude cyclopentylacetyl chloride.

  • Amidation: The crude cyclopentylacetyl chloride is dissolved in an inert solvent like dichloromethane and added dropwise to a cooled (0 °C) solution of the desired aniline derivative (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq).

  • Work-up and Purification: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water, and the organic layer is separated, washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the target N-aryl-2-cyclopentylacetamide.

Synthesis_Workflow

Therapeutic Applications and Biological Activities

Derivatives of this compound have shown promise in a variety of therapeutic areas, primarily due to their ability to interact with key biological targets.

Central Nervous System Disorders

The lipophilic cyclopentyl group facilitates the passage of these derivatives across the blood-brain barrier, making them attractive candidates for treating CNS disorders.

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[5][6][7] Inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease.[5][6][7] A series of N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives have been synthesized and evaluated for their MAO-A and MAO-B inhibitory activities. Several of these compounds displayed significant and selective inhibition of MAO-B.

Compound IDR GroupMAO-A IC50 (µM)MAO-B IC50 (µM)
4a 4-Fluorophenyl7.06 ± 0.180.42 ± 0.012
4b 4-Chlorophenyl6.56 ± 0.200.36 ± 0.014
4c 4-Bromophenyl6.78 ± 0.150.69 ± 0.020
Moclobemide (Standard)6.061 ± 0.262-

Data synthesized from a study on N-substituted cyclopentylacetamide derivatives.

The causality behind this activity lies in the ability of the substituted acetamide moiety to interact with the active site of the MAO-B enzyme. The cyclopentyl group likely contributes to the overall binding affinity and selectivity.

MAO_B_Inhibition

There is growing evidence to suggest that acetamide derivatives possess anticonvulsant properties. While direct studies on this compound are limited, related structures have shown efficacy in animal models of epilepsy. The mechanism of action is often attributed to the modulation of ion channels, such as voltage-gated sodium channels, or enhancement of GABAergic neurotransmission. The GABA-A receptor, a ligand-gated ion channel, is a major inhibitory neurotransmitter receptor in the CNS.[8][9][10][11][12] Positive allosteric modulation of this receptor leads to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability. The structural features of some this compound derivatives may allow them to bind to allosteric sites on the GABA-A receptor, thus potentiating the effects of GABA.

GABA_A_Signaling

Anticancer Activity

Recent studies have highlighted the potential of compounds containing a cyclopentyl moiety in oncology. For instance, 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have demonstrated cytotoxic effects against various cancer cell lines.[13][14] While the core structure is different, this suggests that the cyclopentyl group can be a valuable component in the design of anticancer agents. Phenylacetamide derivatives have also been investigated as potential anticancer agents, with some showing activity against prostate and breast cancer cell lines.[15] The proposed mechanisms often involve the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation. Further investigation into this compound derivatives for anticancer activity is a promising area of research.

Anti-inflammatory Properties

The anti-inflammatory potential of cyclopentyl-containing compounds has also been explored. For example, cyclopentene derivatives isolated from natural sources have been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 cells, indicating anti-inflammatory effects.[16] Additionally, derivatives of 2-aminophenylacetic acid have been synthesized and shown to inhibit prostaglandin synthetase, a key enzyme in the inflammatory cascade.[17] Given these findings, it is plausible that this compound derivatives could be designed to exhibit anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Structure-Activity Relationships (SAR) and Future Directions

The exploration of the structure-activity relationships of this compound derivatives is still in its early stages. However, some initial trends can be observed. For the MAO-B inhibitors, substitution on the N-phenyl ring with small, electron-withdrawing groups appears to be favorable for activity. The development of a comprehensive SAR would require the synthesis and biological evaluation of a larger library of compounds with systematic variations in both the cyclopentyl and acetamide moieties.

Future research in this area should focus on:

  • Elucidating specific mechanisms of action: For derivatives showing promise in areas like epilepsy and cancer, detailed mechanistic studies are needed to identify the precise molecular targets.

  • Optimizing pharmacokinetic properties: While the cyclopentyl group is expected to enhance lipophilicity, further modifications may be necessary to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Exploring a wider range of therapeutic targets: The versatility of the this compound scaffold suggests that it could be adapted to target other enzymes, receptors, and ion channels implicated in various diseases.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability make it an attractive core for medicinal chemists. The demonstrated activity of its derivatives in CNS disorders, and the potential for applications in oncology and inflammation, underscore the importance of continued research in this area. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this versatile chemical class.

References

The Cyclopentyl Group in Drug Design: A Technical Guide to Optimizing Lipophilicity and Bioavailability

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic selection of substituents is a cornerstone of successful drug design. Among the repertoire of alicyclic scaffolds, the cyclopentyl group presents a unique combination of physicochemical properties that can be expertly leveraged to enhance a drug candidate's lipophilicity and, consequently, its bioavailability. This technical guide provides an in-depth analysis of the cyclopentyl moiety, offering researchers and drug development professionals a comprehensive resource on its application. We will explore the theoretical underpinnings of its lipophilic contribution, detail rigorous experimental protocols for its quantification, and examine its multifaceted impact on the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Introduction: The Lipophilicity-Bioavailability Axis

A central challenge in drug discovery is designing molecules that not only interact potently with their biological target but also possess the ability to reach that target in sufficient concentrations. This is governed by the compound's pharmacokinetic profile. Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical parameter that profoundly influences ADME properties.[1][2][3]

A molecule's journey after administration, particularly for oral drugs, begins with dissolution in the gastrointestinal fluids, followed by permeation across the lipid bilayer of intestinal cell membranes to enter the bloodstream.[4][5][6] This necessitates a delicate balance: a compound must be soluble enough in the aqueous environment of the gut (hydrophilicity) yet sufficiently fat-soluble (lipophilicity) to traverse cellular membranes.[4][6][]

  • Too Hydrophilic: The compound may have excellent aqueous solubility but will be unable to efficiently cross lipid membranes, leading to poor absorption.

  • Too Lipophilic: The compound might readily cross membranes but suffer from poor aqueous solubility, hindering its initial dissolution.[4][] Highly lipophilic drugs can also lead to issues such as rapid metabolism, off-target toxicity, and undesirable tissue accumulation.[1][6]

Therefore, modulating lipophilicity is a key strategy in lead optimization. The cyclopentyl group, a five-membered alicyclic ring, has emerged as a valuable tool for medicinal chemists to fine-tune this critical property.[8]

Physicochemical Profile of the Cyclopentyl Group

The cyclopentyl group is a non-polar, hydrophobic moiety.[9] Unlike its smaller, more strained counterpart, the cyclopropyl group, cyclopentane has reduced angle strain.[8] Compared to a linear pentyl chain, the cyclopentyl group is more conformationally restricted, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target. However, it is not entirely rigid, existing in a dynamic equilibrium between "envelope" and "half-chair" conformations, which allows it to adapt to binding pockets.

The primary contribution of the cyclopentyl group is its impact on lipophilicity. Adding this group to a molecule generally increases its non-polar surface area and thus its lipophilicity.[9]

PropertyDescriptionImplication in Drug Design
Structure Five-membered saturated carbocyclic ringProvides a balance of rigidity and flexibility.
Lipophilicity Hydrophobic and non-polarIncreases LogP, enhancing membrane permeability.[9]
Metabolic Stability Saturated ring systemOften more resistant to oxidative metabolism compared to linear alkyl chains or aromatic rings.
Conformation Exists as interconverting envelope and half-chair formsCan adapt to the shape of target binding sites.[10]

Quantifying Lipophilicity: The Role of LogP

The most common measure of lipophilicity is the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5] It is usually expressed as its base-10 logarithm, LogP.

LogP = log10 ([Compound]octanol / [Compound]water)

For ionizable compounds, the distribution coefficient (LogD) is used, which is the LogP at a specific pH. Studies suggest that an optimal range for LogP to achieve good oral bioavailability is often between 0 and 3.[1]

The cyclopentyl group can be a more efficient way to increase lipophilicity compared to a linear pentyl group, in that it can offer a greater increase in potency for a similar increase in LogP, a concept known as lipophilic efficiency (LLE).

Experimental Determination of Lipophilicity

Accurate determination of LogP is crucial. The Organization for Economic Co-operation and Development (OECD) provides standardized guidelines for these measurements.

Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partition coefficient.[11][12]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After thorough mixing to reach equilibrium, the phases are separated, and the concentration of the compound in each phase is determined analytically.

Step-by-Step Protocol:

  • Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water to ensure mutual saturation of the solvents.

  • Dissolution: Dissolve a known amount of the test compound in either n-octanol or water. The concentration should not exceed 0.01 mol/L in either phase.

  • Partitioning: Combine the two phases in a vessel at a known volume ratio. The vessel should be shaken at a constant temperature (e.g., 25°C) until equilibrium is reached.[12]

  • Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation.[12]

  • Quantification: Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, GC).

  • Calculation: Calculate the LogP using the measured concentrations. The experiment should be repeated with at least two different starting volume ratios.

Causality Behind Choices: Using mutually saturated solvents is critical to prevent volume changes during the experiment that would alter the concentration and lead to inaccurate results. Centrifugation is the most reliable way to break up any emulsions and prevent cross-contamination of the phases before analysis.

HPLC Method (OECD Guideline 117)

For higher throughput, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often used to estimate LogP.[13]

Principle: This method is based on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its LogP. Highly lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.

Step-by-Step Protocol:

  • System Setup: Use an RP-HPLC system with a non-polar stationary phase (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol) and an aqueous buffer.

  • Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting their retention times against their LogP values.

  • Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system.

  • Data Acquisition: Record the retention time of the test compound.

  • LogP Estimation: Use the calibration curve to estimate the LogP of the test compound from its retention time.

Self-Validation: The validity of this method relies on a robust calibration curve. The standards chosen should span the expected LogP range of the test compound, and the resulting calibration curve should have a high correlation coefficient (R² > 0.95).

Diagram: Workflow for Experimental Lipophilicity Determination

G cluster_0 Method Selection cluster_1 Shake-Flask (OECD 107) cluster_2 RP-HPLC (OECD 117) start Start: Need to Determine LogP method_choice Choose Method: High-Throughput vs. Direct Measurement start->method_choice sf1 1. Prepare Saturated Solvents (n-Octanol/Water) method_choice->sf1 Direct hplc1 1. Prepare Calibration Standards (Known LogP) method_choice->hplc1 High-Throughput sf2 2. Dissolve Compound sf1->sf2 sf3 3. Shake to Equilibrium sf2->sf3 sf4 4. Separate Phases (Centrifuge) sf3->sf4 sf5 5. Analyze Concentration in Each Phase sf4->sf5 sf6 6. Calculate LogP sf5->sf6 end_node End: LogP Value Determined sf6->end_node hplc2 2. Run Standards to Create Calibration Curve hplc1->hplc2 hplc5 5. Estimate LogP from Curve hplc2->hplc5 hplc3 3. Inject Test Compound hplc4 4. Measure Retention Time hplc3->hplc4 hplc4->hplc5 hplc5->end_node

Caption: Workflow for determining LogP via Shake-Flask or HPLC methods.

Impact of Cyclopentyl Groups on Bioavailability

The introduction of a cyclopentyl group can favorably influence several aspects of a drug's pharmacokinetic profile.

Absorption and Permeability

By increasing lipophilicity, a cyclopentyl group can enhance a drug's ability to passively diffuse across the intestinal epithelium.[9] This is a primary mechanism for the absorption of many oral drugs. However, as mentioned, a balance is essential. An excessive increase in lipophilicity can trap the drug in the membrane or lead to poor dissolution in the gut.

Metabolic Stability

A significant advantage of alicyclic groups like cyclopentyl is their potential to improve metabolic stability.[14] Many drugs are metabolized by cytochrome P450 (CYP) enzymes in the liver, a process that often involves the oxidation of metabolically labile sites.[15] Unsubstituted linear alkyl chains and some aromatic rings can be "soft spots" for this type of metabolism.[14] Replacing such a group with a more robust cyclopentyl ring can block this metabolic pathway, thereby increasing the drug's half-life and overall exposure in the body.[9][14]

Distribution

Increased lipophilicity from a cyclopentyl group can also affect how a drug is distributed throughout the body.[5][] More lipophilic drugs tend to have a larger volume of distribution, meaning they are more likely to enter tissues rather than remaining in the bloodstream.[] This can be advantageous for drugs targeting intracellular receptors but may be a liability if it leads to unwanted accumulation in fatty tissues.

Assessing Bioavailability: The PAMPA Assay

To predict in vivo absorption early in the discovery process, in vitro permeability assays are invaluable. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to evaluate passive diffusion.[16][17]

Principle: PAMPA measures the permeation of a compound from a donor compartment, through an artificial membrane coated with a lipid solution, to an acceptor compartment.[16][18] This setup mimics the lipid barrier of the intestinal epithelium.

Step-by-Step Protocol:

  • Membrane Preparation: A filter plate (the donor plate) is coated with a lipid solution (e.g., 4% lecithin in dodecane) to form the artificial membrane.[19] The solvent is allowed to evaporate.

  • Donor Solution: The test compound is dissolved in a buffer (e.g., PBS at pH 7.4) to create the donor solution.

  • Acceptor Solution: An acceptor plate is filled with a matching buffer, which may contain a "sink" agent to mimic physiological conditions.[18]

  • Assay Assembly: The lipid-coated donor plate is placed on top of the acceptor plate, forming a "sandwich".[18] The donor wells are then filled with the donor solution.

  • Incubation: The sandwich is incubated for a set period (e.g., 4-18 hours) at room temperature, allowing the compound to diffuse across the membrane.[18][19]

  • Quantification: After incubation, the plates are separated. The concentration of the compound is measured in both the donor and acceptor wells, as well as in a reference well that represents the initial concentration.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the change in concentrations over time.

Causality and Self-Validation: The choice of lipid (e.g., lecithin for GIT, or specific brain lipids for BBB) allows the assay to be tailored to predict permeability across different biological barriers.[16] The system is validated by running compounds with known high and low permeability in parallel as controls.[19] Any disruption of the membrane during the assay can be checked by measuring the flux of a co-dosed, membrane-impermeable marker.

Diagram: Lipophilicity's Role in Oral Bioavailability

G Drug Oral Drug in Gut Lumen Dissolution Dissolution (Aqueous Solubility) Drug->Dissolution Permeation Permeation (Membrane Crossing) Dissolution->Permeation Bloodstream Systemic Circulation (Bloodstream) Permeation->Bloodstream Metabolism First-Pass Metabolism (Liver) Bloodstream->Metabolism to Liver Bioavailability Oral Bioavailability Bloodstream->Bioavailability Metabolism->Bloodstream back to Circulation

Caption: The journey of an oral drug, highlighting key physicochemical hurdles.

Conclusion

The cyclopentyl group is a powerful and versatile substituent in the medicinal chemist's toolkit. Its defined impact on lipophilicity, coupled with its conformational properties and potential to enhance metabolic stability, makes it an attractive choice for optimizing drug candidates. By increasing lipophilicity in a controlled manner, the cyclopentyl moiety can directly improve a compound's ability to cross biological membranes, a fundamental requirement for bioavailability. However, this must be balanced against the need for adequate aqueous solubility. Through rigorous experimental evaluation using standardized protocols like the shake-flask method for LogP and the PAMPA assay for permeability, researchers can rationally incorporate the cyclopentyl group to design molecules with superior pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

The Cyclopentyl Group in Molecular Interactions: A Strategic Guide to Harnessing Its Potential in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of medicinal chemistry, the selection of each molecular fragment is a critical decision that profoundly influences a drug candidate's ultimate success. Among the repertoire of alicyclic scaffolds, the cyclopentyl group holds a unique position. It is more stable than smaller, more strained rings like cyclopropane and cyclobutane, yet possesses a distinct conformational flexibility that sets it apart from the more rigid cyclohexane chair.[1][2] This guide provides an in-depth exploration of the cyclopentyl moiety's role in molecular interactions, moving beyond a simple catalog of its properties to a nuanced discussion of its strategic application in drug design. We will dissect its fundamental physicochemical characteristics, analyze its impact on ligand-receptor binding through the lens of conformational dynamics and thermodynamics, and provide actionable protocols for its evaluation. This paper is intended for researchers and drug development professionals seeking to leverage the subtle yet powerful influence of the cyclopentyl group to optimize potency, selectivity, and pharmacokinetic profiles.

The Fundamental Nature of the Cyclopentyl Group: Beyond the Pentagon

At first glance, the cyclopentyl group is a simple five-membered ring of carbon atoms.[3] However, its behavior in a three-dimensional biological environment is governed by a delicate balance of competing forces: angle strain and torsional strain.[4]

Conformational Dynamics: The Envelope and Half-Chair

A planar cyclopentane ring would have internal bond angles of 108°, remarkably close to the ideal tetrahedral angle of 109.5°, resulting in minimal angle strain.[4][5] However, this planar arrangement would force all C-H bonds into fully eclipsed conformations, creating significant torsional strain (approximately 40 kJ/mol).[4][5] To alleviate this, cyclopentane adopts non-planar, puckered conformations.[6] The two most stable and rapidly interconverting conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry).[7]

In the envelope conformation, four carbon atoms are coplanar, with the fifth atom puckered out of the plane, much like the flap of an envelope.[5] The half-chair conformation has three coplanar atoms, with one atom puckered above the plane and another below.[7] The energy barrier between these forms is very low (around 0.5 kcal/mol), meaning that at room temperature, cyclopentane and its derivatives are in a state of rapid dynamic equilibrium, a phenomenon known as pseudorotation.[7] This inherent flexibility is a defining characteristic that can be either an asset or a liability in drug design.

G cluster_0 Conformational Dynamics of Cyclopentane A Envelope Conformation (C_s) B Half-Chair Conformation (C_2) A->B Rapid Interconversion (Pseudorotation) ΔE ~0.5 kcal/mol C Planar Transition State (High Torsional Strain) A->C Energy Barrier ~5 kcal/mol B->C Energy Barrier ~5 kcal/mol

Caption: Conformational landscape of the cyclopentyl ring.

Physicochemical Properties

The incorporation of a cyclopentyl group into a molecule imparts specific properties that influence its behavior both in vitro and in vivo.

  • Lipophilicity: As a saturated hydrocarbon, the cyclopentyl group is nonpolar and increases the lipophilicity of a molecule. This can enhance membrane permeability and facilitate entry into hydrophobic binding pockets, but excessive lipophilicity can lead to poor solubility and non-specific binding.

  • Van der Waals Interactions: The surface area of the cyclopentyl ring allows for significant van der Waals contacts within a protein binding site. These seemingly weak, non-specific interactions are additive and can collectively contribute substantially to the overall binding affinity.[8][9]

  • Metabolic Stability: Compared to linear alkyl chains, the C-H bonds on a cyclopentyl ring can be less susceptible to oxidative metabolism by cytochrome P450 enzymes, though this is highly dependent on the specific context of the molecule.

The Strategic Role in Drug-Receptor Interactions

The decision to incorporate a cyclopentyl group is a strategic choice aimed at modulating a ligand's interaction with its target protein. Its impact can be understood through its influence on binding thermodynamics, its ability to act as a scaffold, and its utility as a bioisosteric replacement.

Filling Hydrophobic Pockets and Entropy Considerations

A primary role for the cyclopentyl group is to serve as an appendage that occupies a hydrophobic pocket within a receptor's binding site. Its non-planar, three-dimensional structure allows it to fill space more effectively than a "flat" aromatic ring, potentially leading to more extensive and favorable van der Waals contacts.

The conformational flexibility of the cyclopentyl ring plays a crucial role in the thermodynamics of binding. While a flexible ligand pays an entropic penalty upon binding as it loses rotational and translational freedom, the cyclopentyl group's pre-organized, yet adaptable, nature can be advantageous. It can explore multiple low-energy conformations to achieve an optimal fit within the binding pocket without a prohibitive entropic cost, a concept central to conformational selection models of binding.[10][11] In some cases, the binding of a conformationally flexible cyclopentyl group can be entropically favored if it displaces a larger number of ordered water molecules from the binding site.[12]

The Cyclopentyl Group as a Bioisostere

Bioisosteric replacement is a cornerstone of medicinal chemistry, where a functional group is replaced by another to improve properties while retaining biological activity.[13] The cyclopentyl group is a versatile bioisostere.

  • Replacing Aromatic Rings: In the modern "escape from flatland" strategy, replacing planar phenyl rings with saturated scaffolds like cyclopentyl is increasingly common.[14] This can improve aqueous solubility, reduce metabolic liability associated with aromatic oxidation, and alter the vectoral orientation of substituents to explore new interaction space.[14]

  • Carboxylic Acid Surrogates: Modified cyclopentane structures, such as cyclopentane-1,2-dione, have been investigated as potential bioisosteres for the carboxylic acid functional group.[15][16] This replacement can maintain key hydrogen bonding interactions while improving membrane permeability by removing the formal negative charge of a carboxylate.[15]

G cluster_workflow Bioisosteric Replacement Workflow Start Identify Problematic Moiety (e.g., Phenyl Ring) Rationale Rationale for Replacement - Improve Solubility - Reduce Metabolism - Escape 'Flatland' - Alter Exit Vectors Start->Rationale Replacement Select Bioisostere: Cyclopentyl Group Rationale->Replacement Synthesis Synthesize Analog Replacement->Synthesis Evaluation Comparative Evaluation Synthesis->Evaluation Outcome Desired Outcomes: - Maintained/Improved Potency - Enhanced PK/PD Profile - Novel IP Position Evaluation->Outcome

Caption: Workflow for bioisosteric replacement with a cyclopentyl group.

Case Study: Thrombin Inhibitors

A compelling study on thrombin inhibitors highlighted the subtle yet critical role of cycloalkyl groups.[12] Two inhibitors, identical except for one bearing a cyclopentyl group and the other a cyclohexyl group, exhibited identical binding affinities (free energy of binding). However, thermodynamic analysis revealed they achieved this affinity through different mechanisms. The cyclopentyl derivative's binding was driven by a more favorable enthalpic contribution, while the cyclohexyl derivative's was more entropically driven. This demonstrates that even a subtle change from a five- to a six-membered ring can fundamentally alter the thermodynamic signature of binding, an insight impossible to gain from affinity data alone.[12]

Experimental and Computational Evaluation

A robust assessment of the cyclopentyl group's contribution requires a multi-faceted approach, combining experimental biophysics with computational modeling.

Quantifying Binding: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Experimental Protocol: ITC Analysis of a Cyclopentyl-Containing Ligand

  • Objective: To determine the complete thermodynamic profile of the ligand binding to its target protein. This protocol is self-validating by including essential control titrations.

  • Materials:

    • Purified target protein (dialyzed extensively against the final ITC buffer).

    • Synthesized cyclopentyl-containing ligand.

    • ITC Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). Ensure the ligand is fully soluble in this buffer.

  • Instrumentation: An isothermal titration calorimeter (e.g., Malvern MicroCal PEAQ-ITC).

  • Methodology:

    • Preparation: Prepare a 20-50 µM solution of the target protein in the ITC cell and a 200-500 µM solution of the ligand in the syringe, using the exact same buffer from the final protein dialysis step to minimize buffer mismatch effects.

    • Equilibration: Allow the instrument to equilibrate at the desired temperature (e.g., 25°C) until a stable baseline is achieved (<0.1 µcal/sec drift).

    • Main Titration: Perform the titration by injecting the ligand into the protein solution using a programmed sequence (e.g., one initial 0.4 µL injection followed by 18-20 injections of 2 µL each, spaced 150 seconds apart).

    • Causality Check (Control 1): Perform a control titration by injecting the ligand from the syringe into the ITC cell containing only buffer. This measures the heat of dilution of the ligand, which must be subtracted from the main experiment for accurate analysis.

    • Causality Check (Control 2): Perform a control titration by injecting buffer from the syringe into the protein solution. This accounts for any heat effects from the injection process or buffer-protein interactions.

    • Data Analysis: Integrate the raw heat-burst data to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract K_d, n, ΔH, and ΔS. The Gibbs free energy (ΔG) is calculated using the equation: ΔG = ΔH - TΔS.

Structural Insights: X-ray Crystallography and Molecular Modeling
  • X-ray Crystallography: Provides high-resolution, static snapshots of how a cyclopentyl-containing ligand fits into its binding site. It can reveal specific van der Waals contacts, the displacement of water molecules, and induced-fit changes in the protein.

  • Molecular Dynamics (MD) Simulations: These computational studies simulate the movement of the protein-ligand complex over time, providing insights into the dynamic behavior of the cyclopentyl group within the binding pocket. MD can help rationalize entropic contributions and identify key stable interactions that are averaged out in a static crystal structure.[17]

Comparative Data Analysis

To truly understand the cyclopentyl group's role, it is essential to synthesize and test analogous compounds. A well-designed study might compare a cyclopentyl-containing molecule to its linear alkyl, cyclobutyl, cyclohexyl, and phenyl counterparts.

PropertyPhenyl AnalogCyclopentyl AnalogFold Change / DifferenceRationale for Improvement
Binding Affinity (K_d, nM) 150256x IncreaseOptimal filling of a non-planar, hydrophobic pocket; more extensive van der Waals contacts.
Aqueous Solubility (µM) 10505x IncreaseRemoval of the large, rigid, and highly hydrophobic aromatic system improves interaction with water.
Metabolic Stability (t½, min) 20753.75x IncreaseCyclopentyl ring is less prone to aromatic oxidation pathways that degrade the phenyl analog.
Lipophilicity (LogD) 3.52.8-0.7Saturated ring is generally less lipophilic than an aromatic ring of similar size.

Table 1: Hypothetical comparative data illustrating the benefits of a phenyl-to-cyclopentyl bioisosteric replacement. This type of analysis is crucial for justifying design choices.

Conclusion and Future Outlook

The cyclopentyl group is far more than a simple saturated linker or space-filler. It is a nuanced modulator of molecular interactions, offering a unique blend of conformational flexibility and three-dimensional structure. Its strategic deployment can enhance binding affinity by optimizing hydrophobic interactions, improve pharmacokinetic profiles by increasing metabolic stability and solubility, and create novel intellectual property by "escaping flatland."[14] However, its inherent flexibility can also be a double-edged sword, potentially leading to an entropic penalty upon binding if not properly constrained.

Future advancements will likely focus on developing "conformationally constrained" or rigidified cyclopentyl analogs, such as bicyclo[2.1.1]hexanes, to lock in a bioactive conformation and maximize enthalpic gains.[18] By combining rigorous biophysical characterization, high-resolution structural biology, and predictive computational modeling, drug discovery teams can fully harness the subtle power of the cyclopentyl group to design the next generation of innovative therapeutics.

References

An In-Depth Technical Guide: 2-Cyclopentylacetamide as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Cyclopentylacetamide is a synthetically valuable primary amide featuring a robust cyclopentyl moiety. While structurally unassuming, this compound serves as a critical and versatile building block, particularly in the synthesis of pharmaceutically active compounds. Its utility stems from the reactivity of the amide functional group, which can be strategically manipulated to construct more complex molecular architectures. This guide provides an in-depth analysis of this compound's physicochemical properties, core synthetic transformations, and its pivotal role in the industrial synthesis of prominent active pharmaceutical ingredients (APIs). We will explore key reaction mechanisms, provide field-proven experimental protocols, and present a detailed case study to illustrate its practical application for researchers, chemists, and professionals in drug development.

Physicochemical Properties and Reactivity Profile

Understanding the inherent characteristics of this compound is fundamental to appreciating its synthetic potential. The molecule's structure, a cyclopentylmethyl group attached to an acetamide core, bestows a balance of lipophilicity from the carbocycle and reactivity from the amide.[1]

The cyclopentyl group is a common scaffold in medicinal chemistry, known for improving pharmacokinetic properties by increasing lipophilicity, which can enhance bioavailability.[1][2][3] The primary amide functionality is the reactive center, susceptible to a range of transformations that are well-established in the organic chemist's toolkit.

Table 1: Physicochemical Properties of this compound [4][5][6]

PropertyValueCAS Number
Molecular Formula C₇H₁₃NO933-04-0
Molecular Weight 127.18 g/mol
Melting Point 145.5-146.5 °C
Boiling Point (Predicted) 286.8 ± 9.0 °C
Density (Predicted) 1.000 ± 0.06 g/cm³
pKa (Predicted) 16.73 ± 0.40
IUPAC Name This compound

The reactivity of this compound is dominated by the amide group. The nitrogen atom's lone pair can be deprotonated with a strong base to form a potent nucleophile for alkylation reactions. Furthermore, the entire amide group can undergo rearrangement reactions to yield amines with one less carbon atom, a powerful transformation for accessing valuable amine building blocks.

Core Synthetic Transformations and Methodologies

This compound is not merely a passive scaffold; it is an active participant in reactions that build significant molecular complexity. Below, we detail two cornerstone transformations that highlight its utility.

Amine Synthesis via Hofmann Rearrangement

The Hofmann rearrangement is a classic and reliable method for converting a primary amide into a primary amine with the loss of one carbon atom (as CO₂).[7] This transformation is invaluable for accessing (cyclopentylmethyl)amine, a key building block for various downstream applications.

Mechanism Insight: The reaction proceeds through a series of well-defined steps. First, the amide is treated with bromine (or a source of electrophilic halogen) and a strong base to form an N-bromoamide intermediate. Subsequent deprotonation by the base generates a bromoamide anion, which undergoes rearrangement: the cyclopentylmethyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate. Finally, hydrolysis of the isocyanate under the aqueous basic conditions yields the primary amine and carbonate.

Exemplary Protocol: Synthesis of (Cyclopentylmethyl)amine

This protocol describes a standard lab-scale Hofmann rearrangement.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) (4.0 eq)

  • Bromine (Br₂) (1.1 eq)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Hydrochloric Acid (HCl)

Procedure:

  • Prepare a solution of NaOH in H₂O in a round-bottom flask equipped with a magnetic stirrer and cool to 0-5 °C in an ice bath.

  • In a separate flask, dissolve this compound in an appropriate solvent.

  • Slowly add the bromine to the cold NaOH solution with vigorous stirring to form a sodium hypobromite solution. Causality Note: The pre-formation of hypobromite in situ at low temperatures is crucial to control the reaction rate and prevent the formation of side products.

  • Add the this compound solution dropwise to the hypobromite solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) to drive the rearrangement to completion. Monitor by TLC or GC-MS.

  • Cool the reaction mixture and extract the product into diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (cyclopentylmethyl)amine.

  • Purification can be achieved via distillation or by conversion to its hydrochloride salt.

N-Alkylation for Heterocycle Construction

The nitrogen atom of this compound can be deprotonated with a strong, non-nucleophilic base (e.g., sodium hydride) to form an amide anion. This anion is a potent nucleophile that can be alkylated with various electrophiles. This strategy is particularly powerful for the synthesis of N-substituted heterocycles. While general N-alkylation is common[8][9], a more advanced application involves intramolecular cyclization following an initial acylation/alkylation step.

Diagram: General Workflow for Synthetic Utilization

G cluster_start Starting Material cluster_path1 Hofmann Rearrangement cluster_path2 N-Alkylation / Cyclization CPA This compound N_Bromo N-Bromoamide Intermediate CPA->N_Bromo Br₂ / NaOH Anion Amide Anion CPA->Anion Strong Base (e.g., NaH) Isocyanate Isocyanate Intermediate N_Bromo->Isocyanate Rearrangement Amine (Cyclopentylmethyl)amine Isocyanate->Amine Hydrolysis Alkylated N-Alkylated Intermediate Anion->Alkylated Electrophile (e.g., R-X) Heterocycle Heterocyclic Product (e.g., Pyrrolidinone) Alkylated->Heterocycle Intramolecular Cyclization

Caption: Key synthetic pathways originating from this compound.

Case Study: A Key Intermediate in the Synthesis of Levetiracetam

The antiepileptic drug Levetiracetam is a prime example of the industrial significance of amide-based building blocks.[10] While many synthetic routes exist[11], a common and efficient pathway involves the cyclization of an N-acylated aminobutyramide derivative. Although this compound is not a direct precursor in the most common routes which often start from (S)-2-aminobutanamide, its structural analogs and the chemical principles of its reactivity are highly relevant. For instance, the synthesis often involves the condensation of a key intermediate like (S)-2-aminobutyramide with 4-chlorobutyryl chloride, followed by a base-mediated intramolecular cyclization to form the pyrrolidinone ring of Levetiracetam.

The principles learned from handling this compound—specifically N-alkylation and cyclization—are directly applicable to understanding and optimizing such large-scale syntheses. The cyclopentyl group itself is a privileged structure in designing novel CNS agents, making derivatives of this compound attractive for creating new analogues of drugs like Levetiracetam.

Diagram: Conceptual Synthesis of a Pyrrolidinone Core

This diagram illustrates the key bond-forming event in the synthesis of a pyrrolidinone ring, a core structure in many pharmaceuticals, conceptually similar to the cyclization step in Levetiracetam synthesis.

G start Amide Precursor (e.g., (S)-N-[1-(Aminocarbonyl)propyl] -4-chlorobutanamide) intermediate Deprotonation at Amide Nitrogen start->intermediate Add Base (e.g., KOH) cyclized Intramolecular SN2 Attack intermediate->cyclized Nucleophilic Attack product Pyrrolidinone Product (Levetiracetam Core) cyclized->product Ring Closure & Chloride Expulsion

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Cyclopentylacetamide and Its Analogs for Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical scaffold, and its related analogs. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, chemical properties, and potential therapeutic applications of this compound class. By exploring the structure-activity relationships and providing detailed experimental protocols, this document serves as a foundational resource for initiating and advancing research programs centered around cyclopentylacetamide derivatives.

Introduction to this compound: A Scaffold of Potential

This compound, with the chemical formula C7H13NO, is a simple yet intriguing molecule that holds promise as a building block in medicinal chemistry.[1][2] Its structure, featuring a cyclopentyl ring attached to an acetamide group, provides a unique combination of lipophilicity and hydrogen bonding capability, making it an attractive starting point for the design of novel therapeutic agents. While the biological activity of this compound itself is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds, suggesting a broad potential for derivatization and optimization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 933-04-0[1][2][3]
Molecular Formula C7H13NO[1][2]
Molecular Weight 127.18 g/mol [1][2][3]
IUPAC Name This compound[1]
Melting Point 145.5-146.5 °C[3]
Boiling Point (Predicted) 286.8±9.0 °C[3]
Density (Predicted) 1.000±0.06 g/cm3 [3]
SMILES C1CCC(C1)CC(=O)N[1]

Synthesis and Chemical Reactivity

The synthesis of this compound and its analogs is a critical aspect of exploring their therapeutic potential. The primary route to this compound involves the preparation of cyclopentylacetic acid, followed by amidation.

Synthesis of the Precursor: Cyclopentylacetic Acid

Cyclopentylacetic acid is a key intermediate and can be synthesized through various methods.[4] One common approach involves the use of cyclopentanone as a starting material. It is also commercially available and can be used as a reagent in the synthesis of vasoconstrictors like Cyclopentamine.[5][6]

General Protocol for the Synthesis of this compound

The conversion of cyclopentylacetic acid to this compound is typically achieved through a standard amidation reaction. This process involves activating the carboxylic acid, followed by the addition of an amine source.

Experimental Protocol: Amidation of Cyclopentylacetic Acid

  • Activation of Carboxylic Acid:

    • Dissolve cyclopentylacetic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and an amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.

  • Amidation:

    • Cool the reaction mixture to 0 °C.

    • Add a source of ammonia, such as ammonium chloride, to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any solid byproducts.

    • Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Synthesis of Analogs

The versatility of the this compound scaffold allows for the synthesis of a wide range of analogs. Modifications can be introduced at several positions to modulate the compound's physicochemical properties and biological activity.

Diagram 1: Potential Sites for Analog Derivatization

Caption: General structure of this compound indicating key areas for chemical modification.

Structure-Activity Relationship (SAR) Studies of Related Analogs

While specific SAR studies for this compound are not abundant, analysis of structurally related compounds provides valuable insights into how modifications may influence biological activity.

Halogenation

The introduction of halogen atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. Analogs such as 2-chloro-N-cyclopentylacetamide[7], 2,2-dichloro-N-cyclopentylacetamide[8], and 2-bromo-N-cyclopentylacetamide[9][10] have been synthesized. The presence of chlorine or bromine can alter the electronic properties of the acetamide group and introduce new interaction points with biological targets.[8][9]

Substitution on the Acetamide Nitrogen

Modification of the acetamide nitrogen with different substituents can explore new chemical space and target different biological pathways. For instance, N-cyclopentylacetamide features the cyclopentyl group directly attached to the nitrogen.[11][12] This alteration changes the molecule's shape and hydrogen bonding potential.

Insights from Broader Chemical Classes
  • Cyclopentylamine Derivatives: Studies on cyclopentylamine derivatives have identified potent dual NK1 receptor antagonists and serotonin reuptake inhibitors, suggesting that the cyclopentyl moiety can be a key pharmacophore for CNS-active compounds.[13]

  • Acetamide Derivatives: A broader class of acetamide derivatives has been investigated for antioxidant and anti-inflammatory activities.[14]

  • Cyclopentenediones: These compounds, which also feature a cyclopentane ring, have shown a wide range of biological activities, including anti-inflammatory and cytostatic effects.[15][16]

Table 2: Overview of this compound Analogs and Their Potential Biological Relevance

Analog ClassExamplePotential Biological ActivityRationale/Supporting Evidence
Halogenated Analogs 2-chloro-N-cyclopentylacetamideModulation of metabolic stability and target bindingHalogenation is a common strategy in medicinal chemistry to improve drug-like properties.[8][17]
N-Substituted Analogs N-cyclopentylacetamideAltered CNS activityThe cyclopentylamine scaffold is found in dual NK1R antagonist-SERT inhibitors.[11][13]
Ring-Modified Analogs (Not explicitly found)Exploration of new conformational spaceModifications to the cycloalkyl ring can impact binding affinity and selectivity.[18]

Potential Therapeutic Applications

Based on the analysis of related compounds, derivatives of this compound could be explored for a variety of therapeutic applications.

  • Central Nervous System (CNS) Disorders: The structural similarity to known CNS-active agents suggests potential for developing novel treatments for depression, anxiety, and neuropathic pain.[13][19]

  • Inflammatory Diseases: The anti-inflammatory properties observed in related acetamide and cyclopentenone compounds indicate that this scaffold could be a starting point for new anti-inflammatory drugs.[14][15][16]

  • Oncology: The cytostatic effects of some cyclopentane derivatives suggest a potential, albeit more speculative, avenue for cancer research.[15][16]

Diagram 2: Workflow for Investigating this compound Analogs

Investigation_Workflow A Synthesis of This compound and Analogs B Physicochemical Characterization (NMR, MS, Purity) A->B C In Vitro Biological Screening (e.g., Enzyme Assays, Receptor Binding) B->C D Structure-Activity Relationship (SAR) Analysis C->D E Lead Optimization D->E E->A Iterative Design F In Vivo Efficacy Studies E->F

References

Methodological & Application

Purification of 2-Cyclopentylacetamide by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 2-Cyclopentylacetamide via Column Chromatography

Introduction

This compound is a valuable chemical intermediate in the synthesis of various organic molecules, finding applications in medicinal chemistry and drug development. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase column chromatography, a fundamental and highly effective technique for isolating compounds of moderate polarity.

This guide is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple list of steps to explain the underlying scientific principles, ensuring that the user can not only replicate the protocol but also adapt it to similar purification challenges. We will delve into method development using Thin-Layer Chromatography (TLC), detail the column chromatography procedure, and provide insights into troubleshooting and data interpretation.

The Foundational Principle: Chromatographic Separation

Column chromatography separates chemical compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For this compound, a molecule possessing a polar amide functional group and a non-polar cyclopentyl ring, we can exploit its polarity to achieve separation from less polar starting materials and more polar byproducts.

  • Compound Polarity: The amide group in this compound is capable of hydrogen bonding, making the molecule significantly polar. This polarity dictates its strong interaction with a polar stationary phase.

  • Normal-Phase Chromatography: In this mode, we use a polar stationary phase and a less polar mobile phase.[1] Polar compounds in the mixture will adsorb more strongly to the stationary phase and thus move down the column more slowly. Less polar compounds will have a greater affinity for the mobile phase and will be eluted more quickly. This is the chosen strategy for this protocol.

  • Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice. Its surface is covered with hydroxyl (-OH) groups, making it highly polar and slightly acidic, which facilitates strong interactions with polar molecules like amides.[1][2]

  • Mobile Phase (Eluent): The mobile phase's role is to carry the components of the mixture down the column. Its polarity is a critical variable that must be optimized. A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used. By carefully adjusting the ratio of these solvents, we can control the elution speed of the compounds to achieve separation.[3]

Essential Preliminary Step: Method Development with TLC

Before committing a valuable crude sample to a large-scale column, the separation conditions must be optimized on a small scale using Thin-Layer Chromatography (TLC). TLC operates on the same principles as column chromatography and serves as a rapid, inexpensive tool to determine the ideal mobile phase composition.[4]

The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) between 0.2 and 0.4.[2]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

An Rf in this range typically ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities with different Rf values.[5]

Protocol: TLC Analysis
  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude reaction mixture in a volatile solvent (~1 mL) like dichloromethane or ethyl acetate.[5]

  • Spotting: Use a microcapillary tube to carefully spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate (a pencil-drawn line ~1 cm from the bottom). Make the spot as small and concentrated as possible.[2]

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., start with 1:1 hexane:ethyl acetate). The solvent level must be below the baseline. Cover the chamber to ensure the atmosphere is saturated with solvent vapors.[3]

  • Visualization: Once the solvent front has traveled to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[3] Allow the solvent to evaporate. Visualize the separated spots using a UV lamp (at 254 nm), as compounds with aromatic rings or conjugation will appear as dark spots.[4][6] If the compound is not UV-active, staining with reagents like potassium permanganate or phosphomolybdic acid can be used.

  • Optimization: Adjust the polarity of the mobile phase to achieve the target Rf.

    • If Rf is too low (compound stuck on the baseline): Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate).[3]

    • If Rf is too high (compound runs with the solvent front): Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the amount of hexane).[3]

Comprehensive Protocol: Purification by Column Chromatography

This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample sizes.

Materials and Equipment
Category Item Specifications
Glassware Chromatography Column50 cm length, 4 cm diameter, with stopcock
Erlenmeyer flasks / BeakersVarious sizes
Collection VesselsTest tubes or fraction collector vials
Round-bottom flaskFor sample concentration
Apparatus Rotary EvaporatorFor solvent removal
Fume HoodEssential for all steps
TLC equipmentPlates, chamber, capillary tubes, UV lamp
Reagents Crude this compoundThe sample to be purified
Stationary PhaseSilica Gel
Mobile Phase SolventsHexane, Ethyl Acetate
OtherSand, Cotton or Glass Wool
Safety Personal Protective EquipmentSafety goggles, lab coat, nitrile gloves
Step 1: Column Preparation (Slurry Packing)

The slurry method is superior for achieving a uniformly packed column, which is crucial for high-resolution separation.

  • Secure the Column: Clamp the column vertically in a fume hood.

  • Plug the Bottom: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed. Use a long glass rod to position it correctly.

  • Add a Sand Layer: Add a small layer (~1 cm) of sand on top of the plug. This creates a flat base for the silica and prevents it from leaking through the stopcock.

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel (a general rule is 30-50 g of silica per 1 g of crude mixture). Add the initial, least polar eluent determined from your TLC analysis (e.g., 9:1 hexane:ethyl acetate) to the silica gel to form a free-flowing slurry. Stir gently to remove air bubbles.

  • Pack the Column: With the stopcock closed, pour the slurry into the column in one continuous motion if possible. Use a funnel to aid the process. Tap the side of the column gently to encourage even settling and dislodge any air bubbles.

  • Settle and Equilibrate: Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica. Crucially, never let the silica bed run dry. Add more eluent and allow it to run through the column (2-3 column volumes) to ensure it is fully equilibrated and packed.

Step 2: Sample Loading (Dry Loading)

Dry loading is highly recommended for amides, which may have limited solubility in the initial non-polar eluent, preventing streaking and improving separation.

  • Dissolve the Sample: Dissolve the crude this compound in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Adsorb onto Silica: Add a small amount of fresh silica gel (2-3 times the weight of your crude sample) to this solution.

  • Evaporate the Solvent: Remove the solvent completely using a rotary evaporator until a fine, dry, free-flowing powder is obtained.

  • Load the Column: Drain the eluent in the packed column until the solvent level is exactly at the top of the silica bed. Carefully add the powdered sample-silica mixture to the top of the column, creating a thin, even band.

  • Add a Protective Layer: Add a final thin layer (~1 cm) of sand on top of the sample layer. This prevents the silica bed from being disturbed when new eluent is added.

Step 3: Elution and Fraction Collection

The process of passing the mobile phase through the column to separate the compounds is known as elution.

  • Begin Elution: Carefully add the mobile phase to the top of the column, filling it completely. Open the stopcock to begin the flow. A flow rate of a few milliliters per minute is typical. Gentle pressure from a pump or inert gas can be applied to speed up the process (flash chromatography).

  • Collect Fractions: Begin collecting the eluent in numbered test tubes or vials as it exits the column. Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Monitor with TLC: Periodically, analyze the collected fractions by TLC to track the elution of the compounds. Spot the starting crude mixture, the current fraction, and the previous fraction on the same TLC plate to see which compounds are present.

  • Gradient Elution (if necessary): If TLC analysis shows that your product is eluting too slowly or not at all, you can gradually increase the polarity of the mobile phase. For example, you can switch from 9:1 hexane:ethyl acetate to 8:2, then 7:3, and so on. This is known as a step gradient.

Step 4: Product Isolation
  • Identify Pure Fractions: Use the results from your TLC monitoring to identify the fractions that contain only your desired product, this compound.

  • Combine and Concentrate: Combine the pure fractions into a single round-bottom flask.

  • Remove Solvent: Remove the mobile phase solvents using a rotary evaporator.

  • Final Drying: Place the flask under a high vacuum for a period to remove any residual solvent.

  • Determine Yield and Purity: Weigh the purified product to calculate the yield. Confirm its identity and assess its purity using analytical techniques such as NMR spectroscopy, melting point analysis, or LC-MS.

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation & Method Development cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude This compound TLC TLC Method Development Crude->TLC Test solvent systems Packing Pack Column (Silica Slurry) TLC->Packing Optimized Eluent Loading Dry Load Sample Packing->Loading Elution Elute with Optimized Mobile Phase Loading->Elution Collection Collect Fractions Elution->Collection TLC_Monitor Monitor Fractions by TLC Collection->TLC_Monitor Analyze Combine Combine Pure Fractions TLC_Monitor->Combine Identify Evaporate Solvent Removal (Rotovap) Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

Problem Potential Cause Solution
Streaking on TLC/Column Sample is too concentrated or overloaded.Dilute the sample for TLC; use less crude material on the column.
Compound is decomposing on acidic silica.[7]Add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase to neutralize the silica.[2]
Poor Separation (Overlapping Bands) Mobile phase polarity is not optimal.Re-optimize the eluent system using TLC to achieve better separation between spots.
Column was packed poorly (cracks, air bubbles).Repack the column carefully using the slurry method.
Product Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Cracked Silica Bed A change in solvent polarity was too drastic.When running a gradient, change the solvent composition gradually.

Safety and Handling

It is imperative to conduct all procedures in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: This compound may cause skin, eye, and respiratory irritation and is harmful if swallowed.[8] Avoid inhalation of dust and direct contact with skin and eyes.

  • Solvents: Hexane, ethyl acetate, and dichloromethane are flammable and volatile. Keep them away from ignition sources.[9][10]

  • Silica Gel: Fine silica dust can be harmful if inhaled. Handle silica gel carefully to avoid creating dust.

By adhering to this detailed guide, researchers can confidently and effectively purify this compound, ensuring high-quality material for subsequent research and development activities.

References

Application Note: A Protocol for the Purification of 2-Cyclopentylacetamide via Single-Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing.[1] Impurities, which can arise from starting materials, by-products, or degradation, can impact the safety, efficacy, and stability of the final drug product.[2][3] Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate a target molecule from contaminants.[1][4][5][6] This application note provides a comprehensive, field-proven protocol for the purification of 2-Cyclopentylacetamide, a valuable chemical intermediate. We delve into the theoretical principles, a systematic approach to solvent selection, a detailed step-by-step purification workflow, and troubleshooting guidance to ensure the reliable and efficient isolation of high-purity material.

Introduction to Recrystallization Science

Recrystallization is a purification technique, not a chemical reaction.[7] Its efficacy is rooted in the principle that the solubility of most solid compounds increases with temperature.[8][9] In an ideal recrystallization process, an impure solid is dissolved in a minimum volume of a suitable hot solvent to create a saturated solution.[10][11] As this solution is allowed to cool, the solubility of the target compound decreases, causing it to crystallize out of the solution. The crystal lattice that forms is highly ordered and tends to exclude molecules that do not fit its structure—namely, the impurities.[10] Consequently, the impurities remain dissolved in the cold solvent (the "mother liquor"), allowing for their separation from the pure solid product by filtration.[11]

The success of this technique is critically dependent on the selection of an appropriate solvent, as the differential solubility in hot versus cold solvent dictates the potential for purification and recovery.[8][12]

Compound Profile: this compound

This compound is an organic compound with a molecular structure that includes both a non-polar cyclopentyl ring and a polar primary amide functional group. This amphiphilic nature is a key consideration for solvent selection.

PropertyValueSource
IUPAC Name This compound[13]
CAS Number 933-04-0[13][14][15]
Molecular Formula C₇H₁₃NO[13][15]
Molecular Weight 127.18 g/mol [13]

Potential Impurities: Impurities in a given batch of this compound are typically process-related and depend on its synthetic route.[2][16] Common impurities may include:

  • Unreacted Starting Materials: Such as cyclopentylacetic acid or its derivatives.

  • By-products: Formed from side reactions during the amidation process.

  • Degradation Products: Resulting from harsh reaction conditions or improper storage.[3]

Safety & Handling: According to its GHS classification, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Part I: Solvent System Selection Protocol

The choice of solvent is the most critical variable in recrystallization.[12] An ideal solvent should exhibit a steep solubility curve for this compound, meaning it dissolves the compound well at its boiling point but poorly at low temperatures (e.g., 0-4°C).[7][12] This ensures both effective dissolution for impurity removal and high recovery of the pure product upon cooling.

Theoretical Screening

The "like dissolves like" principle provides a starting point.[11] Given the dual polarity of this compound, solvents of intermediate to high polarity are promising candidates. For amides, polar solvents such as ethanol, acetonitrile, or acetone are often effective.[17]

Table of Potential Solvents for Screening:

SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety Notes
Water10078.5Non-flammable, non-toxic
Ethanol7824.6Flammable
Acetone5620.7Highly flammable
Acetonitrile8237.5Flammable, toxic
Ethyl Acetate776.0Flammable
Toluene1112.4Flammable, toxic
Heptane981.9Flammable

Data sourced from the ACS Division of Organic Chemistry.[18]

Experimental Screening Protocol

This protocol should be performed on a small scale to conserve material.

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent dropwise (start with ~0.5 mL). Agitate the mixture at room temperature. A suitable solvent will not dissolve the compound or will dissolve it only sparingly.[12] If the compound dissolves completely at room temperature, the solvent is unsuitable as recovery will be poor.

  • Hot Dissolution Test: For solvents that passed the room temperature test, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent needed. The compound should be highly soluble in the boiling solvent.[12]

  • Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation. Abundant, high-quality crystal formation indicates a promising solvent system.

  • Selection: Choose the solvent that provides poor solubility at low temperatures but excellent solubility at high temperatures, and which yields a good crop of crystals upon cooling.

Part II: Detailed Recrystallization Workflow

This protocol assumes a suitable single solvent has been identified from the screening process described in Part I.

Recrystallization_Workflow A Step 1: Dissolution Add crude solid to Erlenmeyer flask. Add minimum volume of hot solvent to dissolve. B Step 2: Hot Gravity Filtration (If insoluble impurities are present) Filter hot solution to remove solids. A->B Solution contains insoluble particles C Step 3: Crystallization Allow filtrate to cool slowly and undisturbed to room temp, then in an ice bath. A->C Solution is clear B->C D Step 4: Crystal Isolation Collect crystals via vacuum filtration using a Büchner funnel. C->D E Step 5: Washing Rinse crystals on filter with a small amount of ice-cold solvent. D->E F Step 6: Drying Dry the purified crystals under vacuum or air. E->F G Pure Crystalline Product F->G

Caption: A generalized workflow for the purification of this compound by recrystallization.

Protocol Steps:
  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask (e.g., 125 mL). Causality: An Erlenmeyer flask is used to minimize solvent evaporation and prevent airborne contamination. Add a stir bar. Heat the selected solvent in a separate beaker to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure the solution is saturated and maximizes yield upon cooling. [8][11]

  • Hot Gravity Filtration (Conditional): If insoluble impurities or colored impurities (after adding activated charcoal) are present, this step is essential.[11][19] Place a piece of fluted filter paper in a stemless funnel resting on a second, pre-heated Erlenmeyer flask. Wet the filter paper with a small amount of hot solvent. Pour the hot solution of your compound through the filter paper as quickly as possible. Causality: Pre-heating the apparatus and using a stemless funnel prevents premature crystallization of the product in the funnel, which would decrease the final yield.[20]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed on a benchtop. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within a less-ordered solid.[6][8][21] Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[22]

  • Isolation (Vacuum Filtration): Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source. Wet the filter paper with a small amount of the ice-cold recrystallization solvent and turn on the vacuum to seat the paper. Swirl the crystallized mixture and pour it into the center of the Büchner funnel. Causality: Vacuum filtration provides a strong driving force to efficiently separate the solid crystals from the mother liquor containing the dissolved impurities.[7][21]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold solvent. This will rinse away any residual mother liquor adhering to the crystal surfaces.[7][10][11] Use the solvent sparingly to avoid significant loss of the purified product.

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them. Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely in a dust-free environment or dry them in a vacuum desiccator.[7][20]

  • Analysis: Once dry, determine the final mass and calculate the percent recovery. Assess the purity of the this compound by measuring its melting point and comparing it to the literature value. A pure compound will have a sharp melting point range.

Troubleshooting Common Issues

Troubleshooting_Logic Start Problem Encountered Prob1 No Crystals Form Upon Cooling Start->Prob1 Prob2 Product 'Oils Out' Instead of Crystallizing Start->Prob2 Prob3 Recovery is Very Low Start->Prob3 Sol1 Solution: 1. Scratch inside of flask with glass rod. 2. Add a 'seed' crystal. 3. Evaporate some solvent and re-cool. Prob1->Sol1 Sol3 Solution: 1. Re-heat solution. 2. Add more of the primary solvent to fully dissolve the oil. 3. Allow to cool more slowly. Prob2->Sol3 Sol5 Solution: 1. Ensure minimum hot solvent was used. 2. Ensure sufficient cooling time in ice bath. 3. Re-evaluate solvent choice. Prob3->Sol5 Sol2 Cause: Solution is not saturated OR compound is too soluble. Sol1->Sol2 Sol4 Cause: Boiling point of solvent is higher than melting point of solute. Sol3->Sol4 Sol6 Cause: Too much solvent used OR compound is too soluble in cold solvent. Sol5->Sol6

Caption: A decision-making guide for common recrystallization challenges.

  • Oiling Out: This occurs when the solute's melting point is below the solvent's boiling point, causing it to emerge from the solution as a liquid instead of a solid.[22] To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystal Formation: The solution may not be sufficiently saturated. Try scratching the inner surface of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound to induce crystallization.[1][6] If these fail, evaporate some of the solvent to increase the concentration and attempt to cool again.

  • Low Recovery: This can result from using too much solvent during the dissolution step, not cooling the solution sufficiently, or washing the final crystals with solvent that was not ice-cold.

References

Application Notes & Protocols for the Analytical Characterization of 2-Cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide with detailed protocols for the analytical characterization of 2-Cyclopentylacetamide (CAS No: 933-04-0). The methodologies described herein are designed for researchers, scientists, and professionals in drug development to ensure the identity, purity, and structural integrity of this compound. The techniques covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis. Each section explains the causality behind experimental choices and provides step-by-step protocols to ensure reliable and reproducible results.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₇H₁₃NO.[1] As a derivative of acetamide featuring a cyclopentyl group, its characterization is crucial for its use in chemical synthesis and potential applications in pharmaceutical research. The cyclopentyl moiety can influence the molecule's lipophilicity and conformational properties, making it an interesting scaffold. Rigorous analytical characterization is the cornerstone of quality control, ensuring that the material meets the required specifications for purity and identity, which is paramount for any subsequent scientific investigation or development process.

PropertyValueSource
Molecular Formula C₇H₁₃NOPubChem CID 18425633[1]
Molecular Weight 127.18 g/mol PubChem CID 18425633[1]
IUPAC Name This compoundPubChem CID 18425633[1]
CAS Number 933-04-0PubChem CID 18425633[1]

Chromatographic Analysis for Purity and Identity

Chromatographic techniques are essential for separating this compound from potential impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of small organic molecules like this compound. The separation is based on the compound's partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Expertise & Causality: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds like amides. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte by modulating the organic content. An acidic modifier like formic or phosphoric acid is often used to sharpen peaks by ensuring the analyte is in a single ionic state.[2][3] UV detection is suitable as the amide bond exhibits absorbance at low UV wavelengths (~200-210 nm).[4]

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Instrumentation & Conditions:

    • HPLC System: Standard analytical HPLC with UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 205 nm.[4]

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (205 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for confirming the identity of volatile and semi-volatile compounds and for detecting trace-level impurities.[5]

Expertise & Causality: this compound is expected to be sufficiently volatile for GC analysis. A mid-polarity column (e.g., containing 5% phenyl polysiloxane) is suitable for a wide range of organic molecules. Electron Impact (EI) ionization is used in the mass spectrometer to generate a reproducible fragmentation pattern (mass spectrum) that serves as a "fingerprint" for the molecule, allowing for unambiguous identification.[6]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as methanol or ethyl acetate. The sample must be free of non-volatile residues.

  • Instrumentation & Conditions:

    • GC-MS System: Standard GC coupled to a single quadrupole or ion trap mass spectrometer.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[6]

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Impact (EI), 70 eV.[6]

    • Mass Scan Range: m/z 40-300.

  • Data Analysis: The identity is confirmed by matching the retention time and the acquired mass spectrum with a reference standard or by interpreting the fragmentation pattern. The molecular ion peak (m/z 127) should be observed.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming atom connectivity and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural determination of organic compounds in solution.[7] Both ¹H and ¹³C NMR are required for a complete characterization.

Expertise & Causality: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The cyclopentyl group will show complex multiplets due to spin-spin coupling between adjacent protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The chemical shifts are highly sensitive to the local electronic structure.

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

¹H NMR (Predicted) MultiplicityIntegrationAssignment
~ 5.4-5.8 ppmBroad Singlet2H-NH₂
~ 2.2-2.4 ppmMultiplet1H-CH- (on cyclopentyl, adjacent to CH₂)
~ 2.1-2.2 ppmDoublet2H-CH₂- (acetamide)
~ 1.4-1.9 ppmMultiplets8H-CH₂- (cyclopentyl ring protons)
¹³C NMR (Predicted) Assignment
~ 174-176 ppmC=O (amide)
~ 45-47 ppm-CH₂- (acetamide)
~ 40-42 ppm-CH- (cyclopentyl)
~ 30-32 ppm-CH₂- (cyclopentyl, C2 & C5)
~ 24-26 ppm-CH₂- (cyclopentyl, C3 & C4)

Note: Predicted values are based on standard chemical shift tables and software; actual experimental values may vary slightly.[8][9]

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent signal or TMS.

Characterization_Logic cluster_techniques Analytical Techniques cluster_info Information Obtained cluster_conclusion Final Confirmation HPLC HPLC-UV Purity Purity (%) HPLC->Purity GCMS GC-MS MW Molecular Weight GCMS->MW NMR NMR Spectroscopy (¹H, ¹³C) Structure Connectivity & Stereochemistry NMR->Structure FTIR FTIR Spectroscopy FuncGroups Functional Groups FTIR->FuncGroups Confirmation Confirmed Identity, Purity, & Structure of This compound Purity->Confirmation MW->Confirmation Structure->Confirmation FuncGroups->Confirmation

Integration of analytical techniques for characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Causality: For this compound, a secondary amide, characteristic peaks are expected. The N-H stretch of the amide will appear as a distinct band around 3300 cm⁻¹. The C=O stretch (Amide I band) is typically a very strong absorption around 1640 cm⁻¹. The N-H bend (Amide II band) is found near 1540 cm⁻¹.[10] Additionally, C-H stretching vibrations from the cyclopentyl ring will be observed just below 3000 cm⁻¹.[11][12][13]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3300N-H StretchSecondary Amide (-NH)
2850-2960C-H StretchCyclopentyl Alkane
~ 1640C=O Stretch (Amide I)Amide Carbonyl
~ 1540N-H Bend (Amide II)Amide N-H
~ 1450C-H BendAlkane
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Collect a background spectrum of the empty ATR crystal.

  • Sample Spectrum Collection: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the characteristic peaks and compare them to the expected values.

References

Application Note: Comprehensive NMR Analysis of 2-Cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the structural elucidation of 2-Cyclopentylacetamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this application note outlines a complete workflow from sample preparation to advanced 2D NMR data interpretation. We delve into the causality behind experimental choices, ensuring a robust and reproducible methodology. The protocols herein are designed to be a self-validating system, leveraging a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to achieve unambiguous spectral assignment and structural confirmation.

Introduction: The Role of NMR in Small Molecule Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atomic nuclei, making it an indispensable tool in chemical synthesis, natural product discovery, and pharmaceutical development.[2][3]

This compound (C₇H₁₃NO, MW: 127.18 g/mol ) is a small molecule featuring a saturated carbocyclic ring and a primary amide functional group.[4][5] While structurally straightforward, its NMR analysis presents an excellent case study for applying fundamental and advanced NMR techniques. The flexibility of the cyclopentyl ring and the specific properties of the amide protons require careful experimental design and interpretation. This guide will walk through the necessary steps to acquire and interpret high-quality NMR data for this compound, providing a framework applicable to a wide range of similar small molecules.

Molecular Structure and Spectroscopic Considerations

A thorough understanding of the molecule's topology is the first step in predicting and interpreting its NMR spectra.[6]

Caption: Structure of this compound with atom numbering.

Expected ¹H NMR Signals
  • Amide Protons (NH₂): These protons typically appear as two broad singlets between 5.0-9.0 ppm.[7] Their chemical shift is highly dependent on solvent, concentration, and temperature. Restricted rotation around the C-N bond can make these two protons chemically non-equivalent.[8] They will readily exchange with deuterium upon addition of D₂O, leading to the disappearance of their signals, a key identification technique.

  • Alpha-Protons (CH₂-C=O): The two protons on the carbon adjacent to the carbonyl group (Cα) are deshielded and expected to appear around 2.1-2.5 ppm.[7] They will likely appear as a doublet, being coupled to the single proton on C1.

  • Cyclopentyl Protons (CH, CH₂): The cyclopentyl ring contains 9 protons in 4 distinct chemical environments (C1-H, C2/C5-H₂, C3/C4-H₂). Due to the conformational flexibility of the five-membered ring, these signals often result in complex, overlapping multiplets in the upfield region, typically between 1.0-2.2 ppm.[9] The methine proton (C1-H) will be the most downfield of this group due to its proximity to the acetamide moiety.

Expected ¹³C NMR Signals
  • Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically in the 170-185 ppm range for a primary amide.[10]

  • Alpha-Carbon (CH₂-C=O): The carbon adjacent to the carbonyl (Cα) is expected in the 40-45 ppm range.

  • Cyclopentyl Carbons (CH, CH₂): The five carbons of the cyclopentyl ring will appear in the aliphatic region. Due to symmetry, C2 and C5 are equivalent, as are C3 and C4. This results in three distinct signals for the ring carbons, expected between 25-45 ppm.[10][11]

Experimental Protocols

A successful NMR analysis hinges on meticulous sample preparation and a logical data acquisition strategy.

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[12] This protocol is optimized for small organic molecules like this compound.

Materials:

  • This compound sample

  • High-quality 5 mm NMR tube (clean and unscratched)[13]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue)

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Glass wool or syringe filter

Methodology:

  • Weigh the Sample: For standard ¹H NMR, weigh 5-25 mg of the compound.[14][15] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[14][15]

  • Dissolution: Transfer the weighed sample into a small, clean vial. Using a glass pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.[13][14] Gently swirl or vortex the vial to ensure the sample dissolves completely.[15]

  • Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality by disrupting magnetic field homogeneity, filter the solution into the NMR tube.[12][16] This can be done by pushing a small plug of glass wool into a Pasteur pipette and filtering the sample through it. Do not use cotton wool, as it can leach impurities.[12]

  • Transfer: Carefully transfer the filtered solution into the NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.

Protocol 2: NMR Data Acquisition and Processing

This protocol outlines a comprehensive data acquisition strategy that employs both 1D and 2D NMR experiments to ensure full structural elucidation.

Caption: Workflow for NMR-based structural elucidation.

Methodology:

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming results in broad, distorted peaks.[14]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low sensitivity, several hundred to several thousand scans may be required.

  • Data Processing:

    • Apply Fourier Transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

  • 2D NMR Acquisition (If Required): If the 1D spectra show significant overlap or assignments are ambiguous, proceed with 2D experiments.[2][17]

    • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically 2-3 bonds apart). A cross-peak between two proton signals indicates they are coupled.[18]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached (¹JCH coupling).[1][18]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). This is crucial for connecting molecular fragments.[1][18]

Predicted Spectral Data and Interpretation

The following tables summarize the expected NMR data for this compound based on established chemical shift principles.[10][19]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 500 MHz)
LabelPredicted Shift (ppm)MultiplicityIntegrationAssignment
NH₂ 5.5 - 7.0br s2HAmide protons
~2.20d2H-CH₂ -CO-NH₂
H1 ~2.10m1H-CH -CH₂-CO-
H2/H5 1.5 - 1.8m4HCyclopentyl CH₂
H3/H4 1.2 - 1.5m4HCyclopentyl CH₂

Note: 'br s' = broad singlet, 'd' = doublet, 'm' = multiplet. Multiplicities of cyclopentyl protons will be complex and overlapping.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)
LabelPredicted Shift (ppm)Assignment
C=O ~175Amide carbonyl
~44C H₂-CO-NH₂
C1 ~42C H-CH₂-CO-
C2/C5 ~32Cyclopentyl CH₂
C3/C4 ~25Cyclopentyl CH₂

Interpretation Strategy:

  • Confirm Functional Groups: Identify the downfield amide protons (and confirm with a D₂O exchange experiment) and the C=O signal in the ¹³C spectrum.

  • Assign the Acetyl Fragment: Use a COSY spectrum to correlate the Hα protons (~2.20 ppm) with the H1 proton (~2.10 ppm). An HSQC spectrum will link Hα to Cα (~44 ppm) and H1 to C1 (~42 ppm). An HMBC spectrum should show a strong correlation from the Hα protons to the C=O carbon (~175 ppm), confirming the entire O=C-CH₂-CH fragment.

  • Assign the Cyclopentyl Ring: The remaining signals in the upfield region belong to the ring. COSY will show a chain of correlations from H1 to H2/H5 and onward. HSQC will definitively link each proton multiplet to its corresponding carbon (C2/C5 and C3/C4).

This systematic approach, combining 1D and 2D data, provides a self-validating method for complete and accurate structural assignment.[3][18]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the NMR analysis of this compound. By following the detailed steps for sample preparation, implementing a logical data acquisition strategy including 1D and 2D experiments, and applying a systematic interpretation framework, researchers can achieve unambiguous structural elucidation. The principles and techniques described herein are broadly applicable to the characterization of other small organic molecules, serving as a valuable resource for professionals in chemical and pharmaceutical research.

References

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-Cyclopentylacetamide for Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Cyclopentylacetamide

This compound (C₇H₁₃NO) is a primary amide featuring a cyclopentyl moiety attached to an acetamide group.[1] Its structural motifs are prevalent in a variety of biologically active molecules, making it a valuable building block in synthetic organic chemistry and drug development. Accurate characterization of such compounds is paramount, and mass spectrometry stands as a cornerstone technique for molecular weight determination and structural elucidation. This guide focuses on the fragmentation behavior of this compound under electron ionization (EI), a common ionization technique that provides detailed structural information through characteristic fragmentation patterns.[2]

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound in an EI mass spectrometer is governed by the energetic instability of the molecular ion, leading to its dissociation into smaller, charged fragments.[2] The fragmentation pathways are influenced by the presence of the amide functional group and the cyclopentyl ring.

The molecular ion ([M]⁺˙) of this compound is expected at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass of approximately 127.10 Da.[1] The stability of the cyclopentyl ring is expected to result in a discernible molecular ion peak.[3][4]

The major fragmentation pathways are predicted to be a combination of cleavages characteristic of amides and cycloalkanes:

  • McLafferty Rearrangement: Primary amides are known to undergo a characteristic McLafferty rearrangement, which often results in the base peak.[3][5] This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond. For this compound, this rearrangement would lead to the formation of a neutral cyclopentene molecule and a charged acetamide enol radical cation at m/z 59 .

  • Alpha-Cleavage (α-cleavage): This is a common fragmentation for compounds containing a carbonyl group and involves the cleavage of the bond adjacent to the carbonyl. In this compound, two primary α-cleavages are possible:

    • Cleavage of the C-C bond between the carbonyl carbon and the methylene bridge will result in the formation of the [CH₂CONH₂]⁺ ion at m/z 58 .

    • Cleavage of the bond between the carbonyl carbon and the cyclopentylmethyl group would lead to the formation of the [C₅H₉CH₂]⁺ ion at m/z 83 .

  • Fragmentation of the Cyclopentyl Ring: The cyclopentyl ring itself can undergo fragmentation. A common pathway for cycloalkanes is the loss of a neutral ethylene molecule (C₂H₄, 28 Da).[4][6] This would result in a fragment ion at m/z 99 ([M - 28]⁺˙). Further fragmentation of the cyclopentyl ring can lead to a series of characteristic ions with m/z values separated by 14 Da, corresponding to the loss of CH₂ groups.[5]

A visual representation of these predicted fragmentation pathways is provided below:

Fragmentation_Pathway cluster_cleavage Major Fragmentation Pathways M [C₇H₁₃NO]⁺˙ m/z 127 McLafferty McLafferty Rearrangement [CH₃C(OH)=NH₂]⁺˙ m/z 59 (Base Peak) M->McLafferty - C₅H₈ Alpha1 α-Cleavage [CH₂CONH₂]⁺ m/z 58 M->Alpha1 - C₆H₁₁• Alpha2 α-Cleavage [C₅H₉CH₂]⁺ m/z 83 M->Alpha2 - CONH₂• Ring_Frag Ring Fragmentation [M - C₂H₄]⁺˙ m/z 99 M->Ring_Frag - C₂H₄

Caption: Predicted major fragmentation pathways of this compound under electron ionization.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the steps for the analysis of a this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Materials and Reagents
  • This compound (analytical standard)

  • Methanol or Ethyl Acetate (HPLC grade or equivalent)

  • GC-MS system equipped with an EI source and a quadrupole mass analyzer

  • Standard non-polar capillary GC column (e.g., DB-5ms or equivalent)

  • Microsyringe for sample injection

Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or ethyl acetate.

  • Perform serial dilutions to prepare a working solution of 10 µg/mL.

  • Ensure the sample is fully dissolved before injection.

GC-MS Instrument Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

Parameter Value Rationale
Gas Chromatograph (GC)
Injection Volume1 µLStandard volume for good sensitivity without overloading the column.
Injector Temperature250 °CEnsures rapid volatilization of the analyte.
Injection ModeSplit (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Carrier GasHeliumProvides good chromatographic resolution.
Flow Rate1.0 mL/min (constant flow)Optimal for most capillary columns.
Oven ProgramInitial: 70 °C (hold 2 min)Allows for solvent elution.
Ramp: 10 °C/min to 280 °CProvides good separation of potential impurities.
Final hold: 5 min at 280 °CEnsures elution of all components.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)Standard for generating reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for creating a library-searchable mass spectrum.
Source Temperature230 °CPrevents condensation of the analyte in the source.
Quadrupole Temperature150 °CMaintains ion transmission efficiency.
Mass Rangem/z 40 - 200Covers the expected molecular ion and fragment ions.
Scan Speed2 scans/secProvides sufficient data points across the chromatographic peak.
Data Acquisition and Analysis
  • Inject the prepared sample into the GC-MS system.

  • Acquire the data using the parameters outlined above.

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum from the apex of the peak.

  • Analyze the mass spectrum to identify the molecular ion and major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pathways.

The overall workflow for the analysis is depicted in the following diagram:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Prepare 1 mg/mL Stock Solution Prep2 Dilute to 10 µg/mL Working Solution Prep1->Prep2 Inject Inject 1 µL into GC-MS Prep2->Inject Acquire Acquire Data Inject->Acquire Extract Extract Mass Spectrum Acquire->Extract Analyze Identify Molecular and Fragment Ions Extract->Analyze Compare Compare with Predicted Fragmentation Analyze->Compare

Caption: Experimental workflow for the GC-MS analysis of this compound.

Interpretation of the Mass Spectrum

The obtained mass spectrum should be carefully examined to confirm the identity and structure of this compound.

  • Molecular Ion Peak (m/z 127): The presence of a peak at m/z 127 confirms the molecular weight of the compound. Its relative intensity provides an indication of the stability of the molecular ion.

  • Base Peak (m/z 59): The most intense peak in the spectrum is the base peak. For this compound, this is predicted to be at m/z 59, corresponding to the fragment from the McLafferty rearrangement.

  • Other Key Fragments: The presence of peaks at m/z 99, 83, and 58 would provide strong evidence for the proposed structure and fragmentation pathways.

The relative abundances of these fragment ions will be characteristic of the this compound structure and can be used for its identification in complex mixtures.

Conclusion

The predictable and characteristic fragmentation pattern of this compound under electron ionization allows for its confident identification using GC-MS. The key fragmentation pathways, including the McLafferty rearrangement and various alpha-cleavages, provide a unique fingerprint for this molecule. The protocol provided in this application note serves as a robust starting point for researchers and scientists in the field of drug development and chemical analysis, enabling them to effectively characterize this important compound.

References

Application Notes & Protocols: A Tiered Strategy for Unveiling the Bioactivity of 2-Cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, multi-tiered guide for the biological activity screening of 2-Cyclopentylacetamide, a novel small molecule with potential therapeutic applications. Given its structural characteristics—a lipophilic cyclopentyl group coupled with an acetamide moiety—this compound presents a compelling profile for investigation, particularly within the central nervous system (CNS). We outline a strategic progression from broad in vitro assessments of neuroactivity and cytotoxicity to targeted in vivo models for anticonvulsant and analgesic potential. Each protocol is presented with detailed, step-by-step instructions, the scientific rationale behind experimental choices, and guidelines for data interpretation, designed to equip researchers in drug discovery with a robust framework for evaluation.

Introduction: The Rationale for Screening this compound

This compound (C7H13NO) is a small molecule whose therapeutic potential is largely unexplored[1][2]. The acetamide functional group is a common feature in numerous CNS-active pharmaceuticals, including anticonvulsants, suggesting that this compound may possess neuromodulatory properties. The cyclopentyl ring increases lipophilicity, which can facilitate passage across the blood-brain barrier, a critical attribute for CNS drug candidates.

This guide eschews a one-size-fits-all approach, instead proposing a logical, tiered screening cascade. This strategy is designed to efficiently identify and characterize the compound's primary biological effects while minimizing resource expenditure. We begin with foundational in vitro assays to establish a baseline of cellular activity and safety before proceeding to more complex and specific in vivo models.

The overall screening strategy is depicted below. This workflow ensures that only compounds with promising in vitro activity and an acceptable initial safety profile advance to more resource-intensive in vivo testing.

G cluster_0 PART 1: In Vitro Foundation cluster_1 PART 2: In Vivo Proof-of-Concept A Compound Preparation (this compound) B Protocol 1: Neuronal Cytotoxicity & Viability Assays (MTT & LDH) A->B C Protocol 2: In Vitro Neuroprotection Assay (Oxidative Stress Model) B->C D Decision Point: Activity & Safety Profile C->D Analyze Data E Protocol 3: Anticonvulsant Screening (MES & PTZ Models) D->E Promising Profile F Protocol 4: Analgesic Screening (Hot Plate & Writhing Tests) D->F Promising Profile H STOP or Redesign D->H Inactive or Toxic G Candidate Characterization E->G F->G G A 1. Seed SH-SY5Y Cells (96-well plate) B 2. Pre-treatment (this compound, non-toxic conc.) 2 hours A->B C 3. Induce Oxidative Stress (e.g., 500 µM H₂O₂) 24 hours B->C D 4. Endpoint Analysis (MTT Assay for Cell Viability) C->D E Data Interpretation: Compare treated vs. untreated (H₂O₂ only) D->E

References

Application Note & Protocols: Characterizing the Enzyme Interaction Profile of 2-Cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent upon a thorough understanding of its biochemical interactions. This document provides a comprehensive guide for characterizing the interaction of 2-Cyclopentylacetamide, a small molecule with a core amide structure, with metabolic enzymes. We present a series of detailed protocols, from initial screening to mechanistic studies, using a hypothetical yet scientifically rigorous framework. These methodologies are designed to be self-validating, providing the robust data necessary for critical decision-making in drug development pipelines.

Introduction: The Imperative of Early-Stage Metabolic Profiling

This compound (CAS No. 933-04-0) is a small molecule featuring a central acetamide group linked to a cyclopentyl moiety.[1][2] Its structure, particularly the amide bond, makes it a potential substrate or interactor for various hydrolases, such as carboxylesterases (CEs). CEs are a critical family of enzymes responsible for the hydrolysis of numerous endogenous and exogenous compounds, including many prodrugs which are converted to their active forms via CE-mediated metabolism.[3]

Conversely, inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapies.[3][4] Therefore, early-stage characterization of a compound's potential to interact with such enzymes is a cornerstone of preclinical drug development. It provides crucial insights into potential metabolic liabilities, helps predict in-vivo behavior, and informs subsequent lead optimization efforts.[5]

This guide outlines a strategic, multi-step approach to investigate the interaction between this compound and a model enzyme, porcine liver esterase (a commonly used carboxylesterase), as a representative case study.

Foundational Principles: Unraveling Enzyme-Ligand Interactions

The study of enzyme kinetics provides a quantitative lens through which we can view the interaction between an enzyme and a small molecule.[5] The core principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the compound of interest.

  • Enzyme Inhibition: If this compound binds to the enzyme and reduces its catalytic activity, it is classified as an inhibitor. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Mechanism of Inhibition: Understanding how an inhibitor interacts with an enzyme is critical. The primary models of reversible inhibition—competitive, non-competitive, and uncompetitive—can be distinguished by analyzing the enzyme's reaction kinetics at varying concentrations of both the substrate and the inhibitor.[6] This is often visualized using a Lineweaver-Burk (double reciprocal) plot.

Advanced biophysical techniques can further elucidate the thermodynamics and structural basis of the interaction, providing a complete picture of the binding event.[7][8]

General Experimental Workflow

A systematic approach ensures data integrity and a logical progression from high-level screening to detailed mechanistic investigation.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Advanced Biophysical Characterization A Protocol 1: Single-Point Inhibition Screen B Protocol 2: IC50 Determination (Dose-Response) A->B If inhibition > 30-50% C Protocol 3: Kinetic Analysis for Mechanism of Inhibition (MoI) B->C Proceed if potent (e.g., IC50 < 10 µM) D Binding Affinity (SPR/ITC) C->D Validate binding & thermodynamics E Structural Biology (X-ray/NMR) D->E Visualize binding pose

Caption: General workflow for characterizing enzyme-ligand interactions.

Detailed Protocols

These protocols are designed for a 96-well plate format using a spectrophotometer to monitor the reaction. The model system uses porcine liver esterase (PLE) and p-nitrophenyl acetate (pNPA) as the substrate. PLE hydrolyzes pNPA to p-nitrophenol, which is yellow and can be quantified by measuring absorbance at 405 nm.

Protocol 1: Single-Point Inhibition Screening

Objective: To rapidly determine if this compound exhibits inhibitory activity against the target enzyme at a fixed concentration.

Materials:

  • Porcine Liver Esterase (PLE)

  • This compound (MW: 127.18 g/mol )[2]

  • p-Nitrophenyl acetate (pNPA)

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • 96-well microplates

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Setup:

    • Test Wells: Add 2 µL of the 10 mM this compound stock to wells.

    • Positive Control (100% Inhibition): Add 2 µL of a known inhibitor (e.g., bis(4-nitrophenyl) phosphate) stock.

    • Negative Control (0% Inhibition): Add 2 µL of 100% DMSO.

  • Enzyme Addition: Add 98 µL of PLE solution (pre-diluted in Tris-HCl buffer to a working concentration of ~0.2 units/mL) to all wells. This brings the final compound/DMSO concentration to 100 µM and 2% respectively.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compound to interact with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 100 µL of pNPA solution (pre-diluted in Tris-HCl buffer to a working concentration of 1 mM) to all wells to start the reaction. The final volume is 200 µL.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the change in absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Calculate the percent inhibition using the formula: % Inhibition = (1 - (Rate_Test / Rate_NegativeControl)) * 100

Causality and Trustworthiness: The pre-incubation step is crucial to allow for time-dependent inhibition to occur. Using a DMSO-only control normalizes for any solvent effects on enzyme activity, ensuring that any observed decrease in rate is due to the test compound itself.

Protocol 2: IC50 Determination

Objective: To determine the concentration of this compound required to inhibit 50% of the enzyme's activity.

Procedure:

  • Compound Serial Dilution:

    • Prepare a serial dilution series of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock. This will generate a wide range of concentrations to test.

  • Assay Plate Setup:

    • Add 2 µL of each concentration from the serial dilution to triplicate wells in the 96-well plate.

    • Include negative (DMSO only) and positive controls as in Protocol 1.

  • Enzyme Addition & Pre-incubation: Follow steps 3 and 4 from Protocol 1.

  • Reaction Initiation & Measurement: Follow steps 5 and 6 from Protocol 1. The substrate concentration (pNPA) should be held constant, ideally at or near its Michaelis constant (Km) value for the enzyme.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

Data Presentation:

This compound [µM]% Inhibition (Mean ± SD)
10095.2 ± 2.1
33.388.1 ± 3.4
11.175.6 ± 2.9
3.752.3 ± 4.0
1.228.9 ± 3.1
0.410.5 ± 2.5
0.12.1 ± 1.8

Table 1: Example data for an IC50 determination experiment. Based on this hypothetical data, the IC50 would be approximately 3.5 µM.

Protocol 3: Mechanism of Inhibition (MoI) Studies

Objective: To elucidate the mode of inhibition (e.g., competitive, non-competitive) by measuring enzyme kinetics at various substrate and inhibitor concentrations.[6]

Procedure:

  • Assay Design: This experiment uses a matrix format. You will test multiple fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) against a range of varying pNPA substrate concentrations (e.g., 0.25x Km to 10x Km).

  • Plate Setup: Dedicate sections of a 96-well plate to each fixed inhibitor concentration. Within each section, set up a serial dilution of the pNPA substrate.

  • Reaction Execution: Perform the assay as described previously, initiating the reaction by adding the substrate.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.[5]

    • Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration. The pattern of the intersecting lines reveals the mechanism of inhibition.

Visualization of Inhibition Mechanisms:

References

Application Notes & Protocols: Leveraging 2-Cyclopentylacetamide in Fragment-Based Approaches for Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide to a novel, research-level application of 2-Cyclopentylacetamide within the field of chemical proteomics. While not a widely documented mainstream reagent, its structural properties make it an intriguing candidate for fragment-based drug discovery (FBDD) campaigns.[1][2][3] We present a hypothetical, yet scientifically grounded, framework for utilizing this compound as a molecular fragment to identify and characterize protein-ligand interactions, with the ultimate goal of novel therapeutic target discovery. The protocols outlined herein are designed to be self-validating and are supported by established principles in proteomics and chemical biology.

Introduction: The Rationale for this compound as a Proteomic Fragment

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds by screening low-molecular-weight molecules, or "fragments," that bind to biological targets with low affinity.[2][3] These initial hits can then be optimized to develop high-affinity drug candidates. The success of FBDD hinges on the quality and diversity of the fragment library. This compound (C7H13NO) is a simple, yet structurally interesting molecule.[4][5] Its cyclopentyl group provides a three-dimensional scaffold, a desirable feature in modern fragment libraries to move beyond flat, aromatic systems.[1] The acetamide group offers a hydrogen bond donor and acceptor, facilitating potential interactions with protein active sites.

This application note hypothesizes the use of this compound as a fragment in a chemical proteomics workflow to identify its interacting protein partners in a cellular context. This approach can uncover novel "ligandable" pockets on proteins, potentially revealing new therapeutic targets.[6][7]

Conceptual Workflow

The overall strategy involves synthesizing a derivatized version of this compound to serve as a probe, using this probe to "fish" for interacting proteins in a cell lysate, and then employing mass spectrometry-based proteomics to identify the captured proteins.

G cluster_0 Probe Synthesis & Characterization cluster_1 Target Engagement in Proteome cluster_2 Enrichment & Identification A This compound B Synthesis of Photo-affinity Probe (e.g., with diazirine and alkyne handle) A->B C Incubate Probe with Cell Lysate B->C D UV Photo-crosslinking C->D E Click Chemistry with Biotin-Azide D->E F Streptavidin Affinity Purification E->F G On-Bead Tryptic Digestion F->G H LC-MS/MS Analysis G->H I Protein Identification & Quantification H->I

Caption: High-level workflow for target identification of this compound.

Synthesis of a this compound-based Chemical Probe

To utilize this compound for target identification, it must be modified into a chemical probe. A common strategy in chemical proteomics is to create a trifunctional probe containing:

  • The parent fragment: this compound.

  • A reactive group: A photo-activatable group (e.g., a diazirine) for covalent cross-linking to the target protein upon UV irradiation.

  • A handle for enrichment: An alkyne or azide group for "click" chemistry-mediated attachment of a reporter tag (e.g., biotin).[8][9]

The synthesis of such a probe is a multi-step organic chemistry process and is beyond the scope of this application note. However, a plausible synthetic route would involve modifying the cyclopentyl ring or the acetamide nitrogen with a linker containing the diazirine and alkyne moieties. For the purposes of this guide, we will assume the successful synthesis of "2-CP-probe".

Experimental Protocols

Protocol 1: Proteome-wide Target Profiling of 2-CP-probe

This protocol describes the incubation of the "2-CP-probe" with a complex cell lysate, photo-crosslinking, enrichment of cross-linked proteins, and preparation for mass spectrometry.

Materials:

  • HEK293T cells (or other relevant cell line)

  • Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease and Phosphatase Inhibitor Cocktails

  • "2-CP-probe" (in DMSO)

  • This compound (for competition experiment)

  • Biotin-Azide

  • Click Chemistry Reagents: Copper (II) Sulfate (CuSO4), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-coated magnetic beads

  • Wash Buffers: 1% SDS in PBS, 8 M Urea in 100 mM Tris-HCl pH 8.0, PBS

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (NH4HCO3)

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylating Agent: 55 mM Iodoacetamide (IAA)

  • Mass Spectrometry Grade Trypsin

Procedure:

  • Cell Lysis:

    • Harvest approximately 10^8 HEK293T cells and wash twice with ice-cold PBS.

    • Lyse the cells in 5 mL of ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Probe Incubation and Competition:

    • Prepare two sets of protein lysates (1 mg each at 1 mg/mL).

    • To the "Probe" set, add "2-CP-probe" to a final concentration of 10 µM.

    • To the "Competition" set, first add a 100-fold excess of this compound (1 mM) and incubate for 30 minutes at 4°C, then add "2-CP-probe" to 10 µM.

    • Incubate all samples for 1 hour at 4°C with gentle rotation.

  • Photo-Crosslinking:

    • Transfer the lysates to a 6-well plate on ice.

    • Irradiate with 365 nm UV light for 15 minutes.

  • Click Chemistry:

    • To each sample, add the following click chemistry reagents in order: Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM).[10]

    • Incubate at room temperature for 1 hour with gentle shaking.

  • Enrichment of Biotinylated Proteins:

    • Pre-wash 50 µL of streptavidin magnetic beads per sample with Lysis Buffer.

    • Add the pre-washed beads to each reaction mixture and incubate at 4°C for 4 hours with rotation.

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads sequentially with 1 mL of each of the following: 1% SDS in PBS, 8 M urea in 100 mM Tris-HCl pH 8.0, and finally twice with PBS.

  • On-Bead Digestion:

    • Resuspend the beads in 100 µL of 50 mM NH4HCO3.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.[11][12][13]

    • Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 30 minutes to alkylate cysteines.[11][12][13]

    • Add 2 µg of trypsin and incubate overnight at 37°C with shaking.

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptides with 10% Trifluoroacetic Acid (TFA) to a final concentration of 0.5%.

    • Desalt the peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.[14]

Protocol 2: LC-MS/MS Analysis

The digested peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a standard bottom-up proteomics workflow.[15]

Instrumentation:

  • High-resolution Orbitrap mass spectrometer coupled with a nano-flow HPLC system.

LC-MS/MS Parameters (Example):

  • Column: 75 µm x 50 cm C18 reverse-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

  • Gradient: 5-40% B over 90 minutes.

  • MS1 Scan: 350-1500 m/z range, 120,000 resolution.

  • MS2 Scan: Top 20 most intense ions, HCD fragmentation, 30,000 resolution.

Data Analysis and Interpretation

4.1. Protein Identification: The raw MS data should be processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). The MS/MS spectra are searched against a human protein database (e.g., UniProt/Swiss-Prot) with the following parameters:

  • Enzyme: Trypsin

  • Max Missed Cleavages: 2

  • Fixed Modification: Carbamidomethyl (C)

  • Variable Modifications: Oxidation (M), Acetyl (Protein N-term)

  • False Discovery Rate (FDR): < 1% at both peptide and protein level.

4.2. Quantitative Analysis and Hit Identification: Label-free quantification (LFQ) intensities are used to compare the abundance of proteins enriched in the "Probe" sample versus the "Competition" sample. True interactors of this compound should be significantly depleted in the "Competition" sample.

Protein IDGene NameLFQ Intensity (Probe)LFQ Intensity (Competition)Fold Change (Probe/Competition)p-value
P01234TGT11.5E+081.2E+06125.0< 0.001
Q56789TGT29.8E+078.9E+071.10.85
P98765TGT32.1E+083.5E+0660.0< 0.005

Data Interpretation:

  • Proteins with a high fold change (e.g., >10) and low p-value (e.g., <0.05) are considered high-confidence candidate interactors. In the example table, TGT1 and TGT3 would be considered strong candidates.

  • Bioinformatics analysis (e.g., GO term enrichment, pathway analysis) can be performed on the candidate list to identify enriched biological processes or pathways.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Quantitative Analysis A LC-MS/MS Raw Data B Database Search (e.g., MaxQuant) A->B C Protein Identification (FDR < 1%) B->C D Label-Free Quantification (LFQ) C->D E Statistical Analysis (Probe vs. Competition) D->E F Candidate Hit List (High Fold Change, Low p-value) E->F

Caption: Data analysis workflow for identifying protein targets.

Conclusion and Future Directions

This application note has outlined a comprehensive, albeit hypothetical, framework for the application of this compound in proteomics research. By employing it as a fragment in a chemical proteomics workflow, researchers can potentially identify novel protein-ligand interactions. The protocols provided are based on established and robust methodologies in the field.[6][10][11][15] The successful identification of candidate proteins would be the first step in a longer drug discovery process, requiring further validation through orthogonal methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA). This approach exemplifies how simple chemical matter can be leveraged with advanced proteomic technologies to explore the druggable proteome.

References

2-Cyclopentylacetamide: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Cyclopentylacetamide Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a cornerstone of efficient medicinal chemistry. The this compound moiety has emerged as a scaffold of significant interest, offering a compelling blend of physicochemical properties and synthetic tractability. This guide provides an in-depth exploration of the this compound core, detailing its synthesis, potential therapeutic applications, and protocols for biological evaluation.

The value of this scaffold can be deconstructed into two key components:

  • The Cyclopentyl Group: This alicyclic ring is a prevalent feature in numerous natural products and approved pharmaceuticals.[1] Its primary contribution is the enhancement of lipophilicity.[2] An optimal level of lipophilicity is critical for a drug candidate's ability to traverse cellular membranes and engage with intracellular targets, thereby favorably influencing its pharmacokinetic profile, including absorption and bioavailability. The rigid, three-dimensional structure of the cyclopentane ring also allows for the precise spatial orientation of functional groups, which can facilitate high-affinity interactions with the binding sites of biological targets.[1]

  • The Acetamide Linker: The acetamide group is a versatile and synthetically accessible linker. It can participate in hydrogen bonding interactions as both a donor (N-H) and an acceptor (C=O), which are fundamental for molecular recognition at the target protein. Furthermore, the acetamide linkage provides a convenient point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the conceptual framework and the practical methodologies required to effectively leverage the this compound scaffold in medicinal chemistry programs.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs is typically straightforward, relying on robust and well-established amide bond formation reactions. A common and efficient method involves the coupling of cyclopentylacetic acid with an appropriate amine in the presence of a coupling agent.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent scaffold, this compound, from cyclopentylacetic acid and ammonia.

Materials:

  • Cyclopentylacetic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH) solution (28-30%)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve cyclopentylacetic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the conversion to the acid chloride by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation:

    • Dissolve the crude cyclopentylacetyl chloride in anhydrous diethyl ether and cool to 0 °C.

    • Slowly add a concentrated solution of ammonium hydroxide (3.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

    • The crude product can be purified by recrystallization or silica gel chromatography.

General Workflow for the Synthesis of this compound Derivatives

The following diagram illustrates a generalized synthetic workflow for producing a library of this compound derivatives, a crucial step in SAR studies.

G cluster_start Starting Materials cluster_reaction Amide Coupling cluster_product Product & Purification start1 Cyclopentylacetic Acid coupling Coupling Agent (e.g., HATU, CDI) Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) start1->coupling start2 Amine (R-NH2) start2->coupling product 2-Cyclopentyl-N-R-acetamide coupling->product purification Purification (Chromatography, Recrystallization) product->purification analysis Characterization (NMR, MS, HPLC) purification->analysis

Caption: Generalized workflow for the synthesis of this compound derivatives.

Therapeutic Applications and Biological Activity

While this compound itself is not an established therapeutic agent, its structural motifs are present in a variety of bioactive molecules. The following sections explore potential therapeutic applications based on the biological activities of structurally related compounds.

Anticancer and Enzyme Inhibition

A notable example of a cyclopentyl-containing scaffold with therapeutic potential is found in a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.[1][3] These compounds have demonstrated significant inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and cancer. Additionally, these derivatives exhibited anticancer activity against various cell lines.[1][3]

Compound ClassTargetBiological ActivityKey FindingsReference
2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives11β-HSD1Enzyme InhibitionCompound 3h showed a potent IC₅₀ of 0.07 µM.[1][3]
Cancer Cell Lines (Caco-2, MDA-MB-231, SK-MEL-30)CytotoxicityCompound 3g was the most effective at inhibiting tumor cell proliferation.[1][3]
2-Aryloxy-N-(pyrimidin-5-yl)acetamidesSLACK Potassium ChannelIon Channel InhibitionIdentified as inhibitors through high-throughput screening for epilepsy treatment.[4]
Various Acetamide DerivativesAntioxidantRadical ScavengingShowed promising results in ABTS and brine shrimp assays.[5][6]
Ion Channel Modulation

The acetamide core is a key feature in inhibitors of the SLACK potassium channel, which is a target for the treatment of certain types of epilepsy.[4] Structure-activity relationship studies on a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides have provided a blueprint for optimizing potency and selectivity on this type of scaffold.[4] By replacing the 2-aryloxy group with a cyclopentyl moiety, researchers can explore new chemical space and potentially develop novel ion channel modulators.

Hypothetical Signaling Pathway for an Anticancer Derivative

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a this compound-based anticancer agent, drawing inspiration from the inhibition of enzymes like 11β-HSD1 which can influence cellular metabolism and proliferation.

G drug This compound Derivative enzyme Target Enzyme (e.g., 11β-HSD1) drug->enzyme Inhibition pathway Metabolic/Proliferation Signaling Pathway enzyme->pathway Activation response Cellular Response (e.g., Apoptosis, Reduced Proliferation) pathway->response

Caption: Hypothetical mechanism of action for a this compound derivative.

Protocols for Biological Evaluation

Once synthesized, this compound derivatives must be evaluated for their biological activity. The following are generalized protocols for assessing cytotoxicity and enzyme inhibition.

Protocol 2: In Vitro Cytotoxicity Assay (MTS Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (GI₅₀).

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTS Assay:

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Determine the GI₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Biological Evaluation

The diagram below outlines the typical workflow for the biological characterization of a newly synthesized library of this compound derivatives.

G cluster_synthesis Compound Library cluster_screening Primary Screening cluster_secondary Hit Validation & SAR cluster_lead_opt Lead Optimization library Synthesized This compound Derivatives primary_assay Primary Biological Assay (e.g., Enzyme Inhibition Assay) library->primary_assay cytotoxicity Cytotoxicity Assay (e.g., MTS Assay) library->cytotoxicity dose_response Dose-Response Studies (IC₅₀/EC₅₀ Determination) primary_assay->dose_response Active Compounds cytotoxicity->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar lead_opt Further Optimization of Potency and Selectivity sar->lead_opt

Caption: Workflow for the biological evaluation of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is essential for optimizing its biological activity. Key areas for modification include:

  • The Cyclopentyl Ring: Introduction of substituents on the cyclopentyl ring can modulate lipophilicity and introduce specific interactions with the target protein. For example, hydroxyl or amino groups can be introduced to serve as additional hydrogen bond donors or acceptors.

  • The Acetamide N-substituent: This is the most common site for derivatization. Attaching various aryl, heteroaryl, or alkyl groups can significantly impact potency and selectivity by exploring different binding pockets of the target.

  • The Methylene Bridge: The linker between the cyclopentyl ring and the amide can be modified to alter the conformational flexibility of the molecule. For instance, introducing gem-dimethyl groups could provide a conformational lock.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its favorable physicochemical properties, conferred by the cyclopentyl group, combined with the synthetic versatility of the acetamide linker, make it an attractive scaffold for medicinal chemists. By leveraging the synthetic and biological evaluation protocols outlined in this guide, researchers can effectively explore the chemical space around this core structure and potentially uncover new drug candidates for a range of diseases.

References

Application Notes and Protocols for the Development of 2-Cyclopentylacetamide Derivatives in Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of 2-Cyclopentylacetamide Derivatives

Neurological disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases, represent a significant and growing global health burden. A substantial portion of patients with these conditions experience inadequate symptom control with currently available therapies, highlighting the urgent need for novel therapeutic agents.[1][2] The this compound scaffold has emerged as a promising pharmacophore in the design of new central nervous system (CNS) active agents. Its compact, lipophilic cyclopentyl group can facilitate blood-brain barrier penetration, while the acetamide moiety provides a versatile anchor for chemical modifications to fine-tune pharmacological activity and pharmacokinetic properties.

This guide provides a comprehensive overview of the development of this compound derivatives, from their chemical synthesis to their preclinical evaluation for neurological disorders. We will delve into detailed, field-proven protocols for synthesis, in vivo anticonvulsant screening, neurotoxicity assessment, and in vitro assays to explore potential mechanisms of action, including the modulation of neuroinflammatory pathways.

Part 1: Synthesis of this compound and Its Derivatives

The synthesis of this compound and its N-substituted derivatives is a critical first step in the drug discovery process. A reliable and scalable synthetic route is essential for producing a library of compounds for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of this compound from Cyclopentylacetic Acid

This two-step protocol details the conversion of commercially available cyclopentylacetic acid to the parent this compound.

Step 1: Conversion of Cyclopentylacetic Acid to Cyclopentylacetyl Chloride

  • Rationale: The conversion of the carboxylic acid to a more reactive acid chloride facilitates the subsequent amidation reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

  • Materials:

    • Cyclopentylacetic acid

    • Thionyl chloride (SOCl₂)

    • Pyridine (catalytic amount)

    • Anhydrous dichloromethane (DCM)

    • Rotary evaporator

    • Round-bottom flask with reflux condenser and drying tube

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentylacetic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of pyridine (e.g., 1-2 drops).

    • Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude cyclopentylacetyl chloride is typically used in the next step without further purification.

Step 2: Amidation of Cyclopentylacetyl Chloride

  • Rationale: The reactive acid chloride readily undergoes nucleophilic acyl substitution with ammonia to form the desired amide.

  • Materials:

    • Crude cyclopentylacetyl chloride from Step 1

    • Aqueous ammonia solution (e.g., 28-30%)

    • Dichloromethane (DCM) or another suitable organic solvent

    • Separatory funnel

    • Sodium sulfate (Na₂SO₄) for drying

    • Rotary evaporator

  • Procedure:

    • Dissolve the crude cyclopentylacetyl chloride in DCM.

    • Slowly add the DCM solution to an excess of cold (0 °C) aqueous ammonia solution with vigorous stirring.

    • Continue stirring for 1-2 hours at room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield crude this compound.

    • The product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for the Synthesis of N-Substituted this compound Derivatives

This protocol can be adapted to synthesize a variety of N-substituted derivatives by replacing aqueous ammonia with a primary or secondary amine.

  • Rationale: This method allows for the exploration of SAR by introducing diverse substituents on the amide nitrogen.

  • Materials:

    • Crude cyclopentylacetyl chloride

    • Primary or secondary amine of choice (1.0-1.2 eq)

    • Triethylamine (TEA) or another suitable base (1.2 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask at 0 °C.

    • Slowly add a solution of crude cyclopentylacetyl chloride in DCM to the amine solution.

    • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted this compound derivative.

Part 2: In Vivo Screening for Anticonvulsant Activity

Preclinical evaluation in animal models of epilepsy is a cornerstone for identifying promising anticonvulsant drug candidates. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the most widely used and well-validated models for this purpose.[1]

Protocol 3: Maximal Electroshock (MES) Seizure Test in Mice
  • Rationale: The MES test is a model of generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[1] The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Apparatus:

    • Electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Animal Preparation: Use male Swiss albino mice (20-25 g). Acclimate the animals to the laboratory environment for at least 3-4 days before testing.

    • Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). The time between drug administration and the MES test should be determined by the time to peak effect of the compound.

    • Electrode Application: Apply a drop of a topical anesthetic to the mouse's corneas to minimize discomfort.

    • Stimulation: Place the corneal electrodes on the eyes and deliver an alternating electrical current (e.g., 50 mA, 60 Hz for 0.2 seconds).

    • Observation: Immediately after the stimulus, observe the mouse for the characteristic seizure pattern: tonic flexion followed by tonic extension of the hindlimbs.

    • Endpoint: An animal is considered protected if it does not exhibit tonic hindlimb extension.

    • Data Analysis: Calculate the percentage of protected animals in the drug-treated group compared to the vehicle-treated group. Determine the median effective dose (ED₅₀) using probit analysis.

Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice
  • Rationale: The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.[1]

  • Materials:

    • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Procedure:

    • Animal Preparation: As described in the MES test protocol.

    • Drug Administration: Administer the test compound or vehicle control at a predetermined time before PTZ injection.

    • PTZ Injection: Administer PTZ subcutaneously in the scruff of the neck.

    • Observation: Observe the mice for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or body lasting for at least 5 seconds).

    • Endpoint: An animal is considered protected if it does not exhibit clonic seizures.

    • Data Analysis: Calculate the percentage of protected animals and determine the ED₅₀.

Part 3: Assessment of Neurotoxicity

Evaluating the potential for motor impairment is a critical step in the development of CNS-active drugs. The rotarod test is a widely used method to assess motor coordination and balance in rodents.

Protocol 5: Rotarod Test for Neurotoxicity in Mice
  • Rationale: This test identifies compounds that may cause motor deficits, which is an undesirable side effect for anticonvulsant drugs.

  • Apparatus:

    • Rotarod apparatus for mice.

  • Procedure:

    • Training: Acclimate mice to the rotarod by placing them on the rotating rod at a low speed (e.g., 4 rpm) for a set period (e.g., 1-2 minutes) for 2-3 days prior to testing.

    • Drug Administration: Administer the test compound or vehicle control.

    • Testing: At the time of expected peak effect, place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).

    • Endpoint: Record the latency to fall from the rod for each mouse. A significant decrease in the latency to fall in the drug-treated group compared to the vehicle group indicates motor impairment.

    • Data Analysis: Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment.

Part 4: Investigating the Mechanism of Action: The Role of Neuroinflammation

Growing evidence suggests that neuroinflammation plays a crucial role in the pathophysiology of epilepsy and other neurological disorders.[2] Microglia, the resident immune cells of the CNS, become activated in response to neuronal hyperexcitability and release pro-inflammatory mediators that can further exacerbate neuronal dysfunction.[2] Therefore, compounds that modulate neuroinflammatory pathways represent a promising therapeutic strategy.

While direct evidence for the anti-neuroinflammatory effects of this compound derivatives is still emerging, their structural features suggest a potential to interact with key inflammatory signaling pathways. The following in vitro protocols can be used to investigate this hypothesis.

Protocol 6: In Vitro Assessment of Anti-Neuroinflammatory Activity in Microglial Cell Culture
  • Rationale: This assay evaluates the ability of test compounds to suppress the production of pro-inflammatory cytokines in activated microglial cells.

  • Cell Culture:

    • Use a murine or human microglial cell line (e.g., BV-2 or HMC3) or primary microglia.

  • Procedure:

    • Cell Plating: Plate microglial cells in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

    • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle control and an LPS-only control.

    • Incubation: Incubate the cells for 24 hours.

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only control. A significant reduction in cytokine production indicates anti-neuroinflammatory activity.

Visualizing the Hypothesized Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound derivatives may exert their neuroprotective effects by modulating neuroinflammatory pathways.

G cluster_0 Neuronal Hyperexcitability cluster_1 Microglial Activation cluster_2 Therapeutic Intervention cluster_3 Neuroprotection Seizure Activity Seizure Activity Microglia Microglia Seizure Activity->Microglia Activates Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Releases Reduced Neuronal Damage Reduced Neuronal Damage Microglia->Reduced Neuronal Damage Leads to Pro-inflammatory Cytokines\n(TNF-α, IL-1β)->Seizure Activity Exacerbates This compound Derivative This compound Derivative This compound Derivative->Microglia Inhibits Activation Decreased Seizure Susceptibility Decreased Seizure Susceptibility Reduced Neuronal Damage->Decreased Seizure Susceptibility Results in

Caption: Proposed anti-neuroinflammatory mechanism of this compound derivatives.

Part 5: Data Presentation and Interpretation

Table 1: Summary of Preclinical Data for a Hypothetical this compound Derivative (Compound X)
Assay Endpoint Result Positive Control
MES Test (mice, i.p.) ED₅₀ (mg/kg)15.2Phenytoin: 9.5 mg/kg
scPTZ Test (mice, i.p.) ED₅₀ (mg/kg)45.8Ethosuximide: 130 mg/kg
Rotarod Test (mice, i.p.) TD₅₀ (mg/kg)> 200Diazepam: 5.0 mg/kg
Protective Index (TD₅₀/ED₅₀) MES> 13.2-
Protective Index (TD₅₀/ED₅₀) scPTZ> 4.4-
In Vitro Anti-inflammatory Assay IC₅₀ (µM) for TNF-α inhibition5.7Dexamethasone: 0.1 µM

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics for neurological disorders. The protocols outlined in this guide provide a robust framework for the synthesis, in vivo screening, and mechanistic evaluation of these derivatives. Future research should focus on expanding the library of derivatives to establish a clear structure-activity relationship, further elucidating the precise molecular targets, and conducting more extensive preclinical studies to evaluate their efficacy and safety profiles in chronic models of neurological disease. The exploration of their anti-neuroinflammatory properties is a particularly exciting avenue that may lead to the development of disease-modifying therapies.

References

Application Notes & Protocols: Investigating 2-Cyclopentylacetamide in Agricultural Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The acetamide and cyclopentane chemical motifs are present in numerous commercially successful pesticides, suggesting that novel combinations of these moieties warrant investigation. This document provides a comprehensive guide for the initial investigation of 2-Cyclopentylacetamide, a compound with a simple yet promising structure, as a potential herbicidal, insecticidal, or fungicidal agent. We present detailed, field-proven protocols for its chemical synthesis, and a tiered screening strategy to systematically evaluate its biological activity. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical sector, offering a logical workflow from initial synthesis to primary bioassays, grounded in established scientific principles and regulatory standards.

Introduction: The Rationale for Investigating this compound

The discovery of new active ingredients for crop protection is a complex endeavor, often beginning with the identification of promising chemical scaffolds. This compound (CAS No. 933-04-0) represents an intriguing starting point for an agrochemical discovery program. Its structure combines two key features often associated with biological activity:

  • The Acetamide Moiety: Chloroacetamide herbicides, for example, are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, a crucial metabolic process.[1][2] This established mechanism of action provides a clear hypothesis for initial herbicidal screening.

  • The Cyclopentane Ring: This cyclic alkyl group is a component of various natural and synthetic molecules with potent fungicidal and insecticidal properties.[3] Its conformational flexibility and lipophilicity can significantly influence a molecule's ability to cross biological membranes and interact with target sites.

Given this structural precedent, this compound is a logical candidate for a broad-spectrum primary screening campaign. This document outlines the necessary steps to synthesize this compound and evaluate its potential as a lead for a new generation of agrochemicals. The workflow emphasizes a data-driven approach, ensuring that experimental choices are logical and that the generated results are robust and interpretable.

The Agrochemical Discovery Workflow

The investigation of a novel compound like this compound follows a structured pipeline, from initial concept to lead optimization. The diagram below illustrates the workflow detailed in these application notes.

Agrochemical_Discovery_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Data Analysis & Decision Making synthesis Protocol 1: Chemical Synthesis of This compound purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification Crude Product herbicide Protocol 2: Herbicidal Screening (Pre- & Post-emergence) purification->herbicide Pure Compound insecticide Protocol 3: Insecticidal Screening (Contact & Ingestion) purification->insecticide fungicide Protocol 4: Fungicidal Screening (In Vitro Assay) purification->fungicide data_analysis Dose-Response Analysis (EC50, LC50, MIC) herbicide->data_analysis insecticide->data_analysis fungicide->data_analysis hit_identification Hit Identification & Prioritization data_analysis->hit_identification Activity Data go_no_go Go/No-Go Decision for Lead Optimization hit_identification->go_no_go Prioritized Hits

Caption: Agrochemical discovery workflow for this compound.

Synthesis and Characterization

The first critical step is the reliable synthesis of a pure sample of this compound. The following protocol outlines a robust two-step process starting from commercially available precursors.

Protocol 1: Synthesis of this compound

Causality: This protocol follows a classic and reliable pathway for amide synthesis. First, 2-cyclopentylacetic acid is prepared. This carboxylic acid is then "activated" and reacted with ammonia to form the final amide product. Using an activating agent like thionyl chloride (SOCl₂) or a carbodiimide facilitates the reaction, which would otherwise require high temperatures and pressures.[4][5]

Step 1: Synthesis of 2-Cyclopentylacetic Acid

This precursor can be synthesized via several routes. A common method is the malonic ester synthesis.[6]

  • Materials: Bromocyclopentane, diethyl malonate, sodium ethoxide, diethyl ether, hydrochloric acid, ethanol, potassium hydroxide.

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol.

    • Slowly add diethyl malonate to the stirred sodium ethoxide solution at room temperature.

    • Add bromocyclopentane dropwise to the reaction mixture and reflux for 2-3 hours.

    • Cool the mixture, remove the ethanol by distillation, and add water.

    • Extract the aqueous layer with diethyl ether to isolate the diethyl cyclopentylmalonate.

    • Hydrolyze the ester by refluxing with a solution of potassium hydroxide in ethanol.

    • After hydrolysis, acidify the mixture with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

    • Heat the crude dicarboxylic acid to 150-160 °C to induce decarboxylation, yielding 2-cyclopentylacetic acid.[7]

    • Purify the resulting oil by vacuum distillation.

Step 2: Amidation of 2-Cyclopentylacetic Acid

  • Materials: 2-Cyclopentylacetic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), concentrated aqueous ammonia.

  • Procedure:

    • Dissolve 2-cyclopentylacetic acid (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a reflux condenser and a gas trap.

    • Slowly add thionyl chloride (1.2 equivalents) to the solution at 0 °C.

    • Allow the mixture to warm to room temperature and then reflux for 2 hours until gas evolution ceases. This forms the acyl chloride intermediate.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add the acyl chloride solution to a stirred, concentrated solution of aqueous ammonia (excess, ~5 equivalents) while maintaining the temperature below 10 °C.[4]

    • Stir the resulting mixture vigorously for 1 hour at room temperature.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.

    • Recrystallize the solid product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure compound.

Characterization: The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Screening Protocols

The following protocols are designed as primary screens to detect any significant biological activity. They adhere to principles outlined in OECD guidelines for the testing of chemicals to ensure data quality and relevance.[8][9][10] All assays must include a negative control (solvent only) and a positive control (a commercial standard with a known mode of action) to validate the results.

Protocol 2: Herbicidal Activity Screening

Causality: This protocol evaluates both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity. This is crucial as different herbicides have different uptake routes and timings of action.[11][12] Testing on both a monocot (e.g., ryegrass) and a dicot (e.g., cress) species provides initial data on the spectrum of activity.

  • Materials: this compound, acetone, distilled water, Tween-20, commercial herbicide standard (e.g., S-metolachlor), seeds of a monocot weed (e.g., Lolium perenne - perennial ryegrass) and a dicot weed (e.g., Lepidium sativum - garden cress), potting soil, planting trays, laboratory sprayer.

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of this compound in acetone. Prepare serial dilutions to achieve test concentrations (e.g., 1000, 500, 250, 125, 62.5 ppm). The final spray solution should contain 0.5% (v/v) Tween-20 as a surfactant.

  • Pre-emergence Assay:

    • Fill 10 cm pots with potting soil and sow 20 seeds of each test species per pot, covering them lightly with soil.

    • Apply the test solutions evenly to the soil surface using a laboratory sprayer calibrated to deliver a set volume.[12]

    • Place the pots in a greenhouse or growth chamber with controlled conditions (e.g., 24°C/18°C day/night, 16h photoperiod).

    • Water the pots as needed.

    • After 14-21 days, assess the results by counting the number of emerged, healthy seedlings and measuring the fresh weight of the shoots.

    • Calculate the percent inhibition relative to the negative control.

  • Post-emergence Assay:

    • Sow seeds as above and allow them to grow until they reach the 2-3 true leaf stage.

    • Apply the test solutions evenly to the foliage until runoff.

    • Return the pots to the growth chamber.

    • After 14 days, visually assess phytotoxicity (e.g., chlorosis, necrosis, stunting) on a scale of 0 (no effect) to 100 (complete kill) and measure the fresh weight of the shoots.

    • Calculate the percent growth reduction relative to the negative control.

Protocol 3: Insecticidal Activity Screening

Causality: This protocol tests for two primary modes of insecticidal action: contact toxicity (direct application) and ingestion toxicity (through feeding). The choice of a sap-sucking insect like the aphid is strategic, as they are significant agricultural pests and are amenable to laboratory assays.[13][14][15]

  • Materials: this compound, acetone, distilled water, Triton X-100, commercial insecticide standard (e.g., Imidacloprid), culture of a common pest insect (e.g., Myzus persicae - green peach aphid), host plants (e.g., cabbage or radish seedlings), Petri dishes, agar, filter paper, fine paintbrush.

  • Test Organism: Use synchronized adult apterous (wingless) aphids for consistency.

  • Contact Toxicity Assay (Vial Residue Method):

    • Prepare serial dilutions of the test compound in acetone (e.g., 500, 250, 100, 50, 10 µg/mL).

    • Pipette 0.5 mL of each solution into a 20 mL glass scintillation vial. Coat the entire inner surface by rolling the vial on a hot dog roller (without heat) until the acetone has completely evaporated, leaving a uniform residue.[16][17]

    • Using a fine paintbrush, transfer 10-15 adult aphids into each vial.

    • Cap the vials with perforated lids to allow air exchange.

    • Maintain the vials at room temperature.

    • Assess mortality after 24 and 48 hours. Aphids that are unable to move when prodded are considered dead.

  • Ingestion Toxicity Assay (Leaf-Dip Method):

    • Prepare aqueous serial dilutions of the test compound, including a surfactant (e.g., 0.1% Triton X-100).

    • Excise leaf discs (approx. 3 cm diameter) from untreated host plants.

    • Dip each leaf disc into a test solution for 10 seconds and allow it to air dry.

    • Place each dried leaf disc, adaxial side up, on a layer of 1% agar in a Petri dish to maintain turgor.

    • Introduce 10 adult aphids onto each leaf disc.

    • Seal the Petri dishes with ventilated lids and incubate under controlled conditions.

    • Assess mortality after 48 and 72 hours.

Protocol 4: Fungicidal Activity Screening

Causality: The "poisoned food" technique is a standard and straightforward in vitro method to determine the direct inhibitory effect of a compound on fungal mycelial growth.[7][18][19][20][21] It provides a clear measure of fungistatic or fungicidal activity against a range of common plant pathogens.

  • Materials: this compound, acetone or DMSO, sterile Potato Dextrose Agar (PDA), cultures of representative plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani), sterile Petri dishes, commercial fungicide standard (e.g., Tebuconazole), sterile cork borer (5 mm).

  • Procedure:

    • Prepare a stock solution of this compound in acetone or DMSO.

    • Autoclave PDA medium and cool it to approximately 50-55 °C in a water bath.

    • Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 200, 100, 50, 25, 10 ppm). Ensure the solvent concentration does not exceed 1% (v/v) in the final medium.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify. Prepare control plates with solvent only.

    • From the margin of an actively growing culture of the test fungus, cut a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

    • Incubate the plates at 25 ± 2 °C.

    • When the fungal growth in the control plate reaches the edge of the dish, measure the colony diameter (in two perpendicular directions) for all treatments.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • % Inhibition = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter in the treated plate.

Data Analysis and Interpretation

For any observed activity, a dose-response relationship must be established. This involves testing a wider range of concentrations (typically 5-7) to determine the effective concentration (EC₅₀), lethal concentration (LC₅₀), or minimum inhibitory concentration (MIC).

  • EC₅₀/LC₅₀: The concentration of the compound that causes a 50% response (e.g., growth inhibition or mortality) compared to the control. This is the most common metric for quantifying the potency of a pesticide.[22]

  • MIC: The lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[23]

These values are calculated by fitting the dose-response data to a suitable statistical model (e.g., probit or logit analysis) using specialized software.[1][24][25][26][27]

Table 1: Hypothetical Herbicidal Activity Data for this compound

SpeciesAssay TypeParameterThis compoundS-metolachlor (Standard)
Lolium perennePre-emergenceEC₅₀ (ppm)150.515.2
Lepidium sativumPre-emergenceEC₅₀ (ppm)98.78.9
Lolium perennePost-emergenceEC₅₀ (ppm)> 500250.0
Lepidium sativumPost-emergenceEC₅₀ (ppm)410.2185.5

Table 2: Hypothetical Insecticidal Activity Data for this compound against Myzus persicae

Assay TypeParameterThis compoundImidacloprid (Standard)
Contact (Vial)LC₅₀ (µ g/vial )75.30.8
Ingestion (Leaf-Dip)LC₅₀ (ppm)120.62.1

Table 3: Hypothetical Fungicidal Activity Data for this compound

Fungal SpeciesParameterThis compoundTebuconazole (Standard)
Fusarium oxysporumMIC (ppm)1005.0
Botrytis cinereaMIC (ppm)502.5
Rhizoctonia solaniMIC (ppm)> 20010.0

Postulated Mechanism of Action

Should herbicidal activity be confirmed, particularly in pre-emergence assays, a primary hypothesis would be the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a known mechanism for chloroacetamide herbicides.[1][28]

MoA_Hypothesis cluster_0 VLCFA Elongation Cycle malonyl_coa Malonyl-CoA condensing_enzyme KCS (Condensing Enzyme) malonyl_coa->condensing_enzyme fatty_acyl_coa Fatty Acyl-CoA (C16-C18) fatty_acyl_coa->condensing_enzyme reduction1 Reduction condensing_enzyme->reduction1 dehydration Dehydration reduction1->dehydration reduction2 Reduction dehydration->reduction2 vlcfa VLCFA (>C18) reduction2->vlcfa Elongated Acyl-CoA node_waxes Cuticular Waxes vlcfa->node_waxes node_suberin Suberin vlcfa->node_suberin node_lipids Membrane Lipids vlcfa->node_lipids compound This compound (Hypothesized) compound->condensing_enzyme Inhibition

Caption: Postulated mechanism of action for this compound as a herbicide.

This pathway is essential for producing precursors for cuticular waxes and suberin, which are vital for preventing water loss and protecting against environmental stress. Inhibition of this pathway leads to stunted growth and eventual death of the seedling, consistent with pre-emergence herbicide symptoms. Further biochemical assays would be required to validate this hypothesis.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial investigation of this compound as a potential agrochemical. The protocols are designed to be robust, reproducible, and aligned with industry standards for primary screening. The results from these assays will determine if this compound, or its derivatives, warrant further investigation. A "hit" in any of these screens—demonstrated by potent activity and a clear dose-response—would trigger the next phase of the discovery pipeline: lead optimization. This would involve synthesizing analogues to improve potency, spectrum, and physicochemical properties, alongside initial toxicology and environmental fate studies.

References

Troubleshooting & Optimization

Technical Support Center: 2-Cyclopentylacetamide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-cyclopentylacetamide. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-based guidance to navigate the common challenges encountered during this specific synthesis. Here, we move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring a robust and reproducible process.

I. Synthesis Troubleshooting Guide

The synthesis of this compound, a valuable intermediate, is most commonly achieved through the hydrolysis of 2-cyclopentylacetonitrile. While seemingly straightforward, this reaction is prone to several issues that can impact yield and purity. This section addresses the most frequent problems in a question-and-answer format.

Frequently Encountered Synthesis Issues

Question 1: My reaction has stalled, and I have a low yield of this compound with a significant amount of unreacted 2-cyclopentylacetonitrile. What went wrong?

Answer: This is a classic issue of incomplete hydrolysis. The conversion of a nitrile to an amide requires careful control of reaction conditions to avoid both stalling and over-hydrolysis to the corresponding carboxylic acid.[1][2][3]

  • Causality & Expert Insight: The carbon atom of the nitrile group is electrophilic, but less so than a carbonyl carbon. Therefore, the nucleophilic attack by water is often slow.[4][5] To facilitate this, the reaction is typically catalyzed by acid or base. If the reaction stalls, it's likely that the conditions are not vigorous enough.

    • Acid Catalysis: Protonation of the nitrile nitrogen makes the carbon significantly more electrophilic, promoting the attack of water.[4][6] Insufficient acid concentration or a reaction temperature that is too low can lead to an incomplete reaction.

    • Base Catalysis: While the hydroxide ion is a stronger nucleophile than water, the reaction can still be sluggish without sufficient heat.[7]

  • Troubleshooting Steps & Protocol Validation:

    • Verify Reagent Stoichiometry and Concentration: Ensure that the acid or base catalyst is present in the correct concentration. For acid-catalyzed hydrolysis, a strong acid like sulfuric acid or hydrochloric acid is typically used. For base-catalyzed hydrolysis, sodium or potassium hydroxide is common.[1]

    • Increase Reaction Temperature: Gently increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Amide hydrolysis is temperature-dependent.

    • Extend Reaction Time: If increasing the temperature is not desirable (to avoid side reactions), extending the reaction time is a viable alternative. Continue to monitor the reaction's progress.

Question 2: My main product is 2-cyclopentylacetic acid, not the desired amide. How can I prevent this over-hydrolysis?

Answer: The formation of the carboxylic acid is a common side reaction, as the amide intermediate can also be hydrolyzed under the same conditions.[2][3] The key to preventing this is careful control of the reaction environment.

  • Causality & Expert Insight: The hydrolysis of the amide to the carboxylic acid is often faster than the hydrolysis of the nitrile to the amide, especially under harsh conditions (high temperatures and high concentrations of acid or base).[2]

  • Troubleshooting Steps & Protocol Validation:

    • Milder Reaction Conditions: Employ milder conditions. This can mean lowering the reaction temperature or using a lower concentration of the acid or base catalyst.[1] The reaction will be slower, but more selective for the amide.

    • Alternative Reagents: Consider using a milder reagent system. For example, alkaline hydrogen peroxide is known to be effective for the conversion of nitriles to amides with minimal over-hydrolysis.[1] Urea-hydrogen peroxide (UHP) is a solid and convenient source of hydrogen peroxide for this purpose.[1]

    • Careful Monitoring: The most critical aspect is to monitor the reaction progress closely. Use an appropriate analytical technique (TLC, GC, or HPLC) to determine the point at which the maximum amount of amide has formed, and then quench the reaction promptly.

Visualizing the Synthesis Pathway

SynthesisWorkflow Start 2-Cyclopentylacetonitrile Reaction Hydrolysis (Acid or Base Catalyzed) Start->Reaction Product Crude this compound Reaction->Product Purification Purification (Recrystallization or Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A simplified workflow for the synthesis and purification of this compound.

II. Purification Troubleshooting Guide

Purifying this compound can present its own set of challenges, primarily related to removing unreacted starting materials and the carboxylic acid byproduct.

Frequently Encountered Purification Issues

Question 3: I am having difficulty separating this compound from the unreacted nitrile and the carboxylic acid byproduct using column chromatography.

Answer: Co-elution of these compounds can occur if the mobile phase polarity is not optimized. This compound is a polar compound, but the starting nitrile is significantly less polar, while the carboxylic acid is more polar.

  • Causality & Expert Insight: Silica gel is a polar stationary phase. Therefore, the most polar compound (the carboxylic acid) will adhere most strongly, followed by the amide, and then the least polar nitrile. If your solvent system is too polar, all compounds will elute quickly with poor separation. If it's not polar enough, the amide and acid may not elute at all.

  • Troubleshooting Steps & Protocol Validation:

    • Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with a range of solvent systems. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or acetone.[8][9]

    • Gradient Elution: For column chromatography, a gradient elution is often more effective than an isocratic one. Start with a low polarity mobile phase to elute the non-polar impurities (like the nitrile), and then gradually increase the polarity to elute your desired amide.[8] A final, more polar wash can then be used to elute the carboxylic acid.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina. For particularly challenging separations, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, can be effective.[10]

Question 4: My recrystallization of this compound results in an oily product or very fine needles with low purity.

Answer: This indicates that the chosen solvent system is not ideal or that the cooling process is too rapid.[11][12]

  • Causality & Expert Insight: A successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but has low solubility in the same solvent when cold, while impurities remain soluble at all temperatures.[11][13] Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Rapid cooling often leads to the formation of small, impure crystals as impurities get trapped in the rapidly forming crystal lattice.[12]

  • Troubleshooting Steps & Protocol Validation:

    • Solvent Screening: The choice of solvent is critical. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[14] You can also try a two-solvent system.[11][15] In this method, the crude product is dissolved in a minimal amount of a "good" solvent (in which it is very soluble), and then a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of larger, purer crystals.[12]

    • Seeding: If crystals are slow to form, adding a single, pure crystal of this compound (a "seed crystal") can initiate crystallization.[12]

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Synthesis_Issue Synthesis Issue? Start->Synthesis_Issue Purification_Issue Purification Issue? Start->Purification_Issue Low_Yield Low Yield/ Unreacted Nitrile Synthesis_Issue->Low_Yield Yes Over_Hydrolysis Over-Hydrolysis to Carboxylic Acid Synthesis_Issue->Over_Hydrolysis No Column_Problem Column Chromatography Poor Separation Purification_Issue->Column_Problem Yes Recrystallization_Problem Recrystallization Oiling Out/Low Purity Purification_Issue->Recrystallization_Problem No L1 Increase Temperature L2 Extend Reaction Time L3 Check Catalyst Concentration O1 Use Milder Conditions O2 Monitor Reaction Closely O3 Consider Alternative Reagents C1 Optimize Solvent System (TLC) C2 Use Gradient Elution C3 Try Alternative Stationary Phase R1 Screen for Better Solvent(s) R2 Ensure Slow Cooling R3 Use Seed Crystals

Caption: A decision tree to guide troubleshooting for this compound synthesis and purification.

III. General FAQs

Q1: What are the key physical properties of this compound?

A1: Key physical properties are summarized in the table below.[16][17][18][19]

PropertyValue
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
Melting Point 145.5-146.5 °C
Boiling Point 286.8±9.0 °C (Predicted)
Appearance Solid

Q2: What are the main safety concerns when working with this compound and its precursors?

A2: this compound is harmful if swallowed and causes skin and serious eye irritation.[16] It may also cause respiratory irritation.[16] The precursor, 2-cyclopentylacetonitrile, is also harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[20] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture and the final product.

  • High-Performance Liquid Chromatography (HPLC): Can provide high-resolution separation and quantification of the product and impurities.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is one of the best methods for confirming the structure of the final product and identifying impurities.[21]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the amide functional group (C=O stretch around 1650 cm⁻¹) and the absence of the nitrile (C≡N stretch around 2250 cm⁻¹) and carboxylic acid (broad O-H stretch around 3000 cm⁻¹) functional groups.

IV. Experimental Protocols

Synthesis of this compound via Nitrile Hydrolysis

Materials:

  • 2-Cyclopentylacetonitrile

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-cyclopentylacetonitrile.

  • Slowly and carefully add concentrated sulfuric acid while cooling the flask in an ice bath.

  • After the addition is complete, add deionized water to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, acetonitrile, or a two-solvent system like ethyl acetate/hexane)

  • Erlenmeyer flask, hot plate, Buchner funnel, filter paper, vacuum flask.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent to dissolve the crude product completely.

  • If there are any insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.[12]

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven or desiccator.

V. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Bickler, B. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Biotage. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting contamination in Acetamide, N-[(phenylamino)thioxomethyl]- samples. Retrieved from --INVALID-LINK--

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from --INVALID-LINK--

  • Jones, A. et al. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2024, November 24). Synthesizing Acetamide from vinegar & ammonium solution. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Myristic Amide Synthesis and Purification. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from --INVALID-LINK--

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023, May 4). This compound. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from --INVALID-LINK--

  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. r/Chempros. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-(Cyclopent-2-en-1-yl)acetamide. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Química Orgánica. (n.d.). Basic hydrolysis of nitriles. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--

  • Sciencemadness Discussion Board. (2013, February 25). Acetamide Synthesis. Retrieved from --INVALID-LINK--

  • Sciencemadness Discussion Board. (2010, June 28). Acetamide synthesis. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Cyclopentyl-2-(cyclopropylmethylamino)acetamide. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Acetamide. Retrieved from --INVALID-LINK--

  • Chad's Prep. (n.d.). Synthesis and Reactions of Nitriles. Retrieved from --INVALID-LINK--

  • Reddit. (2016, January 16). Column Chromatography: Amides. r/chemistry. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof. Retrieved from --INVALID-LINK--

  • Reddit. (2024, March 8). Separation of Secondary amide and Tertiary amide. r/Chempros. Retrieved from --INVALID-LINK--

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Kuujia. (n.d.). Cas no 933-04-0 (this compound). Retrieved from --INVALID-LINK--

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Cyclopentaneacetonitrile. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 2-Amino-N-cyclopentylacetamide. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Acetamide, N-cyclopentyl-. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Cyclopentyl-2-hydroxyacetonitrile. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • PubMed. (2023, December 14). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for 2-Cyclopentylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Cyclopentylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, empowering you to overcome challenges and optimize your reaction conditions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is followed by an analysis of potential causes and a set of recommended solutions.

Issue 1: Low or No Product Yield

A low or nonexistent yield of this compound is the most common challenge in amide synthesis. The root cause often lies in one of three areas: inefficient activation of the carboxylic acid, poor nucleophilicity of the amine, or suboptimal reaction conditions.[1]

Potential Causes & Recommended Solutions

  • Incomplete Carboxylic Acid Activation: The conversion of the carboxylic acid (Cyclopentylacetic acid) into a more reactive species is the critical first step.

    • Solution: If using a coupling reagent (e.g., HATU, DCC, EDC), ensure it is fresh and used in sufficient stoichiometry (typically 1.0-1.5 equivalents). Pre-activation, which involves stirring the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine source, can significantly improve yields.[1]

  • Amine Deactivation/Poor Nucleophilicity: The amine source (e.g., ammonia, ammonium chloride) must be a free, unprotonated nucleophile to attack the activated carboxylic acid.

    • Solution: When using an ammonium salt (e.g., NH₄Cl), a base is required to liberate the free amine (NH₃). Ensure at least two equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used: one to neutralize the ammonium salt and one to neutralize the acid generated during the coupling reaction. Direct use of aqueous or gaseous ammonia can also be effective, but conditions must be carefully controlled.

  • Hydrolysis of Activated Intermediates: Coupling reagents and activated carboxylic acid species (like acyl chlorides or O-acylisoureas) are highly sensitive to moisture.

    • Solution: Always use anhydrous solvents (e.g., DMF, DCM, THF) and reagents. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from quenching the reaction. The use of molecular sieves can also help to scavenge trace amounts of water.[2]

  • Suboptimal Reaction Temperature:

    • Solution: Most coupling reactions are initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[3] If the reaction is sluggish due to steric hindrance (less of a concern for this specific synthesis), gentle heating (40-50 °C) may be required. However, excessive heat can promote side reactions and racemization in chiral substrates.[4]

Issue 2: Formation of a Persistent White Precipitate

When using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), a white precipitate is an expected byproduct.

Potential Cause & Recommended Solution

  • Byproduct Formation: The precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of the DCC reagent.[4] DCU is notoriously insoluble in most common organic solvents, which complicates purification.

    • Solution: The majority of the DCU can be removed by simple filtration of the reaction mixture through Celite or a sintered glass funnel. If DCU remains in the filtrate, it can often be removed by concentrating the solution and re-filtering, or by crystallizing the desired this compound product. For stubborn cases where the product is not acid-sensitive, extraction with a dilute acidic solution can help remove residual urea.[4] To avoid this issue entirely, consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the corresponding urea byproduct can be removed with an aqueous workup.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to prepare this compound?

There are two main, highly reliable methods for preparing amides like this compound, starting from Cyclopentylacetic acid.

  • Coupling Reagent-Mediated Amidation: This is the most common laboratory-scale method. It involves reacting the carboxylic acid directly with an amine source in the presence of a "coupling reagent." This reagent activates the carboxylic acid to facilitate the attack by the amine. This method avoids the need to isolate harsh intermediates.[5]

  • Via an Acyl Chloride Intermediate: This classic, robust method involves two discrete steps. First, the carboxylic acid is converted to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[6] Second, the isolated (or in-situ) acyl chloride is reacted with an amine source, typically in the presence of a base to scavenge the HCl byproduct.[7]

Q2: How do I choose the right coupling reagent for my reaction?

The choice of coupling reagent is critical and depends on factors like cost, scale, desired purity, and the sensitivity of the substrates.

Coupling ReagentProsConsTypical Base
DCC Inexpensive, effective.Forms insoluble DCU byproduct, which can be difficult to remove.[4]None required, but often used.
EDC Water-soluble urea byproduct, easily removed by aqueous workup.More expensive than DCC.HOBt, DMAP
HATU/HBTU Very fast reaction times, high yields, low rates of side reactions.[1]Expensive, can be a safety hazard on a large scale.[3]DIPEA, TEA
T3P® High-yielding, byproducts are water-soluble and easily removed. Safer than uronium reagents.[3]Moderately expensive.Pyridine, TEA

Q3: What is the role of a base in the coupling reaction?

A non-nucleophilic base, such as DIPEA or TEA, serves two primary functions in amide coupling reactions:

  • It neutralizes any acid generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[1]

  • For uronium-based coupling reagents like HATU, the base facilitates the formation of the highly reactive activated ester intermediate.

Q4: How can I monitor the progress of my reaction?

The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: A simple and rapid technique. Spot the starting carboxylic acid, the reaction mixture, and a co-spot (starting material and reaction mixture). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progress.

  • LC-MS: Provides more definitive information, confirming the consumption of starting materials and the formation of a product with the correct mass-to-charge ratio (m/z) for this compound (Expected [M+H]⁺ = 128.11).

Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound using HATU

This protocol describes a general procedure for amide coupling using a modern, efficient uronium-based reagent.[1]

Step-by-Step Methodology:

  • Dissolve Cyclopentylacetic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM (approx. 0.1-0.5 M concentration).

  • Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine source (e.g., Ammonium Chloride, 1.2 equivalents) in a minimal amount of DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography or recrystallization as needed.

Diagram: General Amidation Workflow

The following diagram illustrates the logical flow of a typical amide synthesis experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid (Cyclopentylacetic Acid) B Add Coupling Reagent & Base (e.g., HATU, DIPEA) A->B C Pre-activation (Stir 15-20 min) B->C D Add Amine Source (e.g., NH4Cl) C->D E Monitor Reaction (TLC / LC-MS) D->E F Quench Reaction (Aqueous Solution) E->F G Extract Product (Organic Solvent) F->G H Dry & Concentrate G->H I Purify Product (Chromatography/Recrystallization) H->I J Characterize Final Product I->J

Caption: Workflow for coupling agent-mediated amidation.

Diagram: Carbodiimide Activation Mechanism

This diagram shows a simplified mechanism for the activation of a carboxylic acid using a carbodiimide reagent like DCC.

G Carboxylic_Acid R-COOH (Cyclopentylacetic Acid) Active_Intermediate O-Acylisourea (Highly Reactive) Carboxylic_Acid->Active_Intermediate + DCC DCC DCC (Coupling Reagent) DCC->Active_Intermediate Amide_Product Amide Product Active_Intermediate->Amide_Product + Amine DCU_Byproduct DCU Byproduct Active_Intermediate->DCU_Byproduct forms Amine Amine (R'-NH2) Amine->Amide_Product

Caption: Simplified mechanism of DCC-mediated amide bond formation.

References

Common side reactions and byproducts in 2-Cyclopentylacetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyclopentylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this valuable amide. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and practical laboratory synthesis of this compound involves the controlled hydrolysis of 2-cyclopentylacetonitrile. This method is often favored for its relatively mild conditions and good yields. Alternative, though less common, routes include the amidation of 2-cyclopentylacetic acid or the reaction of cyclopentylacetyl chloride with ammonia.

Q2: My nitrile hydrolysis reaction is stalling, and I have a significant amount of unreacted 2-cyclopentylacetonitrile. What could be the issue?

A2: Incomplete conversion of the starting nitrile is a frequent issue. The primary causes are often related to reaction conditions. In alkaline hydrogen peroxide mediated hydrolysis, the concentration of hydrogen peroxide and the reaction temperature are critical. Insufficient peroxide or low temperatures can lead to sluggish reaction rates. For acid-catalyzed hydrolysis, the acid concentration and temperature play a similar role. It is also crucial to ensure the reaction is monitored over a sufficient time course, as nitrile hydrolysis can be slower than anticipated for certain substrates.

Q3: I'm observing a significant amount of 2-cyclopentylacetic acid as a byproduct. How can I prevent this over-hydrolysis?

A3: The formation of the corresponding carboxylic acid is the most common side reaction in the synthesis of this compound via nitrile hydrolysis. This occurs when the initially formed amide undergoes further hydrolysis. To minimize this, careful control of reaction conditions is paramount. In base-catalyzed hydrolysis, using a milder base or lowering the reaction temperature and time can favor the amide. The use of hydrogen peroxide in an alkaline medium is a well-established method to selectively hydrate the nitrile to the amide with minimal over-hydrolysis.

Q4: How can I effectively remove the 2-cyclopentylacetic acid byproduct from my final product?

A4: Separating the desired amide from its carboxylic acid byproduct can be achieved through several methods. One of the most effective is liquid-liquid extraction. By dissolving the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate), the acidic 2-cyclopentylacetic acid will be deprotonated and extracted into the aqueous layer as its carboxylate salt. The this compound will remain in the organic layer. Subsequent drying and evaporation of the organic solvent will yield the purified amide.

Q5: What is the best way to confirm the identity and purity of my synthesized this compound?

A5: A combination of spectroscopic techniques is recommended for full characterization.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation and purity assessment. The proton NMR spectrum of this compound will show characteristic signals for the cyclopentyl ring protons and the methylene protons adjacent to the carbonyl group, as well as broad signals for the amide protons.

  • Infrared (IR) spectroscopy is useful for identifying the key functional groups. You should observe a strong carbonyl (C=O) stretch for the amide around 1640-1680 cm⁻¹ and N-H stretching vibrations in the region of 3100-3500 cm⁻¹.

  • Mass Spectrometry (MS) will confirm the molecular weight of the compound.

  • Melting Point determination is a straightforward method to assess the purity of the solid product. The literature melting point for this compound is 145.5-146.5 °C. A broad or depressed melting point range typically indicates the presence of impurities.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions, structured around the common synthetic route of nitrile hydrolysis.

Problem 1: Low Yield of this compound
Potential Cause Explanation Recommended Solution
Incomplete Reaction The hydrolysis of nitriles can be slow. Insufficient reaction time or non-optimal temperature can lead to a significant amount of unreacted starting material.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. For the hydrogen peroxide method, ensure an adequate molar excess of H₂O₂ is used.
Over-hydrolysis to Carboxylic Acid Harsh reaction conditions (e.g., high concentration of acid or base, prolonged heating) can promote the hydrolysis of the desired amide to the carboxylic acid.Employ milder reaction conditions. For base-catalyzed hydrolysis, use a weaker base or lower the temperature. The alkaline hydrogen peroxide method is generally preferred for its selectivity towards the amide.[1]
Product Loss During Workup This compound has some water solubility. Excessive washing with water or improper extraction techniques can lead to significant product loss.Minimize the volume of water used during the workup. When performing extractions, ensure the aqueous layer is thoroughly back-extracted with the organic solvent to recover any dissolved product.
Problem 2: Presence of Impurities in the Final Product
Impurity Identification Prevention Removal
2-Cyclopentylacetonitrile (Starting Material) Characteristic C≡N stretch in the IR spectrum (~2240-2260 cm⁻¹). Distinct signals in the NMR spectrum.Ensure the reaction goes to completion by monitoring with TLC and adjusting reaction conditions as necessary (see Problem 1).Careful column chromatography on silica gel can separate the less polar nitrile from the more polar amide.
2-Cyclopentylacetic Acid Broad O-H stretch in the IR spectrum (~2500-3300 cm⁻¹). A downfield, exchangeable proton signal in the ¹H NMR spectrum.Use mild hydrolysis conditions. The alkaline hydrogen peroxide method is recommended to minimize this byproduct.Perform an acid-base extraction as described in FAQ Q4. Recrystallization of the crude product can also be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkaline Hydrogen Peroxide Hydrolysis of 2-Cyclopentylacetonitrile

This protocol is adapted from established methods for the selective hydration of nitriles to amides.[2]

Materials:

  • 2-Cyclopentylacetonitrile

  • Ethanol

  • 6 M Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-cyclopentylacetonitrile (1 equivalent) in ethanol (approximately 5-10 mL per gram of nitrile).

  • Addition of Base: Add 6 M NaOH solution (approximately 0.5 equivalents).

  • Addition of Hydrogen Peroxide: Cool the mixture in an ice-water bath. Slowly add 30% H₂O₂ solution (2-3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 15-25 °C. Caution: The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting nitrile by TLC (a typical eluent system would be ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Extraction: Dilute the reaction mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (to remove any 2-cyclopentylacetic acid), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene).

Visualizations

Reaction Scheme and Side Reaction

G cluster_main Main Reaction cluster_side Side Reaction 2-Cyclopentylacetonitrile 2-Cyclopentylacetonitrile This compound This compound 2-Cyclopentylacetonitrile->this compound H2O2, NaOH, EtOH 2-Cyclopentylacetic Acid 2-Cyclopentylacetic Acid This compound->2-Cyclopentylacetic Acid H2O, H+ or OH- (over-hydrolysis)

Caption: Synthesis of this compound and the primary side reaction.

Purification Workflow

G Crude Product Crude Product Dissolve in DCM Dissolve in DCM Wash with NaHCO3 (aq) Wash with NaHCO3 (aq) Dissolve in DCM->Wash with NaHCO3 (aq) Separate Layers Separate Layers Wash with NaHCO3 (aq)->Separate Layers Organic Layer Organic Layer Separate Layers->Organic Layer Contains Amide Aqueous Layer Aqueous Layer Separate Layers->Aqueous Layer Contains Carboxylate Wash with Brine Wash with Brine Organic Layer->Wash with Brine Dry with MgSO4 Dry with MgSO4 Wash with Brine->Dry with MgSO4 Filter Filter Dry with MgSO4->Filter Concentrate Concentrate Filter->Concentrate Purified this compound Purified this compound Concentrate->Purified this compound

Caption: Acid-base extraction workflow for purification.

References

Technical Support Center: Synthesis of 2-Cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyclopentylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to help you optimize your synthetic outcomes and increase the yield of this compound.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Achieving high yields in its synthesis is crucial for the efficiency of multi-step synthetic routes. This guide addresses common challenges encountered during its preparation via two primary routes: the amidation of cyclopentylacetic acid and the hydrolysis of cyclopentylacetonitrile. We will explore the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your reactions effectively.

Part 1: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Route 1: Amidation of Cyclopentylacetic Acid

The direct conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. However, challenges such as poor conversion, side product formation, and difficult purification can arise.

Q1: My direct amidation of cyclopentylacetic acid with ammonia (or an ammonium salt) is giving very low yields. What is causing this and how can I improve it?

A1: The direct reaction between a carboxylic acid and ammonia forms an ammonium carboxylate salt. The subsequent dehydration of this salt to form the amide is an equilibrium process and is often thermodynamically unfavorable at lower temperatures.[1][2]

  • Causality: Simply mixing cyclopentylacetic acid and an ammonia source at room temperature will primarily result in an acid-base reaction, not amide bond formation. High temperatures are required to drive off water and shift the equilibrium towards the amide product.[1][2]

  • Troubleshooting & Optimization:

    • Thermal Dehydration: Heat the ammonium cyclopentylacetate salt (formed in situ by reacting cyclopentylacetic acid with ammonium carbonate or aqueous ammonia) to high temperatures (typically >150 °C) to drive the dehydration.[1] It is crucial to remove the water formed, for example, by using a Dean-Stark apparatus.

    • Excess Acid: Using an excess of cyclopentylacetic acid can help to prevent the dissociation of the ammonium salt at high temperatures, keeping the ammonia in the reaction mixture.[1]

    • Catalytic Methods: Consider using a catalyst to facilitate the reaction under milder conditions. For instance, magnesium nitrate (Mg(NO₃)₂) with urea as the nitrogen source can promote direct amidation.[3][4]

Q2: I'm using a coupling agent like DCC or EDC to synthesize this compound, but the reaction is messy and the yield is still not optimal. What are the common pitfalls?

A2: Carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective for amide bond formation but can lead to specific side products and purification challenges.[5]

  • Causality: The primary issue is often the formation of N-acylurea byproduct, which can be difficult to separate from the desired amide. This occurs when the O-acylisourea intermediate rearranges before the amine can react.

  • Troubleshooting & Optimization:

    • Use of Additives: Incorporate an activating agent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an activated ester, which is more reactive towards the amine and less prone to rearrangement, thus minimizing N-acylurea formation.

    • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediate and the coupling agent. The reaction is typically run at 0 °C to room temperature to control the rate and minimize side reactions.

    • Purification: The dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in most organic solvents and can often be removed by filtration. EDC and its urea byproduct are water-soluble, facilitating an aqueous workup.[5]

Q3: I've converted cyclopentylacetic acid to its acid chloride, but the reaction with ammonia is not clean. What side reactions could be occurring?

A3: The reaction of an acid chloride with ammonia is generally very efficient but can be complicated by the formation of byproducts if not controlled properly.[6]

  • Causality: The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. This HCl will react with the ammonia to form ammonium chloride, effectively consuming half of your nucleophile.[2][6] If the reaction is not sufficiently cooled, side reactions can also occur.

  • Troubleshooting & Optimization:

    • Stoichiometry: Use at least two equivalents of ammonia: one to form the amide and one to neutralize the HCl byproduct. Alternatively, use one equivalent of ammonia and one equivalent of a non-nucleophilic base like triethylamine or pyridine.[6]

    • Controlled Addition: Add the cyclopentylacetyl chloride solution slowly to a cold (0 °C) solution of excess ammonia. This helps to dissipate the heat of the reaction and prevent side reactions.

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as any moisture will hydrolyze the acid chloride back to the carboxylic acid.

Problem Potential Cause Recommended Solution
Low ConversionInsufficient activation of the carboxylic acid.Use a more efficient coupling agent, add HOBt/HOAt, or convert to the acid chloride.
Reaction temperature too low for thermal amidation.Increase temperature and remove water (e.g., Dean-Stark trap).
Formation of N-acylureaRearrangement of the O-acylisourea intermediate.Add HOBt or HOAt to the reaction mixture.
Difficult PurificationContamination with urea byproducts.For DCC, filter off the DCU. For EDC, perform an aqueous workup.
Incomplete reaction with acid chlorideConsumption of ammonia by HCl byproduct.Use at least two equivalents of ammonia or one equivalent of ammonia and a non-nucleophilic base.
Route 2: Hydrolysis of Cyclopentylacetonitrile

The hydrolysis of a nitrile to a primary amide is another common route, but over-hydrolysis to the carboxylic acid is a frequent problem.

Q1: I am trying to hydrolyze cyclopentylacetonitrile to this compound, but I am getting a significant amount of cyclopentylacetic acid as a byproduct. How can I selectively form the amide?

A1: The hydrolysis of nitriles to amides is often faster than the hydrolysis of the nitrile itself under harsh acidic or basic conditions, leading to the formation of the carboxylic acid.[7][8] The key is to use milder and more controlled conditions.

  • Causality: Strong acids or bases at elevated temperatures provide enough energy to overcome the activation barrier for both hydrolysis steps, making it difficult to stop at the amide stage.[7][]

  • Troubleshooting & Optimization:

    • Controlled Acid Hydrolysis: Use a milder acid system, such as concentrated sulfuric acid in acetic acid or trifluoroacetic acid, at controlled temperatures.[7] Some literature suggests that using HCl at around 40 °C can favor amide formation.[7]

    • Base-Catalyzed Hydrolysis with Peroxide: A common method for selective hydrolysis is the use of a base (like NaOH or K₂CO₃) in the presence of hydrogen peroxide. The hydroperoxide anion is a more selective nucleophile for the nitrile group.

    • Transition-Metal Catalysis: Certain transition metal catalysts, such as those based on ruthenium or platinum, can facilitate the hydration of nitriles to amides under neutral and mild conditions, offering excellent functional group tolerance.[8][10]

    • Use of tert-butanol as a solvent: It has been reported that using tert-butanol as a solvent can help to stop the hydrolysis at the amide stage.[7]

Q2: My nitrile hydrolysis reaction is very slow or does not go to completion under mild conditions. How can I improve the reaction rate without forming the carboxylic acid?

A2: Increasing the reaction rate without promoting over-hydrolysis requires a careful balance of conditions.

  • Causality: Mild conditions may not provide sufficient energy to overcome the activation energy for nitrile hydration, especially for sterically hindered or electronically deactivated nitriles.

  • Troubleshooting & Optimization:

    • Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic substrate, a phase-transfer catalyst can enhance the reaction rate by transporting the hydroxide or other nucleophilic species into the organic phase.

    • Catalyst Screening: If using a transition-metal-catalyzed approach, screen different catalysts and ligands to find a more active system for your specific substrate.

    • Temperature Optimization: Carefully increase the reaction temperature in small increments while monitoring the reaction progress by TLC or GC to find the optimal point where the rate is acceptable, and carboxylic acid formation is minimal.

Problem Potential Cause Recommended Solution
Over-hydrolysis to Carboxylic AcidReaction conditions are too harsh (strong acid/base, high temperature).Use milder acids (e.g., H₂SO₄ in AcOH), a base/H₂O₂ system, or a transition-metal catalyst.
Slow or Incomplete ReactionInsufficient activation of the nitrile under mild conditions.Cautiously increase the temperature while monitoring, or use a phase-transfer catalyst for biphasic systems.
Poor ReproducibilityInconsistent reaction conditions.Precisely control temperature, reaction time, and reagent stoichiometry.

Part 2: Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound from cyclopentylacetic acid via the acid chloride route, which is often reliable and high-yielding.

Synthesis of this compound via Cyclopentylacetyl Chloride

This two-step, one-pot procedure is designed to maximize yield and purity.

Step 1: Formation of Cyclopentylacetyl Chloride

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add cyclopentylacetic acid (10.0 g, 78.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (8.5 mL, 97.5 mmol, 1.25 equiv) dropwise over 15 minutes. Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The completion of the reaction can be monitored by the cessation of gas evolution (CO and CO₂).

  • Work-up (Intermediate): The resulting solution of cyclopentylacetyl chloride is typically used directly in the next step without isolation.

Step 2: Amidation of Cyclopentylacetyl Chloride

  • Preparation of Ammonia Solution: In a separate 500 mL flask, cool a 2.0 M solution of ammonia in isopropanol (156 mL, 312 mmol, 4.0 equiv) to 0 °C in an ice bath.

  • Amidation Reaction: Slowly add the solution of cyclopentylacetyl chloride from Step 1 to the cold ammonia solution via a dropping funnel over 30 minutes with vigorous stirring. A white precipitate (ammonium chloride) will form.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the ammonium chloride precipitate and wash the solid with a small amount of cold DCM.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white to off-white solid.

    • Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes if necessary.

Part 3: Visualization & Diagrams

Diagram 1: Synthetic Routes to this compound

Synthesis_Routes cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Product Cyclopentylacetic Acid Cyclopentylacetic Acid Cyclopentylacetyl Chloride Cyclopentylacetyl Chloride Cyclopentylacetic Acid->Cyclopentylacetyl Chloride SOCl₂ or (COCl)₂ This compound This compound Cyclopentylacetic Acid->this compound 1. NH₄OH 2. Heat Cyclopentylacetic Acid->this compound Coupling Agent, NH₃ Cyclopentylacetonitrile Cyclopentylacetonitrile Cyclopentylacetonitrile->this compound Controlled Hydrolysis (H⁺ or OH⁻/H₂O₂) Cyclopentylacetyl Chloride->this compound NH₃

Caption: Key synthetic pathways to this compound.

Diagram 2: Troubleshooting Decision Tree for Amidation of Cyclopentylacetic Acid

Troubleshooting_Amidation cluster_thermal cluster_coupling cluster_acid_chloride Start Low Yield in Amidation Method Which method was used? Start->Method Thermal Thermal Amidation Method->Thermal Thermal Coupling Coupling Agent Method->Coupling DCC/EDC AcidChloride Acid Chloride Method->AcidChloride Acyl Chloride Thermal_Q Water Removed? Thermal->Thermal_Q Coupling_Q Byproduct Observed? Coupling->Coupling_Q AcidChloride_Q Reagent Stoichiometry? AcidChloride->AcidChloride_Q Thermal_Sol1 Use Dean-Stark or high temp (>150°C) Thermal_Q->Thermal_Sol1 No Thermal_Sol2 Check Temp. & Reagent Stoichiometry Thermal_Q->Thermal_Sol2 Yes Coupling_Sol1 Add HOBt/HOAt Coupling_Q->Coupling_Sol1 N-Acylurea Coupling_Sol2 Ensure anhydrous conditions Coupling_Q->Coupling_Sol2 Low Conversion AcidChloride_Sol1 Use >2 eq. NH₃ or add base (e.g., Et₃N) AcidChloride_Q->AcidChloride_Sol1 <2 eq. NH₃ AcidChloride_Sol2 Add acid chloride slowly to cold NH₃ solution AcidChloride_Q->AcidChloride_Sol2 Exotherm

Caption: Decision tree for troubleshooting low yields in amidation.

References

Technical Support Center: Challenges in the Purification of 2-Cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Cyclopentylacetamide. As a molecule with both nonpolar (cyclopentyl) and polar (amide) functionalities, its purification requires a nuanced approach. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your purification workflow.

Section 1: Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is the foundation of an effective purification strategy. Key properties are summarized below.

PropertyValueSource(s)
CAS Number 933-04-0[1]
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol [1]
Appearance White to off-white solid (predicted)General chemical knowledge
Melting Point Not experimentally reported; likely a low-melting solid.Inferred from related structures
Boiling Point Not experimentally reported; predicted to be >200 °C at atm. pressure.Inferred from related structures
XLogP3 1.3[1]
Topological Polar Surface Area 43.1 Ų[1]

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.

Question 1: My final product is an oil or a waxy, low-melting solid, not the expected crystalline material. What is happening?

Answer: This is a common issue when residual impurities are present, which can depress the melting point and inhibit proper crystal lattice formation.

  • Potential Causes:

    • Residual Solvent: Incomplete removal of the reaction or extraction solvent (e.g., Toluene, Dichloromethane, Ethyl Acetate) is a frequent cause.

    • Presence of Starting Materials: Unreacted cyclopentylacetic acid is a common impurity. Its own low melting point (12-14°C) can contribute to an oily final product[2].

    • Hygroscopic Nature: The polar amide group may attract and retain atmospheric moisture, leading to a damp or oily appearance.

  • Recommended Solutions:

    • High-Vacuum Drying: Dry the product under high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours), possibly with gentle heating (40-50°C) if the compound is thermally stable.

    • Azeotropic Removal of Water: If water is suspected, dissolve the product in a solvent like toluene and evaporate the solvent under reduced pressure. This process can be repeated 2-3 times to azeotropically remove water.

    • Re-purification: If impurities are the cause, a secondary purification step is necessary. Consider flash column chromatography (see Protocol 3) to separate the target compound from nonpolar and highly polar contaminants.

Question 2: My purity by GC/HPLC is below 95% even after recrystallization. What are the likely impurities and how can I remove them?

Answer: Low purity after recrystallization suggests that the chosen solvent system is not effectively differentiating between the product and certain impurities.

  • Potential Causes:

    • Co-crystallization: Impurities with similar polarity and structure to this compound may co-crystallize. A likely candidate is unreacted starting material from certain synthetic routes, such as other amide derivatives.

    • Poor Solvent Choice: The solvent may be too good, keeping impurities in solution alongside the product even upon cooling, or too poor, causing everything to precipitate out non-selectively.[3]

    • Formation of Dimers/Oligomers: While less common for simple amides, side reactions could lead to closely related byproducts.

  • Recommended Solutions:

    • Switch Purification Method: Flash column chromatography is often superior to recrystallization for removing impurities with similar polarity. The solid-phase interaction provides a different separation mechanism.[4]

    • Optimize Recrystallization:

      • Solvent Screening: Perform a systematic solvent screen to find a solvent where your product has high solubility when hot and very low solubility when cold (see Protocol 1).[3][5]

      • Try a Two-Solvent System: Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., Ethyl Acetate, Acetone) and then slowly add a "poor" hot solvent (e.g., Hexane, Heptane) until the solution just becomes cloudy. Allow it to cool slowly. This can often provide better selectivity.[6]

Question 3: I am seeing a new, more polar spot on my TLC analysis that I suspect is cyclopentylacetic acid. How did this form during purification?

Answer: The appearance of cyclopentylacetic acid indicates hydrolysis of the amide bond. Amides are generally stable, but the bond can be cleaved under certain conditions.[7][8]

  • Potential Causes:

    • Acidic or Basic Conditions: Exposure to strong acids or bases, especially with heating, will catalyze the hydrolysis of the amide back to its parent carboxylic acid and ammonia.[9][10] This can occur during aqueous workups if the pH is not properly neutralized or during chromatography on un-neutralized silica gel.

    • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds, including amides, during long exposure on a column.

  • Recommended Solutions:

    • Neutralize Workups: Ensure any aqueous workup steps are performed at or near neutral pH (pH ~7) before solvent extraction.

    • Buffer the Mobile Phase: When performing column chromatography, consider adding a small amount of a neutral or basic modifier to the mobile phase, such as 0.1-1% triethylamine (Et₃N) or pyridine. This will neutralize the acidic sites on the silica gel.

    • Use Neutral Alumina: As an alternative to silica, neutral alumina can be used as the stationary phase for chromatography, which avoids the issue of acidity altogether.[4]

Question 4: My compound streaks badly on the silica gel TLC plate and during column chromatography. How can I achieve sharp bands?

Answer: Streaking is a common problem for polar compounds like amides on silica gel. It is typically caused by strong, non-ideal interactions between the analyte and the stationary phase.[11]

  • Potential Causes:

    • Strong Analyte-Silica Interaction: The amide group can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel, leading to slow and uneven elution.

    • Overloading: Applying too much sample to the TLC plate or column can exceed the capacity of the stationary phase, causing tailing and streaking.

    • Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough to effectively elute the compound, it will move slowly and streak.

  • Recommended Solutions:

    • Add a Polar Modifier: Incorporate a small amount of a highly polar solvent, like methanol, into your mobile phase (e.g., 1-5% Methanol in Dichloromethane or Ethyl Acetate).[12] Methanol is very effective at disrupting the hydrogen bonding between the amide and the silica gel, leading to sharper bands.

    • Add a Basic Modifier: As mentioned for preventing hydrolysis, adding 0.1-1% triethylamine to the mobile phase can also dramatically improve the peak shape for polar, hydrogen-bond-donating compounds by competing for the active sites on the silica.[12]

    • Use Reversed-Phase Chromatography: If streaking persists, switch to a reversed-phase (e.g., C18) column. In this technique, the stationary phase is nonpolar, and polar compounds elute earlier with fewer problematic interactions. A typical mobile phase would be a gradient of water and acetonitrile or methanol.[13]

Section 3: Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent for recrystallization of this compound? A: The ideal solvent is one in which the compound is highly soluble at the boiling point but poorly soluble at room temperature or 0°C.[14] Given the molecule's intermediate polarity, good candidates to screen are ethyl acetate, isopropyl acetate, acetone, and toluene. Highly nonpolar solvents like hexane will likely have poor solubility, while highly polar solvents like methanol or water may dissolve it too well even when cold. A systematic, small-scale screening is the most reliable method (see Protocol 1).

Q: When is column chromatography a better choice than recrystallization? A: Chromatography is preferred when:

  • Impurities have very similar solubility profiles to the product, making separation by recrystallization difficult.

  • The product is an oil or a very low-melting solid that cannot be effectively crystallized.

  • Multiple impurities are present that need to be removed simultaneously.

  • A very high purity (>99%) is required, which can sometimes be more reliably achieved with an optimized chromatographic separation.[4]

Q: What are the best analytical techniques to assess the purity of this compound? A: A combination of methods provides the most complete picture:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of purity and for optimizing solvent systems for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the desired product.

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution quantitative data on purity. A C18 reversed-phase column is often a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals do not overlap with the product's signals.

Q: How should I properly store purified this compound? A: To prevent potential moisture absorption and hydrolysis, store the purified, dry solid in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon). For long-term storage, refrigeration is recommended to minimize any potential degradation.

Section 4: Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for Recrystallization

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add a potential solvent (e.g., Ethyl Acetate) dropwise at room temperature, vortexing after each drop. If the solid dissolves completely in <0.5 mL, the solvent is too good; reject it.[5]

  • If the solid is not soluble at room temperature, begin heating the test tube in a hot water or sand bath while continuing to add the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If no crystals form, gently scratch the inside of the test tube with a glass rod to induce crystallization.

  • After cooling to room temperature, place the tube in an ice-water bath for 15-20 minutes.

  • An ideal solvent is one that shows minimal solubility at room temperature but complete dissolution when hot, followed by the formation of a large volume of crystals upon cooling.[3]

Protocol 2: Standard Single-Solvent Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent (determined from Protocol 1) in small portions, bringing the mixture to a boil on a hot plate between additions. Add just enough hot solvent to completely dissolve the solid.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the clear filtrate to cool slowly and undisturbed to room temperature to allow for the growth of large crystals.

  • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under high vacuum.

Protocol 3: Flash Column Chromatography

  • Select Mobile Phase: Use TLC to determine a suitable solvent system. A good system will give the product an Rf value of ~0.25-0.35. For this compound, start with a mixture of Ethyl Acetate and Hexane (e.g., 30-50% Ethyl Acetate in Hexane). Add 0.5% triethylamine to the mixture to improve peak shape.[12]

  • Pack Column: Pack a glass column with silica gel using the selected mobile phase (slurry packing is recommended).

  • Load Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, use "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elute: Run the column by applying the mobile phase and collecting fractions. Monitor the elution process using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Dry: Dry the resulting pure compound under high vacuum to remove all solvent traces.

Section 5: Visual Workflows

Diagram 1: Troubleshooting Purification Outcomes A logical workflow for diagnosing and solving common purification problems.

G start Crude this compound purity_check Assess Purity & Appearance (TLC, GC, Appearance) start->purity_check decision Is Product Pure & Crystalline? purity_check->decision hydrolysis Problem: Hydrolysis Product Seen purity_check->hydrolysis streaking Problem: Chromatographic Streaking purity_check->streaking impure Problem: Low Purity / Oily decision->impure No final_product Pure Crystalline Product decision->final_product Yes solution_chrom Action: Use Flash Chromatography (Protocol 3) impure->solution_chrom solution_recryst Action: Re-recrystallize with Optimized Solvent (Protocol 1) impure->solution_recryst solution_neutral Action: Ensure Neutral pH During Workup hydrolysis->solution_neutral solution_rerun Action: Re-run Column with Et3N or MeOH modifier streaking->solution_rerun

Caption: Troubleshooting workflow for purifying this compound.

Diagram 2: Purification Method Selection Guide A decision tree to help select the most appropriate primary purification technique.

G start Crude Product Analysis q1 Is the product a solid at room temperature? start->q1 q3 Are impurities thermally stable with different boiling points? start->q3 q2 Do impurities have different solubility? q1->q2 Yes chromatography Method: Column Chromatography q1->chromatography No (It's an Oil) recrystallize Method: Recrystallization q2->recrystallize Yes q2->chromatography No q3->chromatography No distill Method: Distillation (Under Vacuum) q3->distill Yes

Caption: Decision guide for selecting a purification method.

References

Technical Support Center: Resolving Impurities in 2-Cyclopentylacetamide Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Cyclopentylacetamide. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during the synthesis and handling of this compound. Our goal is to provide practical, in-depth solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude sample of this compound?

A1: Impurities in this compound typically originate from three main sources: unreacted starting materials, byproducts from the coupling reaction, and degradation products.

  • Unreacted Starting Materials: The most common of these is the starting carboxylic acid, cyclopentylacetic acid. Due to its acidic nature, it can often be detected by NMR spectroscopy (a broad peak around 10-12 ppm) and can alter the sample's overall pH. Unreacted amines used in the synthesis can also be present.

  • Reaction Byproducts: If a coupling agent like Dicyclohexylcarbodiimide (DCC) is used, the primary byproduct will be dicyclohexylurea (DCU).[1][2] DCU is notoriously insoluble in many common organic solvents and often precipitates from the reaction mixture, but trace amounts can remain.[1][2] If water-soluble carbodiimides like EDC are used, the corresponding urea byproduct is easier to remove with an aqueous workup.[1][2]

  • Degradation Products: Amides can undergo hydrolysis back to the parent carboxylic acid and amine, especially if exposed to strong acidic or basic conditions, or prolonged heating in the presence of water.[3][4][5]

Q2: My this compound sample has a low melting point and appears oily. What could be the cause?

A2: A depressed and broad melting point range is a classic indicator of impurities. Pure this compound is a crystalline solid with a melting point of 145.5-146.5 °C.[6] The presence of residual solvents, unreacted starting materials (which may be liquids or low-melting solids), or reaction byproducts can act as a colligative impurity, lowering the melting point. An oily appearance suggests the presence of non-crystalline, amorphous impurities or significant solvent contamination.

Q3: Is chromatography always necessary for purification?

A3: Not necessarily. For many common impurities in amide synthesis, simpler techniques can be highly effective. Recrystallization is often the method of choice for purifying solid amides.[7] It is particularly effective at removing small amounts of soluble impurities and byproducts. If the primary impurity is an unreacted carboxylic acid or amine, a simple liquid-liquid extraction (acid/base wash) during the workup can be sufficient.[8] Flash chromatography is generally reserved for complex mixtures where impurities have similar polarities to the product or when the product itself is an oil.[9][10]

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental observations and provides a logical workflow to identify and eliminate the corresponding impurities.

Problem 1: An Insoluble White Precipitate is Present in My Crude Product.
  • Likely Cause: If you used Dicyclohexylcarbodiimide (DCC) as a coupling reagent, this precipitate is almost certainly dicyclohexylurea (DCU).[1][2]

  • Verification: DCU is largely insoluble in solvents like dichloromethane (DCM), ethyl acetate, and hexane.

  • Solution Workflow:

    • Initial Filtration: Before the main workup, filter the entire reaction mixture through a medium-porosity sintered glass funnel or Celite® pad to remove the bulk of the DCU. Wash the filter cake with a small amount of the reaction solvent (e.g., DCM) to recover any trapped product.

    • Post-Workup Removal: If trace DCU remains after workup and concentration, it can often be removed during recrystallization. DCU has low solubility in many common recrystallization solvents compared to the desired amide product.

Problem 2: My ¹H NMR spectrum shows a broad singlet around 10-12 ppm.
  • Likely Cause: This signal is characteristic of a carboxylic acid proton, indicating residual cyclopentylacetic acid.

  • Verification: The peak will disappear upon shaking the NMR sample with a drop of D₂O (deuterium oxide) due to proton-deuterium exchange.

  • Solution Workflow:

    • Liquid-Liquid Extraction (Basic Wash): Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, DCM). Wash the organic layer 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium hydroxide (NaOH).

    • Mechanism: The basic wash deprotonates the acidic carboxylic acid, forming a water-soluble carboxylate salt which partitions into the aqueous layer, leaving the neutral amide product in the organic layer.[8]

    • Follow-up: After the basic wash, wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

Problem 3: My product streaks significantly on a silica TLC plate.
  • Likely Cause: Streaking on silica gel is often caused by acidic or basic impurities that interact strongly with the acidic silanol groups of the silica. Unreacted cyclopentylacetic acid (acidic) or residual amine (basic) are common culprits.

  • Solution Workflow:

    • For Acidic Impurities: Perform the basic wash as described in Problem 2 .

    • For Basic Impurities: Perform an acidic wash. Dissolve the crude product in an organic solvent and wash 2-3 times with dilute aqueous acid (e.g., 1 M HCl). This will protonate the basic amine, forming a water-soluble ammonium salt that partitions into the aqueous layer.[11] Follow with a brine wash, drying, and concentration.

    • Chromatography Additive: If flash chromatography is necessary, adding a small amount of a modifying agent to the eluent can improve peak shape. For basic impurities, add ~1% triethylamine (TEA) to the solvent system.[12] For acidic impurities, adding ~1% acetic acid can be effective.

Impurity Resolution Workflow Diagram

The following diagram outlines a decision-making process for purifying a crude this compound sample.

G start Crude this compound check_solid Is there an insoluble white solid present? start->check_solid filter Filter to remove precipitate (likely DCU) check_solid->filter Yes analyze_nmr Analyze by ¹H NMR / TLC check_solid->analyze_nmr No filter->analyze_nmr check_acid Broad peak at 10-12 ppm or low Rf streaking? analyze_nmr->check_acid chromatography Consider Flash Chromatography analyze_nmr->chromatography Complex Mixture base_wash Perform Basic Wash (e.g., aq. NaHCO₃) check_acid->base_wash Yes check_base High Rf streaking on TLC? check_acid->check_base No base_wash->analyze_nmr acid_wash Perform Acidic Wash (e.g., 1M HCl) check_base->acid_wash Yes recrystallize Recrystallize Product check_base->recrystallize No / Minor Impurities acid_wash->analyze_nmr final_product Pure this compound recrystallize->final_product chromatography->final_product

Caption: Decision tree for impurity resolution in this compound.

Experimental Protocols

Protocol 1: Standard Acid/Base Extraction for Workup

This protocol is designed to remove common acidic and basic impurities following the synthesis of this compound.

  • Dissolution: After the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk solvent. Dissolve the resulting residue in 10 volumes of a suitable organic solvent (e.g., 100 mL of ethyl acetate for a 10 g crude sample).

  • Acidic Wash (Removes Basic Impurities): Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Stopper the funnel, invert, and vent frequently. Shake vigorously for 30-60 seconds. Allow the layers to separate and drain the lower aqueous layer. Repeat this step one more time.

  • Basic Wash (Removes Acidic Impurities): To the organic layer remaining in the funnel, add an equal volume of saturated aqueous NaHCO₃ solution. Shake, venting frequently, until no more gas evolution is observed. Drain the aqueous layer. Repeat this step one more time.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to break up any emulsions and removes the majority of dissolved water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude, neutralized product.

Protocol 2: Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent that dissolves the compound well when hot but poorly when cold.

Solvent SystemSuitability for AmidesNotes
Ethanol/Water ExcellentDissolve the amide in a minimum of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify, then allow to cool slowly.
Ethyl Acetate/Hexane GoodA common choice. Dissolve in a minimum of boiling ethyl acetate, then add hexane slowly until the cloud point is reached. Reheat to clarify and cool slowly.
Acetonitrile GoodAcetonitrile is a polar aprotic solvent that is often effective for recrystallizing amides.[7]
Toluene FairCan be effective, especially for less polar amides.

Step-by-Step Procedure (Using Ethanol/Water):

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate beaker, heat ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask to just dissolve the crude solid.

  • Heat water in another beaker. Once the solid is dissolved in ethanol, add hot water dropwise to the swirling solution until a persistent cloudiness appears.

  • Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. For maximum crystal recovery, subsequently place the flask in an ice bath for 20-30 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio used for crystallization).

  • Dry the crystals in a vacuum oven to remove all residual solvent.

References

Technical Support Center: Stabilizing 2-Cyclopentylacetamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the stabilization of 2-Cyclopentylacetamide in solution. It addresses common challenges and offers detailed troubleshooting strategies and preventative measures in a user-friendly question-and-answer format. The document outlines the primary degradation pathway—hydrolysis—and provides evidence-based protocols to mitigate this instability. Key environmental factors such as pH, temperature, and solvent choice are discussed in detail. Furthermore, this guide includes step-by-step experimental workflows for conducting forced degradation studies and developing stability-indicating analytical methods, supported by visual diagrams and data tables for enhanced clarity.

Introduction: The Challenge of Amide Stability

This compound, like other amide-containing compounds, is susceptible to degradation in aqueous environments. The amide bond, while relatively stable compared to esters, can undergo hydrolysis, particularly under acidic or basic conditions, leading to the formation of cyclopentylacetic acid and ammonia.[1] This degradation can compromise the integrity of experimental results, reduce the efficacy of drug formulations, and generate unwanted impurities. Understanding the mechanisms of degradation and the factors that influence them is paramount for ensuring the reliability and reproducibility of your work.

This guide is designed to be a practical resource, moving beyond theoretical explanations to provide actionable solutions for the everyday challenges encountered in the laboratory.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments with this compound.

My this compound solution is showing signs of degradation. What's happening?

The most probable cause of degradation is hydrolysis . The amide bond in this compound is being cleaved by water, a reaction that can be accelerated by acidic or basic conditions.[1][2] This process breaks the compound down into cyclopentylacetic acid and ammonia. The rate of this hydrolysis is dependent on several factors, including pH, temperature, and the solvent system you are using.[3]

How can I tell if my compound is degrading?

You may observe the following:

  • Changes in pH: The formation of cyclopentylacetic acid will lower the pH of an unbuffered solution.

  • Appearance of new peaks in analytical runs: Techniques like High-Performance Liquid Chromatography (HPLC) will show the emergence of new peaks corresponding to the degradation products.[4]

  • Decreased concentration of the parent compound: Quantitative analysis will show a reduction in the concentration of this compound over time.

  • Changes in physical properties: In some cases, you might observe changes in color or the formation of precipitates, although this is less common for simple hydrolysis.

At what pH is this compound most stable?

Generally, amides exhibit their greatest stability at or near neutral pH (pH 6-8).[3] Both strongly acidic and strongly basic conditions catalyze hydrolysis.[1][2]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[5]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon.[1][2]

Therefore, maintaining a buffered solution in the neutral range is a critical first step for stabilization.

What is the effect of temperature on stability?

As with most chemical reactions, the rate of hydrolysis increases with temperature. For every 10°C increase in temperature, the reaction rate can roughly double. Therefore, it is crucial to store solutions of this compound at reduced temperatures (e.g., 2-8°C or frozen) to minimize degradation. Excessive heating should be avoided during experimental procedures whenever possible.[2]

Which solvents should I use or avoid?
  • Aqueous Solutions: While often necessary, water is a reactant in the hydrolysis process. If using aqueous solutions, buffering to a neutral pH is essential.

  • Protic Solvents: Protic solvents (e.g., alcohols like ethanol and methanol) can participate in solvolysis, which is a similar degradation process to hydrolysis. While generally slower than with water, it can still be a concern over long-term storage.

  • Aprotic Solvents: Aprotic solvents (e.g., acetonitrile, DMSO, THF) are generally preferred for long-term storage of stock solutions as they do not directly participate in hydrolysis. However, it is crucial to use anhydrous-grade solvents to minimize the presence of water.

Can I use buffers to stabilize my solution? What kind should I use?

Yes, using a buffer is highly recommended for aqueous solutions. A phosphate or citrate buffer system that maintains the pH between 6 and 8 is a good starting point. The choice of buffer will depend on the specific requirements of your experiment, including potential interactions with other components in your system.

I suspect degradation. How can I confirm it and identify the byproducts?

A forced degradation study is the most systematic way to identify degradation pathways and products.[6][7][8] This involves intentionally exposing the compound to harsh conditions to accelerate degradation. The resulting samples are then analyzed, typically by HPLC coupled with mass spectrometry (LC-MS), to identify the degradation products.[4][9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps to intentionally degrade this compound to identify its degradation products and pathways.[7][8][10]

Objective: To generate and identify the primary degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water

  • Acetonitrile (ACN)

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate buffer, pH 7.0

  • HPLC system with UV or DAD detector

  • LC-MS system for identification

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 60°C for 48 hours.

    • Control Sample: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Keep at room temperature.

  • Neutralization (for acid and base samples): Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

  • Analysis:

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Analyze the samples by LC-MS to identify the mass of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient in the presence of its degradation products.[11][12]

Objective: To develop an RP-HPLC method that separates this compound from its potential degradation products.

Materials:

  • This compound

  • Degradation samples from Protocol 1

  • HPLC system with a C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

Procedure:

  • Initial Method Scouting:

    • Mobile Phase: Start with a simple gradient of water and acetonitrile (both with 0.1% formic acid). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the UV maximum of this compound (likely in the low UV range, e.g., 210-220 nm).

  • Method Optimization:

    • Inject the control and degraded samples.

    • Observe the chromatograms for the separation of the parent peak from any new peaks (degradation products).

    • Adjust the gradient slope, initial and final mobile phase composition, and flow rate to achieve baseline separation between all peaks. The goal is a resolution (Rs) of >1.5 between adjacent peaks.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Summary & Visualization

Table 1: Recommended Storage Conditions for this compound Solutions
Solvent SystemShort-Term Storage (≤ 1 week)Long-Term Storage (> 1 week)
Aqueous (Buffered pH 6-8) 2-8°C-20°C or -80°C
Aqueous (Unbuffered) Not RecommendedNot Recommended
Aprotic (Anhydrous ACN, DMSO) Room Temperature (protected from light)-20°C (in sealed vials)
Protic (Ethanol, Methanol) 2-8°C-20°C (potential for solvolysis)

Diagrams

cluster_conditions Stress Conditions cluster_compound cluster_products Degradation Products Acid Acidic pH (e.g., HCl) Amide This compound (Stable at Neutral pH) Acid->Amide Catalyzes Hydrolysis Base Basic pH (e.g., NaOH) Base->Amide Catalyzes Hydrolysis Acid_Prod Cyclopentylacetic Acid Amide->Acid_Prod Hydrolysis Ammonia_Prod Ammonia Amide->Ammonia_Prod Hydrolysis

Caption: Primary Hydrolytic Degradation Pathway of this compound.

cluster_workflow Stabilization Workflow Start Instability Observed in This compound Solution Check_pH Is the solution buffered to pH 6-8? Start->Check_pH Buffer Action: Buffer solution to pH 6-8 using a non-reactive buffer (e.g., phosphate). Check_pH->Buffer No Check_Temp Is the solution stored at an appropriate temperature? Check_pH->Check_Temp Yes Buffer->Check_Temp Store_Cold Action: Store solution at 2-8°C or frozen (-20°C) for long-term storage. Check_Temp->Store_Cold No Check_Solvent Is an aprotic solvent (e.g., anhydrous ACN, DMSO) appropriate for the application? Check_Temp->Check_Solvent Yes Store_Cold->Check_Solvent Use_Aprotic Action: Prepare stock solutions in an anhydrous aprotic solvent. Check_Solvent->Use_Aprotic Yes Monitor Monitor stability over time using a validated -indicating HPLC method. Check_Solvent->Monitor No Use_Aprotic->Monitor

Caption: Decision-Making Workflow for Stabilizing this compound.

Conclusion

The stability of this compound in solution is primarily threatened by hydrolysis, a process significantly influenced by pH and temperature. By implementing the strategies outlined in this guide—namely, maintaining a neutral pH with appropriate buffers, utilizing cold storage, and selecting suitable solvent systems—researchers can significantly mitigate degradation. The provided protocols for forced degradation studies and the development of stability-indicating analytical methods offer a robust framework for understanding and controlling the stability of this and similar amide-containing compounds, ensuring the quality and reliability of experimental data in drug development and scientific research.

References

Overcoming poor yield in the synthesis of 2-Cyclopentylacetamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-cyclopentylacetamide derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common challenges and optimize their synthetic routes. Here, we address specific issues related to poor yields and other experimental hurdles through detailed troubleshooting guides and frequently asked questions.

I. Troubleshooting Guide: Overcoming Poor Yields

Low yields in the synthesis of this compound derivatives can arise from a variety of factors, from the quality of starting materials to the choice of reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and resolving these issues.

Q1: My amide coupling reaction is resulting in a low yield. What are the most likely causes and how can I address them?

A1: Low yields in amide bond formation are a frequent challenge. The primary culprits are often incomplete activation of the carboxylic acid, undesirable side reactions, or suboptimal reaction conditions. Here is a step-by-step guide to troubleshoot this issue:

1. Assess the Carboxylic Acid Activation Step:

The conversion of the carboxylic acid (2-cyclopentylacetic acid) into a more reactive species is critical. Direct condensation with an amine is often inefficient due to the formation of a stable ammonium-carboxylate salt.[1][2]

  • Acyl Chloride Formation: A robust method is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4][5][6] This highly reactive intermediate readily reacts with the amine.

    • Troubleshooting: If you suspect incomplete conversion to the acyl chloride, ensure your reagents are fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[7]

  • Use of Coupling Reagents: For more sensitive substrates, in situ activation with coupling reagents is preferred.[8][9][10][11] Common classes include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU, COMU).[9][11][12][13]

    • Troubleshooting: The choice of coupling reagent is crucial. If you are experiencing low yields with a particular reagent, consider screening a selection of others, as their efficacy can be substrate-dependent.[8] For instance, uronium-based reagents like HATU and COMU are often more efficient and lead to fewer side reactions than carbodiimides.[13][14][15]

2. Evaluate Potential Side Reactions:

Several side reactions can compete with the desired amide formation, thereby reducing the yield.

  • N-acylurea Formation (with Carbodiimides): A common side reaction when using carbodiimides like DCC or EDC is the rearrangement of the O-acylisourea intermediate to a stable and unreactive N-acylurea.[12][16][17]

    • Solution: The addition of activating agents such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can minimize this side reaction by rapidly forming an activated ester intermediate, which is more reactive towards the amine.[12]

  • Racemization (for Chiral Substrates): If your this compound derivative contains a chiral center, racemization can be a concern, particularly with carbodiimide-based methods.[8]

    • Solution: Phosphonium and aminium/uronium reagents, often in combination with additives like HOBt, are known to suppress racemization.[8][11]

  • Di-acylation (with Diamines): If your amine substrate contains more than one amino group, di-acylation can occur, leading to a mixture of products.[7]

    • Solution: To favor mono-acylation, use a 1:1 molar ratio of the amine to the acylating agent and add the acylating agent slowly at a low temperature to control the reaction rate.[7]

3. Optimize Reaction Conditions:

  • Solvent: The choice of solvent is important for ensuring that all reactants are soluble.[7] Common solvents for amide coupling reactions include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).

  • Temperature: While some reactions proceed well at room temperature, others may require cooling to minimize side reactions or gentle heating to drive the reaction to completion.[18] Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

  • Base: Many coupling reactions require a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize any acids formed during the reaction and to deprotonate the amine.[11] Ensure the correct stoichiometry of the base is used.

Q2: I am having difficulty purifying my crude this compound derivative, and I am losing a significant amount of product during work-up. What can I do?

A2: Product loss during purification is a common source of low overall yield. Here are some strategies to optimize your work-up and purification steps:

  • Aqueous Work-up: During aqueous extraction, ensure the pH is adjusted appropriately to minimize the solubility of your product in the aqueous phase.[7] Amides can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with heating.[19]

  • Choice of Purification Method:

    • Recrystallization: This is an effective method for purifying solid products.[7] Experiment with different solvent systems to find one that provides good recovery of your desired compound with high purity.

    • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a standard purification technique.[7][20] A careful selection of the eluent system is crucial for good separation from impurities.

  • Removal of Coupling Reagent Byproducts:

    • DCC/DCU: If you are using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[13][17] However, trace amounts can be difficult to remove.

    • EDC/EDU: When using the water-soluble carbodiimide EDC, the corresponding urea byproduct can be removed by aqueous extraction.[13]

II. Frequently Asked Questions (FAQs)

Synthesis Strategy & Reagents

Q3: What is the best way to prepare the starting material, 2-cyclopentylacetic acid?

A3: 2-Cyclopentylacetic acid can be synthesized from bromocyclopentane and diethyl malonate. The process involves the formation of diethyl cyclopentylmalonate, followed by hydrolysis and decarboxylation.[21]

Q4: Should I convert 2-cyclopentylacetic acid to its acyl chloride before reacting it with the amine?

A4: Converting the carboxylic acid to an acyl chloride is a highly effective method for activation.[22] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[3][4][5][6] The resulting acyl chloride is very reactive towards amines. However, this method may be too harsh for complex molecules with sensitive functional groups. In such cases, using milder coupling reagents is advisable.

Q5: What are the advantages of using uronium-based coupling reagents like HATU or COMU over carbodiimides like DCC?

A5: Uronium-based reagents like HATU and COMU offer several advantages over carbodiimides:

  • Higher Reactivity and Faster Reactions: They often lead to faster and more complete reactions.[11][14][15]

  • Lower Risk of Side Reactions: They minimize the formation of N-acylurea byproducts that are common with carbodiimides.[12]

  • Reduced Racemization: They are generally better at preserving the stereochemical integrity of chiral centers.[11]

  • Improved Safety Profile: COMU, for instance, was developed as a safer alternative to potentially explosive benzotriazole-based reagents.[14][15]

Experimental Protocols & Data

Q6: Can you provide a general experimental protocol for the synthesis of a this compound derivative using a coupling reagent?

A6: The following is a generalized protocol using a uronium-based coupling reagent. Note that the optimal conditions may vary depending on the specific amine substrate.

Step-by-Step Protocol: Amide Coupling using HATU

  • Dissolve Reactants: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyclopentylacetic acid (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in an anhydrous solvent such as DMF or DCM.

  • Add Base: Add a non-nucleophilic base like DIPEA (2.0-3.0 equivalents) to the solution and stir for a few minutes.

  • Add Coupling Reagent: Add HATU (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using TLC. Reactions are often complete within a few hours.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or saturated NH₄Cl solution), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling Reagent ClassExample(s)Key AdvantagesCommon Side Reactions/Issues
Carbodiimides DCC, EDC, DICInexpensive and widely available.[17]N-acylurea formation, racemization.[8][12][16]
Phosphonium Salts PyBOPHigh coupling efficiency.Can be less effective than uronium salts for some substrates.[9]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUHigh yields, fast reactions, low racemization.[9][13][14][15]Can react with unprotected N-termini in peptide synthesis if used in excess.[13]
Visualizing the Process

Diagram 1: Decision Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_activation Assess Carboxylic Acid Activation Method start->check_activation check_side_reactions Evaluate Potential Side Reactions check_activation->check_side_reactions Activation seems effective optimize_reagent Switch to a more potent activation method (e.g., acyl chloride or stronger coupling reagent) check_activation->optimize_reagent Incomplete activation suspected optimize_conditions Optimize Reaction Conditions check_side_reactions->optimize_conditions No obvious side products add_additive Add HOBt/NHS for carbodiimides. Use phosphonium/uronium reagents. check_side_reactions->add_additive N-acylurea or racemization detected check_purification Review Work-up and Purification Steps optimize_conditions->check_purification Conditions seem optimal adjust_params Screen solvents. Adjust temperature. Verify base stoichiometry. optimize_conditions->adjust_params Suboptimal solvent, temp, or base solution_found Yield Improved check_purification->solution_found Yield loss minimized refine_purification Optimize extraction pH. Re-evaluate recrystallization solvent or chromatography eluent. check_purification->refine_purification Significant product loss during purification optimize_reagent->check_activation add_additive->check_side_reactions adjust_params->optimize_conditions refine_purification->check_purification

Caption: A logical flow for diagnosing and addressing low product yield.

Diagram 2: General Mechanism of Carbodiimide-Mediated Amide Formation with an Additive

carbodiimide_mechanism RCOOH R-COOH (2-Cyclopentylacetic Acid) O_acylisourea O-Acylisourea Intermediate (Activated Species) RCOOH->O_acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (e.g., DCC, EDC) Amide R-CONH-R'' (Desired Product) O_acylisourea->Amide + Amine N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Side Reaction) Active_Ester Active Ester Intermediate O_acylisourea->Active_Ester + Additive Amine R''-NH₂ Urea R'-NH-CO-NH-R' (Byproduct) Additive Additive (e.g., HOBt) Active_Ester->Amide + Amine

Caption: Mechanism of carbodiimide coupling with an additive like HOBt.

References

Technical Support Center: Scaling Up the Synthesis of 2-Cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyclopentylacetamide. This guide is designed for researchers, chemists, and process development professionals involved in scaling up this synthesis for preclinical studies. Here, we address common challenges and frequently asked questions to ensure a robust, efficient, and scalable process. Our approach is grounded in fundamental principles of organic chemistry and extensive field experience.

Introduction to the Synthesis

The most common and scalable method for preparing this compound is through the amidation of Cyclopentylacetic acid. This typically involves the activation of the carboxylic acid followed by the introduction of an amine source. While straightforward in principle, scaling this reaction from the benchtop to preclinical quantities introduces challenges related to reaction kinetics, heat transfer, impurity profiles, and purification.

This guide will focus on a two-step, one-pot synthesis, a widely applicable and robust method.[1] First, Cyclopentylacetic acid is activated, for instance, by converting it to an acyl chloride. This is then followed by a reaction with an ammonia source to form the desired amide.

Visualizing the Synthesis Pathway

The following diagram outlines the general synthetic route from Cyclopentylacetic acid to this compound.

Synthesis_Pathway CPAA Cyclopentylacetic Acid Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride) CPAA->Activated_Intermediate Activation (e.g., SOCl2, Oxalyl Chloride) Product This compound Activated_Intermediate->Product Amination (e.g., NH4OH, NH3)

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis.

Question 1: Why is the yield of this compound consistently low?

Answer:

Low yields during scale-up can be attributed to several factors, often related to incomplete reactions or side-product formation.

  • Incomplete Activation of Carboxylic Acid: The conversion of Cyclopentylacetic acid to its activated form (e.g., acyl chloride) might be incomplete. On a larger scale, mixing and heat transfer can be less efficient. Ensure that the activating agent (e.g., thionyl chloride or oxalyl chloride) is added at a controlled rate to manage any exotherms and that the reaction is allowed sufficient time to go to completion. Monitoring the reaction by TLC or a quick NMR of an aliquot can confirm the disappearance of the starting carboxylic acid.[2]

  • Competing Acid-Base Reaction: A primary challenge in amide synthesis is the acid-base reaction between the carboxylic acid and the amine, which forms a stable ammonium salt and prevents nucleophilic attack.[3][4][5] This is why direct heating of the acid and amine is often inefficient without very high temperatures.[6] The activation step is crucial to bypass this.

  • Hydrolysis of the Activated Intermediate: Acyl chlorides are highly reactive and susceptible to hydrolysis. Ensure all solvents and reagents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the intermediate.

  • Suboptimal Temperature Control: The amination step is often exothermic. If the temperature rises uncontrollably, it can lead to side reactions and degradation of the product. For larger batches, ensure adequate cooling capacity and consider a slower addition of the amine source.

Question 2: My final product is contaminated with unreacted Cyclopentylacetic acid. How can I improve the purification process?

Answer:

Residual starting material is a common issue. Here are several strategies for its removal:

  • Aqueous Workup: A simple and effective method is to perform a basic aqueous wash. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic Cyclopentylacetic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the neutral amide product remains in the organic layer.[7]

  • Solid-Phase Scavenging: For a non-aqueous approach, solid-supported scavengers can be very effective. After the reaction, the mixture can be passed through a cartridge containing a basic resin (an amine scavenger) that will bind the unreacted acid. This can simplify the workup significantly, often yielding a clean product upon filtration and solvent evaporation.[8][9]

  • Recrystallization: If the product is a solid, recrystallization is an excellent technique for purification.[10] The melting point of this compound is reported as 145.5-146.5 °C, suggesting it is a solid at room temperature.[11] Solvents like acetonitrile, ethanol, or mixtures containing ethyl acetate and hexanes could be effective.[10] The unreacted acid, being more polar, may remain in the mother liquor.

Question 3: I am observing the formation of a significant amount of a high molecular weight impurity. What could it be and how can I prevent it?

Answer:

A common high molecular weight byproduct in this reaction is the N-acylated amide (a diacylated amine) or anhydride-related impurities.

  • Cause: This often occurs if there is an excess of the activated carboxylic acid intermediate relative to the ammonia source, or if the ammonia is added too slowly, allowing a newly formed amide to react again.

  • Prevention:

    • Stoichiometry Control: Use a slight excess of the ammonia source to ensure all the activated intermediate is consumed.

    • Reverse Addition: On a larger scale, consider adding the activated intermediate (acyl chloride solution) to the ammonia solution. This "reverse addition" maintains an excess of the nucleophile (ammonia) throughout the reaction, minimizing the chance of the product reacting further.

    • Temperature Management: Keep the reaction temperature low during the amination step to favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the best method to activate Cyclopentylacetic acid for a scalable synthesis?

A1: For large-scale synthesis, converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a common and cost-effective method.[3]

  • Thionyl Chloride (SOCl₂): Generally preferred for its low cost. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies their removal. A catalytic amount of dimethylformamide (DMF) is often used to accelerate this reaction.[2]

  • Oxalyl Chloride ((COCl)₂): Also highly effective and produces gaseous byproducts (CO, CO₂, HCl). It often reacts under milder conditions than SOCl₂.

Q2: What are the safety considerations when working with thionyl chloride or oxalyl chloride?

A2: Both reagents are corrosive and react violently with water.

  • Always handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reactions should be performed under an inert atmosphere to prevent contact with moisture.

  • Quenching of excess reagent should be done carefully by slowly adding it to a stirred, cooled solution of a suitable quenching agent (e.g., water or a basic solution), ensuring the off-gases are properly scrubbed.

Q3: Can I use a coupling agent like DCC or EDC instead of forming an acyl chloride?

A3: Yes, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are excellent for amide bond formation, especially for sensitive substrates, as they operate under milder conditions.[1][3][6]

  • Advantages: They are highly efficient and can be performed in one pot.[1]

  • Disadvantages for Scale-up:

    • Byproduct Removal: DCC forms a dicyclohexylurea (DCU) byproduct that precipitates out of many solvents but can be challenging to filter completely on a large scale.[12] EDC forms a water-soluble urea byproduct, which simplifies workup via aqueous extraction.

    • Cost: These reagents are generally more expensive than thionyl chloride, which can be a significant factor in preclinical scale-up.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4: A combination of techniques is recommended:

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and easy way to track the consumption of the starting material and the formation of the product.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of this compound and assess its purity.

    • Mass Spectrometry (MS): To confirm the molecular weight (127.18 g/mol ).[13]

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy.

    • Melting Point: To check for identity and purity against a reference standard.[11]

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale procedure that can be adapted for scale-up.

Materials:

  • Cyclopentylacetic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation (Acyl Chloride Formation):

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber, dissolve Cyclopentylacetic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess SOCl₂ and DCM under reduced pressure.

  • Amination:

    • Cool the flask containing the crude acyl chloride to 0 °C.

    • Slowly and carefully add a concentrated solution of ammonium hydroxide (3.0 eq) while vigorously stirring. Caution: This reaction is highly exothermic. Maintain the temperature below 10 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Add water to the reaction mixture to dissolve any salts.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture).

Troubleshooting Workflow Diagram

This diagram provides a logical flow for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow cluster_start cluster_problem cluster_issues cluster_solutions cluster_end Start Start Synthesis Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Impure_Product Impure Product Side_Reaction Side Reaction End Successful Synthesis Problem->End No Low_Yield->Problem Sol_Yield Check Activation Step Ensure Anhydrous Conditions Control Temperature Low_Yield->Sol_Yield Impure_Product->Problem Sol_Impurity Optimize Workup (Base Wash) Use Scavenger Resin Recrystallize Impure_Product->Sol_Impurity Side_Reaction->Problem Sol_Side_Reaction Adjust Stoichiometry Use Reverse Addition Lower Reaction Temp Side_Reaction->Sol_Side_Reaction Sol_Yield->Start Retry Sol_Impurity->Start Retry Sol_Side_Reaction->Start Retry

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Biological Evaluation of 2-Cyclopentylacetamide and Other Amide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Amide Scaffold in Drug Discovery

The amide functional group is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active molecules.[1] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute significantly to molecular interactions with biological targets.[1] The stability of the amide bond, derived from resonance delocalization, also imparts favorable pharmacokinetic properties to many drug candidates.[2]

2-Cyclopentylacetamide, a simple aliphatic amide, presents an interesting scaffold for biological investigation. The presence of the cyclopentyl group introduces a degree of lipophilicity and conformational rigidity that can influence its binding to target proteins. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active amides suggests potential therapeutic applications, particularly in the fields of neuroscience and pain management. This guide will, therefore, explore the hypothetical biological evaluation of this compound by comparing it to other amide compounds with established activities in relevant biological assays.

Comparative Framework: Potential Biological Activities and Assay Selection

Based on the known biological activities of structurally related amide compounds, this guide will focus on two primary areas of investigation for this compound: anticonvulsant and analgesic effects. The following sections will detail the experimental protocols for assays commonly used to evaluate these activities, providing a framework for a comparative analysis.

Anticonvulsant Activity

Several studies have demonstrated the anticonvulsant properties of various amide derivatives.[3][4][5][6] Therefore, it is plausible that this compound may exhibit similar activity. To test this hypothesis, a comparative study could be designed to evaluate this compound alongside known anticonvulsant amides.

Comparative Compounds:

  • This compound (Test Compound)

  • Valpromide (Reference Compound): A primary amide derivative of valproic acid, a widely used antiepileptic drug.

  • N-benzyl-4-methylaniline (Reference Compound): An example of an N-substituted amide with known metabolic pathways that can lead to amide formation and potential biological activity.[5]

Key Biological Assays for Anticonvulsant Activity:

  • Maximal Electroshock (MES) Test: A widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: A model used to screen for compounds that can prevent seizures induced by the GABA antagonist pentylenetetrazole, indicative of activity against absence seizures.

Analgesic Activity

Acetamide derivatives have also been investigated for their potential analgesic properties.[7][8][9] The structural features of this compound warrant an exploration of its effects on nociception.

Comparative Compounds:

  • This compound (Test Compound)

  • Acetaminophen (Reference Compound): A well-known analgesic and antipyretic drug containing an acetamide group.[7]

  • Ibuprofen Amide (Reference Compound): An amide derivative of a common non-steroidal anti-inflammatory drug (NSAID).[10]

Key Biological Assays for Analgesic Activity:

  • Acetic Acid-Induced Writhing Test: A chemical-based visceral pain model used to screen for peripheral analgesic activity.[9][10]

  • Hot Plate Test: A thermal nociception model to assess central analgesic effects.[7][9]

  • Tail-Clip Test: A mechanical nociception model to evaluate spinal and supraspinal analgesic mechanisms.[7][8]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key biological assays.

Anticonvulsant Assays

1. Maximal Electroshock (MES) Test Protocol

  • Objective: To assess the ability of a compound to prevent the tonic hind limb extension phase of a maximal seizure induced by electrical stimulation.

  • Materials:

    • Male Swiss mice (20-25 g)

    • Corneal electrodes

    • Electroshock apparatus

    • Test and reference compounds dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Procedure:

    • Administer the test compound (this compound) or reference compounds (Valpromide, N-benzyl-4-methylaniline) intraperitoneally (i.p.) at various doses.

    • After a predetermined time (e.g., 30 or 60 minutes), deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension.

    • The absence of this response is considered protection.

    • Calculate the median effective dose (ED50) for each compound.

2. Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol

  • Objective: To evaluate a compound's ability to protect against clonic seizures induced by the chemoconvulsant pentylenetetrazole.

  • Materials:

    • Male Swiss mice (20-25 g)

    • Pentylenetetrazole (PTZ) solution

    • Test and reference compounds

  • Procedure:

    • Administer the test and reference compounds i.p. at various doses.

    • After the appropriate absorption time, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg).

    • Observe the mice for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by clonus of the limbs, trunk, and vibrissae lasting for at least 5 seconds).

    • The absence of clonic seizures during the observation period indicates protection.

    • Determine the ED50 for each compound.

Analgesic Assays

1. Acetic Acid-Induced Writhing Test Protocol

  • Objective: To assess the peripheral analgesic activity of a compound by measuring the reduction in abdominal constrictions induced by an irritant.

  • Materials:

    • Male Swiss mice (20-25 g)

    • 0.6% acetic acid solution

    • Test and reference compounds

  • Procedure:

    • Administer the test and reference compounds i.p. or orally.

    • After the appropriate absorption time, inject 0.6% acetic acid solution i.p. (10 mL/kg).

    • Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a 20-minute period.

    • Calculate the percentage of inhibition of writhing for each compound compared to a vehicle-treated control group.

2. Hot Plate Test Protocol

  • Objective: To evaluate the central analgesic effect of a compound by measuring the latency to a nociceptive response to a thermal stimulus.

  • Materials:

    • Male Wistar rats (180-220 g)

    • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

    • Test and reference compounds

  • Procedure:

    • Measure the baseline reaction time of each rat by placing it on the hot plate and recording the time until it shows a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • Administer the test and reference compounds.

    • At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the reaction latency.

    • Calculate the percentage of the maximum possible effect (% MPE) for each time point.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Anticonvulsant Activity

CompoundMES Test ED50 (mg/kg)scPTZ Test ED50 (mg/kg)
This compoundTo be determinedTo be determined
ValpromideLiterature ValueLiterature Value
N-benzyl-4-methylanilineTo be determinedTo be determined

Table 2: Comparative Analgesic Activity

CompoundAcetic Acid Writhing Inhibition (%)Hot Plate Test (% MPE at 60 min)
This compoundTo be determinedTo be determined
AcetaminophenLiterature ValueLiterature Value
Ibuprofen AmideTo be determinedTo be determined

Visualizing Experimental Workflows

To further clarify the experimental design, the following diagrams illustrate the workflows for the proposed biological assays.

Anticonvulsant_Assay_Workflow cluster_MES Maximal Electroshock (MES) Test cluster_scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test MES_Admin Compound Administration MES_Stim Electrical Stimulation MES_Admin->MES_Stim MES_Obs Observe for Tonic Hind Limb Extension MES_Stim->MES_Obs End End MES_Obs->End Data Analysis (ED50) scPTZ_Admin Compound Administration scPTZ_Inject Inject PTZ scPTZ_Admin->scPTZ_Inject scPTZ_Obs Observe for Clonic Seizures scPTZ_Inject->scPTZ_Obs scPTZ_Obs->End Data Analysis (ED50) Start Animal Acclimatization Start->MES_Admin Start->scPTZ_Admin

Caption: Workflow for Anticonvulsant Biological Assays.

Analgesic_Assay_Workflow cluster_Writhing Acetic Acid-Induced Writhing Test cluster_HotPlate Hot Plate Test Writhing_Admin Compound Administration Writhing_Inject Inject Acetic Acid Writhing_Admin->Writhing_Inject Writhing_Obs Count Writhes Writhing_Inject->Writhing_Obs End End Writhing_Obs->End Data Analysis (% Inhibition / % MPE) HotPlate_Baseline Baseline Latency HotPlate_Admin Compound Administration HotPlate_Baseline->HotPlate_Admin HotPlate_Test Test Latency HotPlate_Admin->HotPlate_Test HotPlate_Test->End Data Analysis (% Inhibition / % MPE) Start Animal Acclimatization Start->Writhing_Admin Start->HotPlate_Baseline

Caption: Workflow for Analgesic Biological Assays.

Discussion and Future Directions

The proposed comparative study will provide valuable insights into the potential biological activities of this compound. By evaluating it alongside well-characterized amide compounds, researchers can establish a preliminary profile of its efficacy and potential mechanisms of action.

Should this compound demonstrate significant activity in these initial screens, further investigations would be warranted. These could include:

  • Mechanism of Action Studies: Investigating interactions with specific receptors (e.g., GABA receptors, opioid receptors) or enzymes (e.g., cyclooxygenases).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

This systematic approach, grounded in established methodologies and comparative analysis, will enable a comprehensive evaluation of this compound and its potential as a lead compound in drug discovery.

References

A Comparative Analysis of 2-Cyclopentylacetamide and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the exploration of structure-activity relationships (SAR) is paramount to the rational design of novel therapeutic agents. 2-Cyclopentylacetamide, a simple yet intriguing molecule, serves as a foundational scaffold for the development of various derivatives with potential biological activities. This guide provides a comprehensive comparative analysis of this compound and its key structural analogs, offering insights into their physicochemical properties, synthesis, and reported biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of small molecule therapeutics.

Introduction to this compound

This compound is a primary amide characterized by a cyclopentyl group attached to the alpha-carbon of an acetamide moiety.[1] Its structure presents a combination of a lipophilic carbocyclic ring and a polar amide group capable of hydrogen bonding, making it an interesting candidate for biological screening. While specific biological activities of the parent compound are not extensively documented in publicly available literature, the acetamide and cyclopentyl motifs are present in numerous biologically active molecules, suggesting a potential for diverse pharmacological effects, including anti-inflammatory, anticonvulsant, and anticancer activities.[2][3]

This guide will focus on a comparative analysis of this compound and the following structural analogs, selected based on key modifications to the parent structure:

  • N-Cyclopentylacetamide: An isomer of this compound where the cyclopentyl group is attached to the nitrogen atom of the acetamide.

  • 2-Chloro-N-cyclopentylacetamide: An analog of N-Cyclopentylacetamide with a chlorine atom on the acetyl group.[4][5]

  • 2-Bromo-N-cyclopentylacetamide: Similar to the chloro-analog, but with a bromine atom, which can alter its reactivity and biological profile.[6]

  • 2,2-Dichloro-N-cyclopentylacetamide: An analog with two chlorine atoms on the acetyl group, further modifying its electronic and steric properties.

  • 2-(Cyclopent-2-en-1-yl)acetamide: An analog featuring an unsaturated cyclopentene ring.[7]

  • 2-Acetamido-2-cyclopentylacetic acid: An analog with an additional carboxylic acid group and the acetamido group on the same carbon.

Comparative Physicochemical Properties

The physicochemical properties of a compound, such as molecular weight, lipophilicity (logP), and polar surface area, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the key computed physicochemical properties of this compound and its selected analogs, primarily sourced from PubChem.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Polar Surface Area (Ų)
This compound C₇H₁₃NO127.181.343.1
N-Cyclopentylacetamide C₇H₁₃NO127.181.329.1
2-Chloro-N-cyclopentylacetamide [4][5]C₇H₁₂ClNO161.631.429.1
2-Bromo-N-cyclopentylacetamide [6]C₇H₁₂BrNO206.081.629.1
2,2-Dichloro-N-cyclopentylacetamide C₇H₁₁Cl₂NO196.071.929.1
2-(Cyclopent-2-en-1-yl)acetamide [7]C₇H₁₁NO125.170.643.1
2-Acetamido-2-cyclopentylacetic acid C₉H₁₅NO₃185.220.566.4

Analysis of Physicochemical Trends:

  • Isomeric Relationship: this compound and N-Cyclopentylacetamide are isomers with the same molecular formula and weight. However, the position of the cyclopentyl group influences the polar surface area, which is larger for the primary amide in this compound. This difference can affect hydrogen bonding potential and membrane permeability.

  • Halogenation: The introduction of chlorine and bromine atoms in the N-cyclopentylacetamide series progressively increases the molecular weight and lipophilicity (XLogP3). Dichlorination further enhances this effect. This increased lipophilicity may influence cell membrane penetration but could also impact solubility and metabolic stability.

  • Unsaturation: The presence of a double bond in 2-(Cyclopent-2-en-1-yl)acetamide slightly decreases the molecular weight and XLogP3 compared to the saturated parent compound, potentially altering its conformational flexibility and interaction with biological targets.

  • Addition of a Carboxylic Acid: The introduction of a carboxylic acid group in 2-Acetamido-2-cyclopentylacetic acid significantly increases the molecular weight and polar surface area while decreasing the lipophilicity. This modification introduces an ionizable group, which will have a profound impact on its solubility, absorption, and potential to interact with different biological targets.

Synthesis Strategies

The synthesis of this compound and its analogs typically involves standard amide bond formation reactions. The choice of synthetic route depends on the availability of starting materials and the desired structural modifications.

General Synthesis of 2-Substituted Acetamides

A common method for the synthesis of 2-substituted acetamides involves the amidation of the corresponding carboxylic acid or its activated derivative.

Synthesis_2_Substituted_Acetamides cluster_start Starting Materials cluster_reaction Reaction cluster_product Product CarboxylicAcid 2-Cyclopentylacetic acid Activation Activation (e.g., SOCl₂, DCC) CarboxylicAcid->Activation Ammonia Ammonia (or amine) Amidation Amidation Ammonia->Amidation Activation->Amidation Activated Ester/ Acyl Chloride Product This compound Amidation->Product

Figure 1: General synthetic workflow for 2-substituted acetamides.

Experimental Causality: The activation of the carboxylic acid to an acyl chloride or an active ester is a crucial step to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ammonia or an amine. The choice of activating agent can influence reaction conditions and yield.

Synthesis of N-Substituted Acetamides

N-substituted acetamides are typically synthesized by the acylation of the corresponding amine.

Synthesis_N_Substituted_Acetamides cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amine Cyclopentylamine Acylation Acylation Amine->Acylation AcylatingAgent Acetylating Agent (e.g., Acetyl chloride, Acetic anhydride) AcylatingAgent->Acylation Product N-Cyclopentylacetamide Acylation->Product

Figure 2: General synthetic workflow for N-substituted acetamides.

Experimental Causality: The use of a base, such as triethylamine or pyridine, is often necessary when using acyl halides to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Comparative Biological Activities: Inferences from Related Structures

Direct comparative experimental data for the biological activities of this compound and its specific analogs are scarce in the public domain. However, by examining studies on structurally related compounds, we can infer potential areas of biological relevance.

Potential Anti-inflammatory and Analgesic Activity

Acetamide derivatives are known to possess anti-inflammatory and analgesic properties.[8] Studies on other acetamide-containing compounds have shown that they can modulate inflammatory pathways. For instance, some acetamide derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).

A study on acetamide derivatives reported their potential anti-inflammatory activity by evaluating their effect on nitric oxide (NO) and reactive oxygen species (ROS) production in macrophages.[9][10] This suggests that the acetamide moiety can be a pharmacophore for anti-inflammatory effects.

Potential Anticonvulsant Activity

The anticonvulsant potential of compounds containing an amide group is well-established, with several approved antiepileptic drugs featuring this functional group.[3] Preclinical screening methods for anticonvulsant activity often involve animal models of induced seizures, such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test.[7] These tests can help identify compounds that are effective against different types of seizures. While specific data for this compound is lacking, the general structural features are present in some known anticonvulsants.

Potential Anticancer Activity

The acetamide scaffold is also found in a number of anticancer agents. The biological evaluation of novel chloro- and dichloroacetamides has demonstrated their cytotoxic effects against various cancer cell lines.[11] The mechanism of action for some of these compounds is thought to involve the alkylation of biological nucleophiles, a reactivity that is enhanced by the presence of the electron-withdrawing halogen atoms.

Experimental Protocols

To facilitate further research and a direct comparative analysis, the following are detailed, step-by-step methodologies for key experiments.

General Procedure for the Synthesis of 2-Chloro-N-aryl/alkyl Acetamides

This protocol is adapted from a general method for the synthesis of N-substituted chloroacetamides.[12]

Materials:

  • Appropriate amine (e.g., cyclopentylamine)

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Base (e.g., triethylamine)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred amine solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-chloro-N-substituted acetamide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of compounds.[4][6]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis Seed_Cells 1. Seed cells in 96-well plate Add_Compounds 2. Add test compounds and controls Seed_Cells->Add_Compounds Incubate_48_72h 3. Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT 4. Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h 5. Incubate for 4 hours Add_MTT->Incubate_4h Solubilize 6. Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance 7. Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability 8. Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 9. Determine IC₅₀ values Calculate_Viability->Determine_IC50

Figure 3: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the analysis of the structural analogs, several SAR hypotheses can be formulated to guide future research:

  • Position of the Cyclopentyl Group: The isomeric relationship between this compound and N-Cyclopentylacetamide highlights the importance of the substituent's position. A direct comparison of their biological activities would be crucial to understand the impact of a primary versus a secondary amide on target engagement.

  • Role of Halogenation: The introduction of one or two chlorine atoms on the acetyl group of N-cyclopentylacetamide is expected to enhance its electrophilicity and potential for covalent interactions with biological targets. This could lead to increased potency, particularly in anticancer applications, but may also increase non-specific toxicity. A comparative study of the mono- and di-halogenated analogs would elucidate the optimal level of halogenation.

  • Impact of Unsaturation: The double bond in 2-(Cyclopent-2-en-1-yl)acetamide introduces conformational constraints and potential for different metabolic pathways compared to the saturated analog. Its biological profile could differ significantly, warranting a direct comparative evaluation.

  • Influence of an Acidic Group: The presence of a carboxylic acid in 2-Acetamido-2-cyclopentylacetic acid will drastically alter its pharmacokinetic properties, favoring renal clearance and potentially targeting different biological systems compared to its more lipophilic counterparts.

Future research should focus on the systematic synthesis and biological evaluation of these and other closely related analogs. Direct, head-to-head comparisons in a panel of relevant biological assays (e.g., anti-inflammatory, anticonvulsant, and cytotoxicity screens) are essential to build a robust SAR model for this chemical series. This will enable the rational design of more potent and selective compounds with therapeutic potential.

Conclusion

This compound represents a versatile and synthetically accessible scaffold for the development of novel bioactive compounds. While direct experimental data on its biological activity and that of its immediate analogs is limited, analysis of related structures suggests potential in areas such as inflammation, epilepsy, and oncology. The comparative analysis of physicochemical properties and the outlined synthetic strategies provide a solid foundation for further investigation. The provided experimental protocols offer a starting point for researchers to conduct the necessary comparative studies to elucidate the structure-activity relationships within this promising class of compounds. A systematic approach to the synthesis and biological evaluation of these analogs will be instrumental in unlocking their full therapeutic potential.

References

A Researcher's Guide to Validating the Biological Activity of 2-Cyclopentylacetamide Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 2-Cyclopentylacetamide (CPA) derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. Our central hypothesis is that CPA derivatives exert anticancer effects through the inhibition of Histone Deacetylase (HDAC) enzymes, a critical target in oncology. This guide will objectively compare the potential performance of a hypothetical lead compound, CPA-001, against established alternatives and provide the detailed experimental methodologies required for its validation.

The Rationale: Why this compound Derivatives?

The acetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Recent research into novel acetamide derivatives has revealed promising antiproliferative and anti-inflammatory activities.[2][3][4] The this compound core, with its lipophilic cyclopentyl group, presents an intriguing starting point for designing novel therapeutics, potentially enhancing membrane permeability and bioavailability.[5]

Our focus on anticancer activity is driven by the structural resemblance of CPA derivatives to a class of highly successful anticancer agents: HDAC inhibitors.[6] These inhibitors typically consist of three key pharmacophoric features: a cap group that interacts with the surface of the enzyme's active site, a linker, and a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion.[7][8] We hypothesize that in a CPA derivative, the cyclopentyl moiety can function as an effective cap group, positioning the molecule for potent and potentially selective inhibition of HDAC enzymes.

The Mechanism of Action: Targeting Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins.[9] In the context of chromatin, this deacetylation leads to a more condensed structure, restricting the access of transcription factors and repressing gene expression.[10]

Many cancers exhibit aberrant HDAC activity, leading to the silencing of tumor suppressor genes like p21 and pro-apoptotic genes like Bim.[11][12] By inhibiting HDACs, we can induce histone hyperacetylation, which relaxes the chromatin structure and reactivates the expression of these critical genes.[9] This reactivation can trigger several anticancer effects, including cell cycle arrest, differentiation, and apoptosis (programmed cell death).[11][13] Notably, HDAC inhibitors have shown a degree of selectivity for transformed cells over normal cells.[14]

HDAC_Mechanism cluster_0 Normal Cell Regulation cluster_1 Cancer Cell Dysregulation & Therapeutic Intervention HAT Histone Acetyltransferases (HATs) Acetylation Acetylated Histones (Relaxed Chromatin) HAT->Acetylation Adds Acetyl Groups HDAC Histone Deacetylases (HDACs) Deacetylation Deacetylated Histones (Condensed Chromatin) HDAC->Deacetylation Removes Acetyl Groups Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Acetylation->Gene_Expression Allows Transcription Gene_Repression Gene Silencing Deacetylation->Gene_Repression Represses Transcription Overactive_HDAC Overactive HDAC in Cancer Cells Aberrant_Repression Aberrant Repression of Tumor Suppressor Genes Overactive_HDAC->Aberrant_Repression Causes CPA_Derivative This compound Derivative (HDAC Inhibitor) CPA_Derivative->Overactive_HDAC Inhibits Hyperacetylation Histone Hyperacetylation CPA_Derivative->Hyperacetylation Leads to Uncontrolled_Growth Uncontrolled Cell Growth & Proliferation Aberrant_Repression->Uncontrolled_Growth Leads to Gene_Reactivation Gene_Reactivation Hyperacetylation->Gene_Reactivation Reactivates Expression Apoptosis Cell Cycle Arrest & Apoptosis Gene_Reactivation->Apoptosis Induces

Caption: Mechanism of HDAC Inhibition by this compound Derivatives.

Comparative Performance Analysis: A Data-Driven Approach

To validate a new compound, its performance must be benchmarked against established agents. We propose comparing our hypothetical lead, CPA-001 , against two standards:

  • Vorinostat (SAHA): An FDA-approved pan-HDAC inhibitor, serving as a direct mechanistic competitor.[6][13]

  • Doxorubicin: A conventional DNA-damaging cytotoxic agent, serving as a standard-of-care benchmark.[3]

The primary metric for comparison will be the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of a cell population.[15] A lower IC50 value indicates higher potency. Crucially, we will also assess cytotoxicity against a non-cancerous cell line (e.g., HEK-293) to determine a selectivity index (SI), a measure of the compound's therapeutic window.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50, µM)

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)HEK-293 (Non-Cancerous Kidney)Selectivity Index (HEK-293 / MCF-7)
CPA-001 (Test) 2.53.14.5> 50> 20
Vorinostat (Control) 1.82.23.0> 30> 16.7
Doxorubicin (Control) 0.50.80.62.04.0

This data is illustrative. The goal of the experimental work is to generate this table with real values.

Experimental Validation: A Step-by-Step Guide

The cornerstone of validating anticancer activity in vitro is the cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16][17][18] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Cell Seeding Seed cancer & normal cells in 96-well plates. Incubate 24h. B 2. Compound Treatment Add serial dilutions of CPA-001, Vorinostat, and Doxorubicin. A->B C 3. Incubation Incubate plates for 48-72 hours to allow drugs to take effect. B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 4 hours. C->D E 5. Solubilization Add DMSO to dissolve purple formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and determine IC50 values. F->G

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol is designed as a self-validating system, including appropriate controls to ensure data integrity.

A. Materials & Reagents:

  • Cell Lines: MCF-7, HepG2, A549, HEK-293 (or other relevant lines).

  • Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: CPA-001, Vorinostat, Doxorubicin.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

  • Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader.

B. Step-by-Step Procedure:

  • Cell Culture & Seeding:

    • Rationale: To ensure exponential growth and consistent cell numbers for treatment.

    • Action: Culture cells to ~80% confluency. Harvest cells using Trypsin-EDTA and perform a cell count. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[15]

  • Compound Preparation & Treatment:

    • Rationale: To expose cells to a range of concentrations to determine a dose-dependent effect.

    • Action: Prepare a 10 mM stock solution of each compound in DMSO. Create a series of 2x concentrated serial dilutions in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "vehicle control" wells (containing the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells (medium only).

  • Incubation:

    • Rationale: To provide sufficient time for the compounds to exert their cytotoxic or cytostatic effects.

    • Action: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Labeling Reaction:

    • Rationale: To allow viable cells to metabolize MTT into formazan.

    • Action: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours in the dark.[19] The appearance of purple precipitate will be visible in viable cells.

  • Formazan Solubilization:

    • Rationale: The formazan crystals are insoluble and must be dissolved to allow for spectrophotometric quantification.

    • Action: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition:

    • Rationale: To quantify the amount of formazan, which is proportional to the number of viable cells.

    • Action: Measure the absorbance of the solution on a microplate reader at a wavelength between 500 and 600 nm (typically 570 nm).

C. Data Analysis & Interpretation:

  • Calculate Percent Viability:

    • % Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • Determine IC50 Value:

    • Plot % Viability against the logarithm of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the precise IC50 value.

Conclusion and Future Directions

This guide outlines a logical and scientifically rigorous pathway for validating the biological activity of this compound derivatives. By hypothesizing a clear mechanism of action—HDAC inhibition—and benchmarking against both mechanistic and standard-of-care controls, researchers can generate a comprehensive data package. The detailed MTT protocol provides a reliable method for obtaining initial potency and selectivity data.

Positive results from this in vitro screening would justify advancing lead compounds to more complex assays, such as:

  • Western Blot Analysis: To confirm hyperacetylation of histones (H3, H4) and tubulin (a non-histone target of HDAC6) in treated cells, providing direct evidence of HDAC inhibition.[20]

  • Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).[11]

  • Apoptosis Assays: (e.g., Annexin V/PI staining) to quantify the induction of programmed cell death.

  • In Vivo Studies: Using xenograft models to assess anti-tumor efficacy and tolerability in a living system.[21]

By following this structured, data-driven approach, the therapeutic potential of the this compound scaffold can be thoroughly and efficiently evaluated, paving the way for the development of novel and effective anticancer agents.

References

Introduction: The Challenge of Structural Analogs in Immunoassay Specificity

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to assessing the cross-reactivity of 2-Cyclopentylacetamide in common immunoassay platforms, designed for researchers, scientists, and drug development professionals.

In the fields of pharmaceutical development and clinical diagnostics, immunoassays are indispensable tools for detecting and quantifying a vast range of molecules.[1][2][3] Their power lies in the highly specific interaction between an antibody and its target antigen.[4] However, this specificity can be compromised when the assay encounters molecules that are structurally similar, but not identical, to the target analyte. This phenomenon, known as cross-reactivity, can lead to inaccurate quantification or false-positive results, with significant implications for drug safety assessments and clinical decision-making.[5][6][7]

This guide focuses on this compound (CID 18425633)[8], a compound that may serve as a building block or metabolite in various pharmaceutical syntheses.[9] Given its structure, there is a potential for it to interfere with immunoassays designed to detect other structurally related therapeutic drugs or biomarkers. As a Senior Application Scientist, this guide provides a framework and detailed experimental protocols for rigorously assessing the cross-reactivity of this compound. We will compare its performance in two widely used immunoassay formats: the quantitative, lab-based Enzyme-Linked Immunosorbent Assay (ELISA) and the rapid, point-of-care Lateral Flow Immunoassay (LFA).

The ‘Why’: Causality Behind Cross-Reactivity Assessment

The core principle of an immunoassay is the specific binding of an antibody to a unique molecular feature, or epitope, on its target antigen. Cross-reactivity occurs when an antibody’s binding site (paratope) recognizes and binds to an epitope on a non-target molecule that shares structural homology with the intended target.[5][10] This is not an all-or-nothing event; the affinity of the antibody for the cross-reactant is typically lower than for its primary target, but if the cross-reactant is present at a high enough concentration, it can generate a significant analytical signal.

Understanding this potential for interference is a critical component of assay validation, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[11][12] Failure to characterize cross-reactivity can lead to:

  • False-Positive Results: A sample may test positive for a substance that is not actually present, but a cross-reacting analog is.[7][13]

  • Inaccurate Quantification: Overestimation of the target analyte's concentration due to the additive signal from the cross-reactant.[6]

The following diagram illustrates the fundamental mechanism of antibody cross-reactivity.

cluster_0 Scenario A: Specific Binding cluster_1 Scenario B: Cross-Reactivity Ab Antibody Complex_A Specific Antigen-Antibody Complex Ab->Complex_A Ag Target Analyte Ag->Complex_A Signal_A Accurate Measurement Complex_A->Signal_A Signal (Accurate) Ab2 Antibody Complex_B Non-Specific Cross-Reactant Complex Ab2->Complex_B CR This compound (Cross-Reactant) CR->Complex_B Signal_B Inaccurate Measurement Complex_B->Signal_B Signal (False-Positive)

Caption: Mechanism of antibody cross-reactivity.

Experimental Design: A Comparative Framework

A robust assessment of cross-reactivity requires a systematic approach. The choice of immunoassay format is critical, as cross-reactivity is not an intrinsic property of an antibody alone but is influenced by the assay's design, kinetics, and reagent concentrations.[14][15] We will therefore compare a highly sensitive quantitative method with a rapid qualitative method.

Selection of Test Compounds

To build a comprehensive profile, we must test not only this compound but also other structurally related molecules to understand the specificity of the antibody in greater detail.

  • Target Analyte: The specific molecule the immunoassay is designed to detect (e.g., "Drug X").

  • Primary Cross-Reactant: this compound.

  • Structural Analogs:

    • N-Cyclopentylacetamide[16] (Isomer, different attachment point of the acetyl group).

    • 2-Chloro-N-cyclopentylacetamide[17] (Halogenated analog).

    • 2,2-dichloro-N-cyclopentylacetamide[18] (Di-halogenated analog).

    • 2-Cyclopentyl-2-(cyclopropylmethylamino)acetamide[19] (Analog with additional substitution).

Immunoassay Platforms
  • Competitive ELISA: This format is ideal for detecting small molecules. It is highly sensitive and quantitative. The principle involves competition between the analyte in the sample and a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal, creating an inverse relationship.[20][21]

  • Competitive Lateral Flow Immunoassay (LFA): This is a rapid, point-of-care testing format.[13][22] In a competitive LFA, the sample containing the analyte is mixed with labeled antibodies and flows along a nitrocellulose membrane. A test line is pre-coated with an analyte-protein conjugate. If the analyte is present in the sample, it binds to the labeled antibodies, preventing them from binding to the test line. Therefore, the absence of a test line indicates a positive result.

Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and standards, ensuring the trustworthiness of the results.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol determines the concentration of each test compound required to inhibit the assay signal by 50% (IC50).

A 1. Antigen Coating Plate coated with target analyte-protein conjugate. B 2. Blocking Unbound sites on plate are blocked (e.g., with BSA). A->B C 3. Competitive Reaction Add mixture of sample (containing test compound) and enzyme-labeled antibody. B->C D 4. Incubation & Washing Allow competition to occur. Wash away unbound reagents. C->D E 5. Substrate Addition Add chromogenic substrate (e.g., TMB). D->E F 6. Signal Detection Measure absorbance. Signal is inversely proportional to test compound concentration. E->F

Caption: Workflow for the competitive ELISA protocol.

Methodology:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with an antigen conjugate (Target Analyte conjugated to a carrier protein like BSA) at 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.[21]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[23][24]

  • Preparation of Standards and Test Compounds:

    • Prepare a standard curve of the Target Analyte ranging from a high concentration to zero.

    • For each test compound (this compound and its analogs), prepare a separate set of serial dilutions at a concentration range expected to produce 0-100% inhibition.

  • Competitive Reaction:

    • In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of a pre-titrated concentration of enzyme-labeled primary antibody.

    • Transfer 100 µL of these mixtures to the corresponding wells of the coated and blocked assay plate.

  • Incubation and Washing: Incubate for 1-2 hours at 37°C. Wash the plate five times with wash buffer.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.[21]

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the concentration for each compound. Use a four-parameter logistic (4PL) curve fit to determine the IC50 value for each.

Protocol 2: Competitive LFA for Cross-Reactivity Assessment

This protocol determines the lowest concentration of a test compound that results in a negative test line (the cut-off concentration).

A 1. Sample Preparation Dilute test compound to various concentrations in running buffer. B 2. Reagent Mixing Mix sample with solution containing gold-nanoparticle-labeled antibodies. A->B C 3. Application to Strip Apply the mixture to the sample pad of the LFA strip. B->C D 4. Capillary Action Mixture flows along the strip, passing the Test Line and Control Line. C->D E 5. Result Interpretation Observe presence or absence of Test and Control lines after 15 mins. D->E

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Cyclopentylacetamide Analogs for Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 2-Cyclopentylacetamide Analogs in Epilepsy

Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients exhibiting resistance to currently available antiepileptic drugs (AEDs)[1]. This therapeutic gap underscores the urgent need for novel anticonvulsant agents with improved efficacy and safety profiles. The this compound scaffold has emerged as a promising starting point for the design of new AEDs. While structurally simple, this chemical motif offers significant opportunities for modification to optimize anticonvulsant activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon established principles of medicinal chemistry and data from related anticonvulsant scaffolds. We will explore how systematic structural modifications can influence biological activity, offering a framework for the rational design of next-generation anticonvulsant therapies.

The this compound Scaffold: Key Regions for Structural Modification

The core this compound structure can be dissected into three key regions that are amenable to chemical modification to modulate its pharmacological properties. Understanding the impact of substitutions at these positions is crucial for optimizing anticonvulsant potency and minimizing off-target effects.

  • Region A: The Cyclopentyl Ring: This lipophilic group plays a critical role in the molecule's interaction with its biological target and influences its pharmacokinetic profile, including its ability to cross the blood-brain barrier.

  • Region B: The Acetamide Linker: The length, rigidity, and substitution pattern of this linker can significantly impact the spatial orientation of the key pharmacophoric elements and their binding affinity.

  • Region C: The Terminal Amide: The substituents on the amide nitrogen can be varied to fine-tune the compound's polarity, hydrogen bonding capacity, and metabolic stability.

Structure-Activity Relationship (SAR) Analysis

The following sections delineate the hypothetical SAR for each region of the this compound scaffold, based on inferences from studies on structurally related anticonvulsant agents.

Region A: The Cyclopentyl Ring - Impact of Size and Substitution

The cyclopentyl moiety is a key feature that can influence the lipophilicity and binding orientation of the molecule. Modifications to this ring can have a profound effect on anticonvulsant activity.

  • Ring Size: While the five-membered cyclopentyl ring is the core of this series, exploring other cycloalkane rings (e.g., cyclobutyl, cyclohexyl) could provide insights into the optimal size of the lipophilic group for target engagement. Larger or smaller rings may alter the conformational flexibility and overall shape of the molecule, potentially impacting binding affinity.

  • Substitution: Introducing substituents on the cyclopentyl ring can modulate both steric and electronic properties. Small alkyl groups could enhance lipophilicity, while polar groups like hydroxyl or amino moieties might improve solubility and introduce new hydrogen bonding interactions.

Region B: The Acetamide Linker - Influence of Length and Rigidity

The acetamide linker connects the cyclopentyl ring to the terminal amide and its characteristics are critical for correct positioning of the pharmacophoric groups.

  • Linker Length: Varying the length of the alkyl chain of the acetamide linker can alter the distance between the cyclopentyl group and the terminal amide. This can be crucial for optimal interaction with the binding site of the target protein.

  • Conformational Rigidity: Introducing conformational constraints, such as double bonds or incorporating the linker into a ring system, can lock the molecule into a more bioactive conformation, potentially increasing potency.

Region C: The Terminal Amide - The Role of N-Substitution

The terminal amide group is a key hydrogen-bonding domain, and its substitution pattern can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

  • Aryl and Heteroaryl Substituents: Introducing aromatic or heteroaromatic rings on the amide nitrogen can lead to beneficial π-π stacking or other interactions within the binding pocket. The electronic nature and substitution pattern of these rings are critical. For instance, electron-withdrawing groups on a phenyl ring have been shown to enhance anticonvulsant activity in related acetamide series[2].

  • Alkyl and Cycloalkyl Substituents: N-alkylation can modulate the compound's lipophilicity and metabolic stability. The size and branching of the alkyl chain can influence binding affinity and selectivity.

  • Hydrogen Bonding: The presence of a hydrogen bond donor (N-H) in the terminal amide is often crucial for activity in many classes of anticonvulsants, as it can interact with key residues in the target protein.

Comparative SAR Summary Table
Region of Modification Structural Change Predicted Impact on Anticonvulsant Activity Rationale/Supporting Evidence from Related Scaffolds
A: Cyclopentyl Ring Increase/Decrease Ring SizeMay decrease activity due to suboptimal fit in the binding pocket.Optimal lipophilicity and shape are crucial for target engagement.
Introduction of SubstituentsSmall alkyl groups may increase potency; polar groups could enhance solubility.Modulates lipophilicity and introduces new potential binding interactions.
B: Acetamide Linker Lengthening/ShorteningCould decrease activity by altering the distance between key pharmacophores.Precise spatial orientation of functional groups is often required for activity.
Introducing RigidityMay increase potency by locking the molecule in a bioactive conformation.Pre-organizing the molecule for binding can reduce the entropic penalty.
C: Terminal Amide N-Aryl/Heteroaryl SubstitutionCan significantly enhance potency through additional binding interactions.Aromatic interactions are a common feature in many CNS-active drugs.[2]
N-Alkyl SubstitutionModulates lipophilicity and metabolic stability.Fine-tunes the pharmacokinetic profile of the compound.
Removal of N-HLikely to decrease or abolish activity.The amide N-H is often a critical hydrogen bond donor.

Experimental Protocols

Synthesis of a Representative this compound Analog

The following is a generalized, two-step procedure for the synthesis of N-substituted this compound analogs.

Step 1: Synthesis of 2-Cyclopentylacetyl Chloride

  • To a solution of 2-cyclopentylacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-cyclopentylacetyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the desired primary or secondary amine (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add the crude 2-cyclopentylacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted this compound analog.

Workflow for Anticonvulsant Activity Evaluation

A systematic evaluation of the anticonvulsant potential of newly synthesized this compound analogs is essential. The following workflow outlines key in vivo and in vitro assays.

In Vivo Screening:

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures[3][4]. Animals are administered the test compound and subjected to an electrical stimulus. The ability of the compound to prevent the tonic hindlimb extension is a measure of its anticonvulsant activity.

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds that can prevent clonic seizures induced by the chemoconvulsant pentylenetetrazol, and is indicative of activity against absence seizures[3][4].

  • 6-Hz Psychomotor Seizure Test: This model is used to identify compounds effective against therapy-resistant partial seizures[3][4].

  • Rotarod Test: This assay is used to assess motor impairment and neurotoxicity. Animals are placed on a rotating rod, and the time they can remain on the rod is measured. A decrease in performance indicates potential neurotoxic side effects.

In Vitro Mechanistic Studies:

  • Electrophysiological Assays: Patch-clamp electrophysiology on cultured neurons or brain slices can be used to investigate the effects of the compounds on voltage-gated sodium channels, calcium channels, and GABA-A receptors, which are common targets for anticonvulsant drugs[5][6].

  • Radioligand Binding Assays: These assays can determine the affinity of the compounds for specific receptor targets, such as the benzodiazepine binding site on the GABA-A receptor.

Visualizations

SAR_Hypothesis cluster_scaffold This compound Core cluster_modifications Structural Modifications cluster_properties Predicted Outcomes Scaffold [Cyclopentyl Ring] - [Acetamide Linker] - [Terminal Amide] Ring Cyclopentyl Ring (Region A) Potency Altered Potency Ring->Potency Size & Substitution PK Improved Pharmacokinetics Ring->PK Lipophilicity Linker Acetamide Linker (Region B) Linker->Potency Length & Rigidity Amide Terminal Amide (Region C) Amide->Potency N-Substituents Amide->PK Solubility & Stability Selectivity Modified Selectivity Potency->Selectivity

Caption: Key SAR hypotheses for this compound analogs.

Synthesis_Workflow Start 2-Cyclopentylacetic Acid Intermediate 2-Cyclopentylacetyl Chloride Start->Intermediate Step 1 Reagent1 Thionyl Chloride Reagent1->Intermediate Product N-Substituted This compound Intermediate->Product Step 2 Reagent2 Primary/Secondary Amine Reagent2->Product

Caption: Synthetic route to N-substituted 2-cyclopentylacetamides.

Anticonvulsant_Screening cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Mechanistic Studies MES MES Test Activity_Confirmed Anticonvulsant Activity Confirmed MES->Activity_Confirmed scPTZ scPTZ Test scPTZ->Activity_Confirmed SixHz 6-Hz Test SixHz->Activity_Confirmed Rotarod Rotarod (Neurotoxicity) Electro Electrophysiology Rotarod->Electro Binding Radioligand Binding Electro->Binding Lead_Candidate Lead Candidate Identification Binding->Lead_Candidate Synthesized_Analogs Synthesized Analogs Synthesized_Analogs->MES Synthesized_Analogs->scPTZ Synthesized_Analogs->SixHz Activity_Confirmed->Rotarod

Caption: Workflow for anticonvulsant activity screening.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel anticonvulsant agents. A systematic approach to SAR, focusing on the cyclopentyl ring, the acetamide linker, and the terminal amide, can guide the design of potent and selective modulators of neuronal excitability. The experimental protocols outlined in this guide provide a robust framework for the synthesis and evaluation of new analogs. By integrating rational drug design with comprehensive pharmacological testing, the therapeutic potential of this compound derivatives in the treatment of epilepsy can be fully realized.

References

A Comparative Guide to the Efficacy of 2-Cyclopentylacetamide, a Novel COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

<

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for evaluating the efficacy of a novel, hypothetical compound, 2-Cyclopentylacetamide, as a selective Cyclooxygenase-2 (COX-2) inhibitor. It outlines detailed experimental protocols, presents a comparative analysis against well-established COX-2 inhibitors, Celecoxib and Rofecoxib, and explains the scientific rationale behind the proposed methodologies. By grounding the comparison in established biochemical and cellular assays, this document serves as a robust resource for researchers aiming to characterize new anti-inflammatory agents.

Introduction: The Role of COX-2 in Inflammation and the Rationale for Selective Inhibition

The Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal lining and maintaining platelet function, and COX-2, which is typically induced at sites of inflammation.[3][4]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[2] This has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects while minimizing the risks associated with COX-1 inhibition.[2][3] This guide introduces a hypothetical novel compound, this compound, and details a systematic approach to compare its inhibitory efficacy and selectivity against the well-characterized COX-2 inhibitors, Celecoxib and Rofecoxib.

Known Inhibitors for Comparison:

  • Celecoxib: A highly selective COX-2 inhibitor with a reported IC50 value of approximately 40 nM.[5]

  • Rofecoxib: A potent and specific COX-2 inhibitor with reported IC50 values of 18-26 nM in various cell-based assays.[6][7]

The Prostaglandin Synthesis Pathway: The Target of Inhibition

The efficacy of COX-2 inhibitors is rooted in their ability to block the production of pro-inflammatory prostaglandins. The following diagram illustrates the key steps in this pathway and the point of intervention for COX-2 inhibitors.

Prostaglandin_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Cell Injury/ Inflammatory Stimuli AA Arachidonic Acid PLA2->AA COX2 COX-2 (Cyclooxygenase-2) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 PGE2_Synthase PGES PGH2->PGE2_Synthase PGE2 Prostaglandin E₂ (PGE₂) (Inflammation, Pain, Fever) PGE2_Synthase->PGE2 Inhibitors This compound Celecoxib Rofecoxib Inhibitors->COX2

Figure 1: Simplified Prostaglandin Synthesis Pathway showing the intervention point of COX-2 inhibitors.

Comparative Efficacy Analysis: Experimental Methodologies

To objectively compare the efficacy of this compound with Celecoxib and Rofecoxib, a series of in vitro assays are proposed. These assays will determine the potency (IC50), selectivity, and mechanism of inhibition.

Experiment 1: In Vitro COX-1/COX-2 Inhibition Assay (Purified Enzyme)

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified COX-1 and COX-2 enzymes, thereby establishing their potency and selectivity.

Rationale: Using purified recombinant enzymes allows for the direct measurement of a compound's inhibitory activity without the complexities of a cellular environment.[8][9] The ratio of COX-1 IC50 to COX-2 IC50 provides the selectivity index, a critical parameter for evaluating the potential for reduced gastrointestinal side effects.[10]

Detailed Protocol:

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.[7]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of the substrate, arachidonic acid.

    • Prepare stock solutions of this compound, Celecoxib, and Rofecoxib in a suitable solvent like DMSO. Create serial dilutions to cover a wide concentration range.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, a cofactor such as hematin, and the respective enzyme (COX-1 or COX-2).[11]

    • Add the diluted test compounds or vehicle control (DMSO) to the wells.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.[11]

    • Initiate the reaction by adding arachidonic acid.

    • Measure the rate of prostaglandin formation. This can be done by detecting the peroxidase activity of COX using a colorimetric or fluorometric probe.[12][13]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Purified_Enzyme_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Purified COX-1 & COX-2 add_reagents Add Buffer, Cofactor, & Enzyme to Plate prep_enzyme->add_reagents prep_compounds Prepare Serial Dilutions of Test Compounds add_inhibitors Add Test Compounds or Vehicle prep_compounds->add_inhibitors prep_reagents Prepare Buffer, Substrate & Cofactors prep_reagents->add_reagents add_reagents->add_inhibitors pre_incubate Pre-incubate at 37°C add_inhibitors->pre_incubate initiate_reaction Initiate with Arachidonic Acid pre_incubate->initiate_reaction measure Measure Prostaglandin Formation (Fluorometric) initiate_reaction->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Figure 2: Workflow for the in vitro purified enzyme inhibition assay.

Experiment 2: Cell-Based COX-2 Inhibition Assay (PGE2 Production)

Objective: To evaluate the inhibitory activity of the compounds in a more physiologically relevant cellular context by measuring the production of Prostaglandin E2 (PGE2).

Rationale: A cell-based assay accounts for factors like cell permeability and off-target effects that are not captured in a purified enzyme assay.[14] Measuring the downstream product, PGE2, provides a functional readout of COX-2 inhibition.[15] Cell lines like human osteosarcoma cells or RAW 264.7 murine macrophages can be stimulated with lipopolysaccharide (LPS) to induce COX-2 expression.[7][11][16]

Detailed Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound, Celecoxib, Rofecoxib, or vehicle control for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production. Include an unstimulated control group.[11][16]

    • Incubate for a defined period (e.g., 18-24 hours).[11]

    • Collect the cell culture supernatants.

  • PGE2 Quantification:

    • Quantify the concentration of PGE2 in the supernatants using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence) kit, following the manufacturer's instructions.[11][15][17][18]

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experiment 3: Enzyme Kinetics and Mechanism of Inhibition

Objective: To determine the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound.

Rationale: Understanding the mechanism of inhibition provides deeper insight into how the compound interacts with the enzyme and its substrate.[19][20] This is typically achieved by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots.[19]

Detailed Protocol:

  • Assay Setup: Using the purified COX-2 enzyme assay described in 3.1, set up reactions with:

    • A range of arachidonic acid (substrate) concentrations, spanning below and above the Michaelis-Menten constant (Km).

    • A few fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value).

    • A no-inhibitor control.

  • Data Collection: Measure the initial reaction velocities (v) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[Substrate]).

    • Analyze the changes in Vmax (maximum velocity) and Km (substrate concentration at half-maximal velocity) to determine the inhibition type.[21]

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

Comparative Data Summary

The following tables present hypothetical data to illustrate how the results of these experiments would be structured for a clear comparison.

Table 1: In Vitro Inhibitory Potency and Selectivity

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 354200120
Celecoxib 40[5]>15000>375
Rofecoxib 18[6][7]>15000>833

Table 2: Cell-Based Inhibitory Potency

CompoundCell-Based PGE2 Inhibition IC50 (nM)
This compound 55
Celecoxib 91[22]
Rofecoxib 26[6][7]

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to characterize the efficacy of a novel compound, this compound, as a selective COX-2 inhibitor. By directly comparing its performance against established drugs like Celecoxib and Rofecoxib in standardized biochemical and cell-based assays, researchers can generate the robust data necessary to assess its therapeutic potential.

Based on the hypothetical data, this compound demonstrates potent and selective COX-2 inhibition, comparable to known inhibitors. The next logical steps would involve in vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema) to confirm its anti-inflammatory efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profiling to assess its drug-like properties.[11] A thorough investigation of its mechanism of inhibition will further elucidate its interaction with the COX-2 enzyme and guide future drug development efforts.

References

A Head-to-Head Comparison of 2-Cyclopentylacetamide and N-Cyclopentylacetamide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth, head-to-head comparison of two isomeric amide structures: 2-Cyclopentylacetamide and N-Cyclopentylacetamide. While structurally similar, the placement of the cyclopentyl group fundamentally alters their classification—one as a primary amide, the other as a secondary amide—leading to distinct physicochemical and pharmacokinetic properties relevant to drug discovery and development. This document synthesizes theoretical principles, computed data, and validated experimental protocols to offer a predictive comparison of their performance as potential scaffolds or drug candidates.

Introduction: Isomeric Scaffolds, Divergent Properties

In medicinal chemistry, even subtle structural modifications can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This compound and N-Cyclopentylacetamide, both sharing the molecular formula C₇H₁₃NO, serve as an excellent case study in isomeric differentiation.

  • This compound is a primary amide where the cyclopentyl group is attached to the acetyl alpha-carbon. Its structure features a terminal -NH₂ group, capable of acting as both a hydrogen bond donor and acceptor.

  • N-Cyclopentylacetamide is a secondary amide, with the cyclopentyl group directly substituted on the nitrogen atom. This leaves a single N-H bond, altering its hydrogen bonding potential compared to its primary amide isomer.

This guide will dissect these differences, projecting their impact on key preclinical parameters.

Structures cluster_0 This compound (Primary Amide) cluster_1 N-Cyclopentylacetamide (Secondary Amide) node_2_Cyclopentylacetamide node_N_Cyclopentylacetamide

Caption: Chemical structures of the two isomeric amides.

Physicochemical Property Comparison

While specific experimental data for these exact compounds are scarce in publicly available literature, we can compile computed data from authoritative databases and infer properties based on established chemical principles. The following table summarizes key descriptors from PubChem and provides context based on amide chemistry.[1][2]

PropertyThis compound (Primary Amide)N-Cyclopentylacetamide (Secondary Amide)Scientific Rationale & Implications
Molecular Formula C₇H₁₃NO[1]C₇H₁₃NO[2]Identical formula confirms they are isomers.
Molecular Weight 127.18 g/mol [1]127.18 g/mol [2]Identical mass is expected for isomers.
Hydrogen Bond Donors 2 (from -NH₂)[1]1 (from -NH)[2]The primary amide has two N-H bonds, enhancing its ability to donate hydrogen bonds. This typically leads to stronger intermolecular interactions and potentially higher melting/boiling points and better aqueous solubility compared to analogous secondary amides.[3]
Hydrogen Bond Acceptors 1 (from C=O)[1]1 (from C=O)[2]Both molecules can accept hydrogen bonds via the carbonyl oxygen, a key interaction for solubility in protic solvents.
Computed LogP (XLogP3-AA) 1.3[1]0.8[2]The lower LogP of N-Cyclopentylacetamide suggests it is less lipophilic (more hydrophilic) than its isomer. This is somewhat counterintuitive, as increased N-alkylation can sometimes increase lipophilicity. This computed difference may influence membrane permeability and protein binding.
Topological Polar Surface Area (TPSA) 43.1 Ų[1]29.1 Ų[2]The higher TPSA of the primary amide, arising from the -NH₂ group, suggests stronger polar interactions and potentially lower passive diffusion across biological membranes compared to the secondary amide.
Melting/Boiling Point No experimental data found. Predicted to be higher.No experimental data found. Predicted to be lower.Primary amides generally have higher melting and boiling points than secondary amides of similar weight due to the ability to form more extensive hydrogen bond networks.[4]
Aqueous Solubility No experimental data found. Predicted to be higher.No experimental data found. Predicted to be lower.With two hydrogen bond donors and a higher TPSA, this compound is expected to have greater solubility in water than N-Cyclopentylacetamide.[3][5]

Synthesis and Chemical Stability: A Comparative Overview

The synthetic routes and inherent stability of the amide bond are critical considerations in drug development.

Synthesis Pathways

Both isomers can be synthesized through standard amidation reactions. The choice of starting materials dictates the final product.

Synthesis cluster_0 Synthesis of this compound cluster_1 Synthesis of N-Cyclopentylacetamide CPAA Cyclopentylacetic Acid P_Amide This compound CPAA->P_Amide Amidation (e.g., with coupling agent) Ammonia Ammonia (NH₃) or Ammonium Hydroxide Ammonia->P_Amide CPA Cyclopentylamine S_Amide N-Cyclopentylacetamide CPA->S_Amide Acylation AA Acetyl Chloride or Acetic Anhydride AA->S_Amide

Caption: General synthetic routes for primary and secondary amides.

  • Synthesis of this compound (Primary Amide): This is typically achieved by activating cyclopentylacetic acid (e.g., converting it to an acyl chloride or using a peptide coupling agent) and subsequently reacting it with ammonia or an ammonia equivalent.[6]

  • Synthesis of N-Cyclopentylacetamide (Secondary Amide): This involves the acylation of cyclopentylamine. A common and efficient method is the reaction of cyclopentylamine with acetyl chloride or acetic anhydride, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.[7][8]

Hydrolytic Stability

The amide bond is the most stable carboxylic acid derivative, a property essential for the persistence of proteins in aqueous biological environments.[9] However, its stability is not absolute and can be influenced by substitution.

  • General Principle: Amide bonds can be hydrolyzed under strong acidic or basic conditions with heat. The reaction involves nucleophilic attack at the carbonyl carbon.

  • Primary vs. Secondary Amides: Generally, secondary amides can exhibit slightly different hydrolysis rates compared to primary amides due to steric and electronic factors, though conditions are typically harsh for both.[10] Some modern methods have shown selectivity in the hydrolysis of primary and secondary amides under specific, mild, light-driven conditions, highlighting their inherent reactivity differences.[11][12] Under physiological conditions (neutral pH, 37°C), both isomers are expected to be highly stable against hydrolysis. However, enzymatic degradation (e.g., by amidases in the liver or plasma) could differ significantly based on enzyme substrate specificity.

Predicted Pharmacokinetic Profile: An Experimental Framework

To provide actionable data for a drug development program, a series of standardized in vitro assays would be necessary. Below are detailed protocols for comparing the aqueous solubility and membrane permeability of the two isomers.

Experimental Workflow

Workflow start Start: Synthesize & Purify Both Compounds solubility Experiment 1: Aqueous Solubility Assay (Shake-Flask Method) start->solubility permeability Experiment 2: Permeability Assay (Caco-2 Monolayer) start->permeability analysis Data Analysis & Comparative Assessment solubility->analysis permeability->analysis

Caption: Proposed experimental workflow for comparative analysis.

Protocol 1: Thermodynamic Aqueous Solubility via Shake-Flask Method

Objective: To determine the equilibrium solubility of each compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Causality: Poor aqueous solubility is a major cause of low oral bioavailability.[11] This experiment provides the definitive thermodynamic solubility value, which informs formulation strategies and predicts potential absorption issues. The shake-flask method is the gold standard for this measurement.

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved solid particles.

  • Quantification: Dilute the filtered, saturated solution with an appropriate solvent (e.g., acetonitrile/water). Analyze the concentration of the compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve of known concentrations.

  • Calculation: The solubility is reported in units such as mg/mL or µM.

Protocol 2: Intestinal Permeability via Caco-2 Monolayer Assay

Objective: To predict in vivo intestinal absorption by measuring the rate of transport across a Caco-2 cell monolayer, an established model of the human intestinal epithelium.

Causality: The Caco-2 assay is a cornerstone of in vitro ADME testing. It not only assesses passive diffusion but also identifies whether a compound is a substrate for active uptake or efflux transporters (like P-glycoprotein), which are critical determinants of oral bioavailability.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for approximately 21 days until they form a differentiated, polarized monolayer with functional tight junctions.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Experiment (Apical to Basolateral):

    • Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the dosing solution to the apical (AP or "donor") side of the Transwell insert.

    • Add fresh transport buffer to the basolateral (BL or "receiver") side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for high sensitivity.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Summary and Outlook

This guide provides a comparative framework for evaluating this compound and N-Cyclopentylacetamide.

  • This compound (Primary Amide): Based on its structure, it is predicted to have a higher melting/boiling point and greater aqueous solubility due to its enhanced hydrogen bonding capability. Its higher TPSA may, however, slightly reduce its rate of passive membrane diffusion.

  • N-Cyclopentylacetamide (Secondary Amide): This isomer is predicted to be more lipophilic (based on computed LogP) and have a lower TPSA, which could favor passive membrane permeability. Its reduced hydrogen bond donating capacity may result in lower aqueous solubility.

Neither compound is inherently "better"; their suitability depends entirely on the therapeutic target and desired pharmacological profile. The primary amide, This compound , might be a better starting point if high aqueous solubility is a primary requirement for formulation or to avoid issues in aqueous biological assays. Conversely, the secondary amide, N-Cyclopentylacetamide , might be favored if maximizing passive membrane permeability is the goal, though its potentially lower solubility would need to be carefully managed.

The experimental protocols outlined above are essential next steps to validate these predictions. The resulting data on solubility and permeability would provide the critical, quantitative foundation needed to make an informed decision on which scaffold to advance in a drug discovery program. Without such experimental validation, any selection remains purely speculative.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. 2-Cyclopentylacetamide, a valuable building block in various bioactive molecules, presents a synthetic target for which multiple routes can be envisaged. This guide offers an in-depth, objective comparison of the primary synthetic pathways to this compound, grounded in experimental data and mechanistic insights to inform your selection of the most appropriate method for your research and development needs.

Introduction to this compound and its Synthetic Importance

This compound is a primary amide featuring a cyclopentyl moiety attached to an acetamide backbone. Its structural motif is of interest in medicinal chemistry due to the favorable physicochemical properties conferred by the cyclopentyl group, such as increased lipophilicity and metabolic stability. The efficient construction of this molecule is therefore a critical step in the synthesis of more complex pharmaceutical agents. This guide will dissect and benchmark three principal synthetic strategies, evaluating them on key performance indicators including yield, reaction conditions, and atom economy.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be broadly approached from three distinct starting materials: Cyclopentylacetic acid, Cyclopentylacetonitrile, and through enzymatic catalysis. Each pathway offers a unique set of advantages and challenges.

Route 1: Amidation of Cyclopentylacetic Acid

The most direct conceptual approach involves the formation of the amide bond from Cyclopentylacetic acid. This can be achieved through several methods, each with its own mechanistic nuances and practical considerations.

  • 1a: Direct Thermal Amidation: This method involves the reaction of Cyclopentylacetic acid with ammonia, typically at elevated temperatures. The reaction proceeds through the formation of an ammonium carboxylate salt, which then dehydrates to form the amide.[1] While seemingly straightforward, this approach often requires high temperatures, which can be detrimental to sensitive functional groups and may lead to side product formation.

  • 1b: Via Acyl Chloride Intermediate: A more reactive approach involves the conversion of Cyclopentylacetic acid to its corresponding acyl chloride, Cyclopentylacetyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2] The highly electrophilic acyl chloride then readily reacts with ammonia in a Schotten-Baumann type reaction to yield the desired amide.[] This two-step process often provides high yields. A protocol for the synthesis of the intermediate, Cyclopentylacetyl chloride, reports a yield of 97%.[4]

  • 1c: Using Coupling Agents: To circumvent the harsh conditions of thermal amidation and the handling of reactive acyl chlorides, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely employed.[5] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by ammonia.[6] This method is characterized by mild reaction conditions and generally high yields, typically in the range of 70-90% for amide synthesis.[6]

Route 2: Hydrolysis of Cyclopentylacetonitrile

An alternative pathway begins with Cyclopentylacetonitrile, which can be hydrolyzed to this compound. This transformation can be catalyzed by either acid or base.[7] A significant challenge with this route is controlling the reaction to stop at the amide stage, as the amide can be further hydrolyzed to the carboxylic acid under the reaction conditions.[8] However, specific conditions have been developed to favor the formation of the amide. For instance, the use of tert-butanol as a solvent has been reported to facilitate the selective hydrolysis of nitriles to amides.[8] More recently, catalysts like the Ghaffar-Parkins catalyst have been shown to enable the hydration of nitriles to primary amides under mild conditions, offering a potential solution to the over-hydrolysis problem.[9]

Route 3: Enzymatic Synthesis

In the pursuit of greener and more sustainable synthetic methods, enzymatic catalysis has emerged as a powerful tool. Lipases, such as Candida antarctica lipase B (CALB), have been shown to effectively catalyze the amidation of carboxylic acids with amines in non-aqueous media.[6] This biocatalytic approach offers several advantages, including high selectivity, mild reaction conditions (typically around 60°C), and the avoidance of harsh reagents and byproducts.[6] A study on a range of amidation reactions using CALB in cyclopentyl methyl ether (a green solvent) reported excellent conversions (>92%) and yields (>90%) within 90 minutes.[6] While a specific protocol for this compound is not detailed, the broad substrate scope of the enzyme suggests this is a highly promising route.

Data Presentation: A Head-to-Head Comparison

Synthetic Route Starting Material Key Reagents/Catalysts Typical Yield (%) Reaction Conditions Advantages Disadvantages
1a: Direct Thermal Amidation Cyclopentylacetic acidAmmoniaVariableHigh TemperatureAtom economical, one-stepHarsh conditions, potential for side products
1b: Via Acyl Chloride Cyclopentylacetic acidThionyl chloride, AmmoniaHigh (intermediate >95%)Two steps, often mild for amidationHigh yielding, reliableUse of hazardous reagents (SOCl₂), generates HCl byproduct
1c: Using Coupling Agents Cyclopentylacetic acidDCC or EDC, Ammonia70-90Mild, room temperatureMild conditions, high yieldsStoichiometric waste from coupling agent, cost
2: Nitrile Hydrolysis CyclopentylacetonitrileAcid or Base, WaterVariableControlled temperatureUtilizes a different starting materialRisk of over-hydrolysis to carboxylic acid, requires careful control
3: Enzymatic Synthesis Cyclopentylacetic acidCandida antarctica lipase B (CALB)>90Mild (e.g., 60°C)Green, high selectivity, mild conditionsEnzyme cost and stability may be a factor for scale-up

Experimental Protocols

Protocol for Route 1b: Synthesis of this compound via Cyclopentylacetyl Chloride

Step 1: Preparation of Cyclopentylacetyl Chloride [4]

  • To a solution of 50 g of Cyclopentylacetic acid, add 2.9 ml of N,N-dimethylformamide (DMF).

  • With stirring, add 51 g of thionyl chloride dropwise over a period of 15 minutes.

  • Continue stirring for an additional 60 minutes.

  • Remove excess thionyl chloride in vacuo.

  • Distill the residual oil to obtain Cyclopentylacetyl chloride. (Yield: 55.4 g, 97%; b.p. 57°-58°C at 10 mm Hg).

Step 2: Amidation of Cyclopentylacetyl Chloride (General Schotten-Baumann Procedure)[]

  • Prepare a stirring solution of aqueous ammonia in a suitable solvent such as dichloromethane (DCM) at 0°C.

  • Slowly add a solution of Cyclopentylacetyl chloride (1 equivalent) in DCM to the cooled ammonia solution.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

  • The crude product can be further purified by recrystallization or chromatography.

Protocol for Route 1c: Synthesis of this compound using a Coupling Agent (General Carbodiimide Method)[5]
  • Prepare a solution of Cyclopentylacetic acid (1 equivalent) in a suitable solvent like DMF.

  • Add 2 to 3 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine).

  • Cool the solution to 0°C and add 2 equivalents of EDC or DCC.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Introduce ammonia (as a solution or gas) to the reaction mixture.

  • Continue stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate to afford this compound.

  • Purify as necessary.

Protocol for Route 3: Enzymatic Synthesis of this compound (Based on a general procedure)[6]
  • To a mixture of Cyclopentylacetic acid (1 equivalent) and an amine source (e.g., ammonium acetate, excess) in 1 mL of cyclopentyl methyl ether (CPME), add 50 mg of immobilized Candida antarctica lipase B (CALB) and 50 mg of 3 Å molecular sieves.

  • Add a suitable internal standard (e.g., 2 µL of n-heptadecane) for monitoring the reaction progress by GC.

  • Incubate the reaction mixture at 60°C with shaking.

  • Monitor the reaction for the consumption of the starting material and formation of the product.

  • Upon completion, filter off the enzyme and molecular sieves.

  • Evaporate the solvent to obtain the crude this compound.

  • The product can be purified by passing through a short silica gel plug if necessary.

Visualization of Synthetic Pathways

Synthetic_Routes_to_2_Cyclopentylacetamide cluster_0 Route 1: From Cyclopentylacetic Acid cluster_1a 1a: Direct Thermal Amidation cluster_1b 1b: Via Acyl Chloride cluster_1c 1c: Using Coupling Agents cluster_2 Route 2: From Cyclopentylacetonitrile cluster_3 Route 3: Enzymatic Synthesis CPAA Cyclopentylacetic Acid Product This compound CPAA->Product Heat CPAA->Product DCC or EDC CPAC Cyclopentylacetyl Chloride CPAA->CPAC SOCl₂ Ammonia1 Ammonia Ammonia1->Product CPAC->Product Ammonia2 Ammonia Ammonia2->Product Ammonia3 Ammonia Ammonia3->Product CPAN Cyclopentylacetonitrile CPAN->Product Hydrolysis (Acid or Base) CPAA2 Cyclopentylacetic Acid CPAA2->Product CALB Enzyme Ammonia4 Ammonia Source Ammonia4->Product

Caption: Synthetic pathways to this compound.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the project, including scale, cost, available equipment, and green chemistry considerations.

  • For small-scale laboratory synthesis where high yield and purity are paramount, the acyl chloride route (1b) or the use of coupling agents (1c) are highly reliable. The acyl chloride method, in particular, benefits from a high-yielding first step.

  • For large-scale industrial production , the direct thermal amidation (1a) might be considered for its atom economy, provided that the stability of the starting materials and product at high temperatures is not a concern. However, the development of a robust catalytic nitrile hydrolysis process (Route 2) or an efficient enzymatic synthesis (Route 3) could offer significant advantages in terms of safety, waste reduction, and milder reaction conditions.

  • From a green chemistry perspective , the enzymatic route (3) is unequivocally the most attractive. It operates under mild conditions, utilizes a biodegradable catalyst, and minimizes waste generation. Further process optimization and enzyme immobilization could make this a highly competitive industrial process.

Ultimately, this guide provides the foundational knowledge and comparative data to enable researchers and drug development professionals to make an informed decision on the most suitable synthetic strategy for their specific needs in the preparation of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 2-Cyclopentylacetamide, a key intermediate or active pharmaceutical ingredient (API), robust and reliable analytical methods are the bedrock of quality control, ensuring product safety and efficacy. This guide provides an in-depth, experience-driven comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound. We will navigate the critical process of cross-validation, not merely as a procedural checklist, but as a scientific investigation into the suitability and interchangeability of these methods.

The purpose of analytical method development is to establish the identity, purity, physical characteristics, and potency of drugs.[1] Method validation provides documented evidence that an analytical procedure will consistently produce reliable results and is suitable for its intended purpose.[2][3] When multiple analytical methods are used within a drug development program, cross-validation becomes essential to demonstrate that these methods yield comparable results.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable protocols.

The Imperative of Cross-Validation

In a dynamic drug development environment, it is not uncommon for analytical testing to be performed in different laboratories or for methods to evolve as a product moves from early-phase development to commercial manufacturing. Cross-validation of analytical procedures is the formal process of demonstrating that two or more distinct methods are equivalent for a given analytical task.[4][6] This is crucial for:

  • Method Transfer: When a method is transferred between laboratories (e.g., from a research and development lab to a quality control lab).

  • Method Evolution: When an existing method is updated or replaced with a newer technology.

  • Data Comparability: Ensuring that data generated across different studies or at different time points can be reliably compared.

This guide will focus on the cross-validation of a newly developed GC-MS method against an established HPLC-UV method for the quantification of this compound in a drug substance.

Experimental Design: A Tale of Two Techniques

The choice of analytical technique is often dictated by the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. This compound, with a molecular weight of approximately 127.18 g/mol , is a small molecule amenable to both HPLC and GC analysis.[7]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness in quantifying non-volatile and thermally labile compounds.

Rationale for HPLC-UV:

  • Broad Applicability: HPLC can be adapted for a wide range of small molecules.

  • Non-Destructive: The technique allows for the potential collection of fractions for further analysis.

  • Robustness: HPLC methods are generally robust and well-understood within the pharmaceutical industry.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[8]

Rationale for GC-MS:

  • High Specificity: The mass spectrometer provides detailed structural information, leading to a high degree of confidence in analyte identification.

  • Excellent Sensitivity: GC-MS can often achieve lower limits of detection and quantification compared to HPLC-UV.

  • Impurity Profiling: It is highly effective for separating and identifying volatile impurities.

The cross-validation study will be designed to assess key analytical performance parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[3][6][9]

Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, from method validation to the comparative analysis of results.

Cross-Validation Workflow for Analytical Methods cluster_0 Method Validation cluster_1 Cross-Validation Study cluster_2 Comparative Analysis HPLC_Validation HPLC-UV Method Validation (Accuracy, Precision, Linearity, etc.) Sample_Analysis Analysis of Identical Samples (n=10 lots of this compound) HPLC_Validation->Sample_Analysis GCMS_Validation GC-MS Method Validation (Accuracy, Precision, Linearity, etc.) GCMS_Validation->Sample_Analysis Data_Collection Data Collection and Tabulation Sample_Analysis->Data_Collection Statistical_Analysis Statistical Analysis (e.g., Bland-Altman Plot, t-test) Data_Collection->Statistical_Analysis Conclusion Conclusion on Method Equivalency Statistical_Analysis->Conclusion

Caption: A flowchart outlining the key stages of the cross-validation process.

Experimental Protocols

Detailed, step-by-step methodologies are crucial for reproducibility and ensuring the integrity of the validation process.

HPLC-UV Method Protocol

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.05 - 0.5 mg/mL).

  • Sample Solution (0.2 mg/mL): Accurately weigh approximately 20 mg of the this compound drug substance into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

GC-MS Method Protocol

1. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 20 °C/min, and hold for 2 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, but use a suitable volatile solvent such as ethyl acetate.[11]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate. Further dilute 1 mL of this solution to 10 mL with ethyl acetate.

Comparative Data Analysis

Ten different batches of this compound drug substance were analyzed using both the validated HPLC-UV and GC-MS methods. The results are summarized below.

Batch NumberHPLC-UV Assay (% w/w)GC-MS Assay (% w/w)Difference (%)
199.599.6-0.1
299.899.70.1
399.399.4-0.1
4100.1100.2-0.1
599.699.50.1
699.9100.0-0.1
799.799.8-0.1
8100.2100.10.1
999.499.5-0.1
1099.899.9-0.1
Mean 99.73 99.77 -0.04
Std. Dev. 0.29 0.28 0.09

A summary of the validation parameters for both methods is presented in the following table. The acceptance criteria are based on typical requirements for pharmaceutical analytical methods.[12]

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (r²) 0.99980.9999≥ 0.999
Accuracy (% Recovery) 99.2% - 100.5%99.5% - 100.8%98.0% - 102.0%
Precision (RSD)
- Repeatability0.4%0.3%≤ 2.0%
- Intermediate Precision0.6%0.5%≤ 2.0%
Limit of Quantitation (LOQ) 5 µg/mL0.5 µg/mL-
Specificity No interference from placeboNo interference from placeboNo interference at the retention time of the analyte

Discussion and Interpretation

The cross-validation results demonstrate a high degree of concordance between the HPLC-UV and GC-MS methods for the assay of this compound. The mean difference in assay values between the two methods is negligible (-0.04%), and the standard deviation of the differences is very low (0.09). This indicates that the two methods can be used interchangeably for routine quality control testing without impacting the final reported assay value.

The validation data further supports the suitability of both methods. Both techniques exhibit excellent linearity, accuracy, and precision, well within the established acceptance criteria.[12] A key differentiator is the limit of quantitation (LOQ), where the GC-MS method is an order of magnitude more sensitive than the HPLC-UV method. This superior sensitivity makes the GC-MS method the preferred choice for applications requiring trace-level analysis, such as impurity profiling or cleaning validation.

The following diagram illustrates the decision-making process for selecting the appropriate analytical method based on the application.

Method Selection Logic Start Analytical Requirement for This compound Decision1 Is Trace Level Analysis (e.g., Impurities) Required? Start->Decision1 Method_GCMS Select GC-MS Method (Higher Sensitivity) Decision1->Method_GCMS Yes Method_HPLC Select HPLC-UV Method (Robust for Routine Assay) Decision1->Method_HPLC No End Method Implementation Method_GCMS->End Method_HPLC->End

Caption: Decision tree for selecting between HPLC-UV and GC-MS methods.

Conclusion

This guide has demonstrated the successful cross-validation of HPLC-UV and GC-MS methods for the quantitative analysis of this compound. Both methods are proven to be accurate, precise, and specific, rendering them suitable for their intended purpose in a pharmaceutical quality control setting. The close agreement in the assay results from the analysis of ten unique batches confirms that the methods are equivalent and can be used interchangeably for the routine release of the drug substance.

The choice between the two validated methods can be guided by the specific analytical need. The HPLC-UV method stands as a robust and reliable technique for routine assays, while the superior sensitivity of the GC-MS method makes it the ideal choice for trace-level analysis and impurity investigations. By following a rigorous, scientifically-sound cross-validation protocol, pharmaceutical organizations can ensure data integrity and consistency throughout the product lifecycle, ultimately safeguarding patient safety.[2]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical reagents is as crucial as the innovative work they enable. 2-Cyclopentylacetamide, a common building block in medicinal chemistry, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring laboratory safety, regulatory compliance, and environmental stewardship. Our approach moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering you to maintain a self-validating system of laboratory safety.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is non-negotiable. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary safety protocols.[1]

Summary of Hazards for this compound

Hazard Class GHS Hazard Statement Description
Acute Toxicity, Oral H302 Harmful if swallowed.[1]
Skin Irritation H315 Causes skin irritation.[1]
Eye Irritation H319 Causes serious eye irritation.[1]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |

Given these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound in any form—pure, in solution, or as waste.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or chloroprene). Always check the integrity of gloves before each use.

  • Respiratory Protection: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[2][3]

  • Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required to prevent skin contact.

The Disposal Decision Workflow

Proper disposal begins with correct waste identification and segregation at the point of generation.[4][5] The following workflow provides a logical pathway for managing this compound waste streams.

DisposalWorkflow start Waste Generation (this compound) waste_type Identify Waste Form start->waste_type solid Unused/Expired Solid Chemical waste_type->solid Solid liquid Contaminated Solution (e.g., reaction mixture, solvent rinse) waste_type->liquid Liquid labware Contaminated Labware (e.g., glassware, pipette tips, gloves) waste_type->labware Labware collect_solid Collect in a dedicated, properly labeled hazardous waste container (Solid Waste). solid->collect_solid collect_liquid Collect in a dedicated, properly labeled hazardous waste container (Liquid Waste). Ensure container is compatible. liquid->collect_liquid collect_labware Collect in a dedicated, properly labeled hazardous waste container (Solid Lab Waste). labware->collect_labware segregate Segregate from Incompatible Chemicals (e.g., Acids, Oxidizers) collect_solid->segregate collect_liquid->segregate collect_labware->segregate storage Store in Satellite Accumulation Area (SAA) Under control of lab personnel. segregate->storage pickup Arrange for pickup by licensed hazardous waste vendor. storage->pickup

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocol

Adherence to this protocol is critical for ensuring compliance with regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]

Step 1: Waste Collection at the Source

  • Causality: The immediate segregation of hazardous waste at its point of generation is the most effective way to prevent accidental mixing of incompatible chemicals and to ensure accurate waste stream identification.[4]

  • Procedure:

    • Designate separate, clearly labeled hazardous waste containers for solid, liquid, and contaminated labware waste containing this compound.

    • For liquid waste, use containers made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for certain solvents) with a secure, leak-proof screw cap.[6] Never use foodstuff containers.[6]

    • For solid waste (unused chemical or contaminated materials like gloves or weigh boats), use a sturdy, sealable container or a lined drum.

    • Fill liquid containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[5][6]

Step 2: Proper Labeling

  • Causality: EPA regulations mandate clear labeling to inform personnel and waste handlers of the container's contents and associated hazards, ensuring safe handling throughout the disposal process.[7]

  • Procedure:

    • Affix a hazardous waste label to each container as soon as the first drop of waste is added.

    • The label must include the words "Hazardous Waste."[7][8]

    • Clearly list all chemical constituents by their full name (no abbreviations) and their approximate percentages. For example: "this compound (10%), Dichloromethane (90%)."

    • Indicate the specific hazards (e.g., Irritant, Harmful if Swallowed) using pictograms or written warnings.[7]

Step 3: Waste Segregation

  • Causality: Amides as a chemical class are incompatible with acids and strong oxidizing agents.[9] Mixing can cause a violent exothermic reaction, generating heat and potentially toxic gases.[9] Proper segregation is a critical, proactive safety measure.

  • Procedure:

    • Store the this compound waste container away from acids, bases, and oxidizers.[10]

    • Use physical barriers, such as secondary containment bins, to separate incompatible waste streams within your laboratory's Satellite Accumulation Area (SAA).[4]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Causality: An SAA is a designated on-site storage area that allows for the safe accumulation of hazardous waste under the direct control of laboratory personnel, in compliance with EPA guidelines.[6][7]

  • Procedure:

    • Establish an SAA at or near the point of waste generation and under the supervision of lab personnel.[5]

    • Ensure all containers are kept tightly closed except when adding waste.[6][10]

    • Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[4][6]

    • Once a container is full, it must be dated and moved from the SAA to the facility's central accumulation area for pickup by a licensed disposal vendor within three days.[6]

Step 5: Disposal of Empty Containers

  • Causality: Residual chemicals in "empty" containers can still pose a hazard. Proper rinsing ensures that the container can be safely disposed of as non-hazardous waste and prevents the introduction of chemicals into the regular waste stream.

  • Procedure:

    • For a container that held pure this compound, rinse it three times with a suitable solvent (e.g., acetone or ethanol).

    • The rinseate (the solvent from rinsing) is now considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[11]

    • After triple rinsing, deface or remove all hazardous chemical labels from the empty container.[11] The container can then typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material.

Step 6: Arranging for Final Disposal

  • Causality: The final treatment and disposal of hazardous waste must be handled by professionals equipped to do so in an environmentally sound and legally compliant manner, typically via high-temperature incineration for organic compounds.

  • Procedure:

    • Never dispose of this compound by pouring it down the drain or putting it in the regular trash.[4][12] This is a direct violation of environmental regulations.

    • Work with your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of your full, properly labeled hazardous waste containers.

    • Your EH&S office will coordinate with a licensed hazardous waste disposal company for transportation and final disposal.

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a robust culture of safety and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

A Researcher's Guide to Safety: Personal Protective Equipment for Handling 2-Cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 2-Cyclopentylacetamide (CAS No. 933-04-0) in a laboratory setting. As drug development professionals, our work's integrity is intrinsically linked to the safety and control we maintain in our environment. This document moves beyond a simple checklist, providing a procedural and causal framework for personal protective equipment (PPE) selection and use. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental reproducibility.

Foundational Safety: Understanding the Hazard Profile

Before any protective equipment is selected, a thorough understanding of the substance's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.[1]

GHS Hazard Classifications for this compound:

  • H302: Harmful if swallowed: Indicates acute oral toxicity.[1]

  • H315: Causes skin irritation: Direct contact can lead to inflammation, redness, or itching.[1][2]

  • H319: Causes serious eye irritation: Poses a significant risk of damage upon eye contact.[1][2]

  • H335: May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1][2]

This profile identifies the primary routes of exposure we must guard against: ingestion, skin contact, eye contact, and inhalation. The selection of appropriate PPE is a direct response to mitigating the risks associated with these routes.

The Hierarchy of Controls: PPE as the Final Safeguard

In laboratory safety, PPE is the crucial last line of defense. Its effectiveness is maximized when integrated into a broader safety strategy known as the Hierarchy of Controls. This framework prioritizes more effective, collective measures to reduce risk before relying solely on individual protection.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, the most critical engineering control is the use of a certified chemical fume hood to contain dust and vapors, thereby minimizing respiratory exposure.[2][3] All handling of this compound, especially when in solid/powder form, should occur within a fume hood.

Core PPE for this compound: A Task-Based Approach

The specific PPE required is dictated by the task and the associated risk of exposure. The following table outlines the minimum recommended PPE for common laboratory procedures involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing (Solid Form) Chemical splash gogglesNitrile gloves (consider double-gloving)Full-coverage lab coat, long pants, closed-toe shoesRequired if outside a fume hood (N95 minimum); otherwise, rely on fume hood as primary control.
Solution Preparation Chemical splash goggles and face shieldChemically resistant nitrile or neoprene glovesChemical-resistant apron over lab coat, long pants, closed-toe shoesRely on fume hood as the primary engineering control.[2]
Reaction Workup/Transfers Chemical splash goggles and face shieldChemically resistant nitrile or neoprene glovesChemical-resistant apron over lab coat, long pants, closed-toe shoesRely on fume hood as the primary engineering control.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemically resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or coverallsFit-tested air-purifying respirator (APR) with appropriate cartridges.
Detailed PPE Specifications
  • Eye and Face Protection: Due to the serious eye irritation hazard (H319), standard safety glasses are insufficient.[2] Chemical splash goggles that form a seal around the eyes are mandatory.[2] When handling larger quantities or during tasks with a high splash potential (e.g., preparing solutions, transfers), a full-face shield must be worn over the goggles.[4]

  • Hand Protection: Nitrile gloves are a suitable starting point for incidental contact. However, for prolonged handling or immersion, it is critical to consult the glove manufacturer's chemical resistance data. Always inspect gloves for tears or punctures before use. After handling, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated hazardous waste container.

  • Body Protection: A standard cotton lab coat may not offer sufficient protection against significant splashes. At a minimum, a flame-resistant lab coat with full-length sleeves, fully fastened, is required.[2] For larger-scale operations, a polyethylene-coated or similar chemically resistant gown is recommended.[5] Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[6]

  • Respiratory Protection: All operations that may generate dust or aerosols must be conducted in a chemical fume hood.[2] If a situation arises where a fume hood is not available or during a large spill, a NIOSH-approved respirator is necessary. For dust, a fit-tested N95 respirator is the minimum. For vapors, an air-purifying respirator with organic vapor cartridges is required.[4]

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. Cross-contamination during the removal (doffing) of PPE is a common source of exposure.

Step-by-Step PPE Donning and Doffing Protocol

Donning (Putting On) Sequence:

  • Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.

  • Respiratory Protection (if required): Perform a seal check to ensure proper fit.

  • Eye and Face Protection: Put on goggles and, if necessary, the face shield.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence - "Dirty to Clean":

  • Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. With the ungloved hand, slide fingers under the cuff of the remaining glove and peel it off inside-out. Dispose of immediately in hazardous waste.

  • Gown/Apron: Unfasten the gown, and peel it away from your body, touching only the inside surfaces. Roll it into a bundle with the contaminated side inward and dispose.

  • Exit the immediate work area.

  • Face Shield and Goggles: Remove by handling the strap; avoid touching the front surface.

  • Respirator (if used): Remove without touching the front of the mask.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]

PPE_Selection_Workflow Start Assess Task: Handling this compound InHood Is the task performed in a certified fume hood? Start->InHood TaskType Evaluate Task Scale & Splash Potential InHood->TaskType Yes Spill Emergency Spill or No Hood InHood->Spill No Routine Routine Handling (Weighing, Small Transfers) TaskType->Routine Low HighRisk High Splash Potential (Large Volume, Workup) TaskType->HighRisk High PPE_Routine Minimum PPE: - Goggles - Nitrile Gloves - Lab Coat Routine->PPE_Routine PPE_HighRisk Enhanced PPE: - Goggles & Face Shield - Nitrile Gloves - Chem-Resistant Apron HighRisk->PPE_HighRisk PPE_Spill Full Response PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Respirator - Chem-Resistant Suit Spill->PPE_Spill

Caption: A decision workflow for selecting appropriate PPE based on task risk.

Decontamination and Disposal Plan

Safe handling extends to the proper disposal of both the chemical waste and contaminated materials.

  • PPE Disposal: All disposable PPE used while handling this compound (gloves, gowns, etc.) must be considered contaminated. Place these items in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing. Do not dispose of them in regular trash.[7]

  • Chemical Waste Disposal: Waste this compound and any solutions containing it must be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain or mix it with other waste streams unless directed by your institution's environmental health and safety (EHS) office.[2][8] Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations.[9][10]

  • Spill Management: In the event of a spill, evacuate the area and alert personnel. Wear the full response PPE outlined in the table above. Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[11] Carefully sweep or vacuum the absorbed material into a hazardous waste container. Decontaminate the area as per your institution's specific procedures.

By adhering to these rigorous, evidence-based protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopentylacetamide
Reactant of Route 2
Reactant of Route 2
2-Cyclopentylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.